molecular formula C20H24N2O4S B605166 ACT-462206 CAS No. 1361321-96-1

ACT-462206

Cat. No.: B605166
CAS No.: 1361321-96-1
M. Wt: 388.5 g/mol
InChI Key: NHPQGZOBHSVTAQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an antagonist of both orexin 1 and oxexin 2 receptors;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-11-15(2)13-16(12-14)21-20(23)19-5-4-10-22(19)27(24,25)18-8-6-17(26-3)7-9-18/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,21,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPQGZOBHSVTAQ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)[C@@H]2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361321-96-1
Record name ACT-462206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361321961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-462206
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ONO62P28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of ACT-462206: A Technical Guide to its Interaction with Orexin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of ACT-462206, a potent dual orexin receptor antagonist (DORA). By competitively inhibiting the binding of the neuropeptides orexin-A and orexin-B to their cognate receptors, OX1R and OX2R, this compound effectively modulates the orexin system's role in maintaining wakefulness. This document consolidates key quantitative data, outlines the underlying signaling pathways, and describes the foundational experimental methodologies used to characterize this compound.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a potent and selective dual orexin receptor antagonist.[1][2] Its primary mechanism involves the direct, competitive inhibition of both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] These receptors are G-protein-coupled receptors (GPCRs) that are central to the regulation of arousal and the sleep-wake cycle.[3][4]

The endogenous ligands, orexin-A and orexin-B, are neuropeptides produced in the lateral hypothalamus that promote wakefulness by binding to and activating OX1 and OX2 receptors.[1][4] this compound prevents this binding, thereby blocking the activation of these receptors and reducing the downstream excitatory signaling that maintains an awake state.[5][6] This selective blockade of the orexin system allows for the transition to and maintenance of sleep without causing broad inhibition of the central nervous system.[5] In preclinical studies, this mechanism has been shown to decrease wakefulness while increasing both non-rapid eye movement (non-REM) and REM sleep, thereby preserving a natural sleep architecture.[1]

Quantitative Pharmacology of this compound

The potency and selectivity of this compound have been quantified across various species using in vitro binding and functional assays. The compound demonstrates a higher affinity and functional inhibition for the OX2 receptor compared to the OX1 receptor.[3][7][8]

Table 1: In Vitro Binding Affinity of this compound

This table summarizes the equilibrium dissociation constants (Kb) of this compound at orexin receptors from different species. Lower Kb values indicate higher binding affinity.

SpeciesReceptorBinding Affinity (Kb) [nM]
HumanOX117
HumanOX22.4
RatOX128
RatOX29.9
DogOX127
DogOX24.2
Data sourced from MedchemExpress.[3]
Table 2: In Vitro Functional Antagonism of this compound

This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of this compound required to inhibit 50% of the orexin-induced response in functional assays. Lower IC50 values indicate greater potency.

SpeciesReceptorFunctional Potency (IC50) [nM]
HumanOX160
HumanOX211
RatOX148
RatOX29.6
DogOX168
DogOX226
Data sourced from Tocris Bioscience and MedchemExpress.[3][7]

Orexin Receptor Signaling Pathways

Orexin receptors mediate their effects through the activation of various intracellular G-protein signaling cascades.[4] The primary pathways involve Gq/11, Gi/o, and Gs proteins, leading to downstream modulation of intracellular messengers and neuronal excitability.[4][9][10]

  • OX1 Receptor: The OX1 receptor is thought to couple predominantly to the Gq/11 protein.[10][11] Activation of this pathway stimulates Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in the release of calcium (Ca2+) from intracellular stores, a key event in neuronal excitation.[4][9]

  • OX2 Receptor: The OX2 receptor exhibits more diverse coupling, interacting with Gq/11 as well as Gi/o and Gs proteins.[9][12] Its coupling to Gq/11 results in the same calcium mobilization pathway as OX1R.[10] Additionally, its ability to couple with other G-proteins allows for the modulation of adenylyl cyclase activity and, consequently, cyclic AMP (cAMP) levels.[10]

The antagonism by this compound blocks the initiation of these signaling events.

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_ligand cluster_gprotein G-Proteins cluster_effector Effectors & Second Messengers OX1R OX1R Gq Gq/11 OX1R->Gq OX2R OX2R OX2R->Gq Gis Gi/s OX2R->Gis OrexinA Orexin-A OrexinA->OX1R OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R PLC PLC Gq->PLC AC Adenylyl Cyclase Gis->AC Ca ↑ Intracellular Ca2+ PLC->Ca cAMP ↑↓ cAMP AC->cAMP Response Neuronal Excitation & Wakefulness Ca->Response cAMP->Response

Caption: General Orexin Receptor Signaling Pathways.

Antagonist_Action cluster_receptor Cell Membrane cluster_ligand cluster_antagonist cluster_gprotein G-Proteins OX1R OX1R G_Protein G-Protein Activation OX1R->G_Protein OX2R OX2R OX2R->G_Protein Orexin Orexin (A & B) Orexin->OX1R Orexin->OX2R ACT462206 This compound ACT462206->OX1R ACT462206->OX2R Response Signaling Blocked G_Protein->Response label_block1 X label_block2 X

Caption: this compound blocks Orexin binding and signaling.

Experimental Protocols and Methodologies

While the precise, proprietary protocols for this compound are not publicly available, its pharmacological profile was determined using standard, well-established assays in the field of receptor pharmacology. The primary methods include radioligand binding assays to determine binding affinity and calcium mobilization assays to measure functional antagonism.

Radioligand Binding Assay (General Protocol)

This competitive binding assay is used to determine the affinity (Kb or Ki) of a test compound (this compound) for a target receptor (OX1R or OX2R).

  • Preparation: Membranes are prepared from cells engineered to express a high density of either human OX1 or OX2 receptors.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the orexin receptors (e.g., [¹²⁵I] Orexin-A) is incubated with the prepared cell membranes.[13]

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound, this compound.

  • Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand via rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The IC50 is then converted to a Ki or Kb value using the Cheng-Prusoff equation.[10]

Binding_Assay_Workflow start Prepare Membranes (CHO cells expressing OX1R or OX2R) incubate Incubate Membranes with: 1. Radioligand ([125I]Orexin-A) 2. Varying [this compound] start->incubate Step 1 filter Rapid Filtration (Separate Bound vs. Unbound) incubate->filter Step 2 count Scintillation Counting (Measure Radioactivity) filter->count Step 3 analyze Data Analysis (Calculate IC50 and Ki) count->analyze Step 4

Caption: General workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay (General Protocol)

This cell-based functional assay measures a compound's ability to block the intracellular signaling (calcium release) that occurs upon receptor activation. It is used to determine functional potency (IC50).

  • Cell Preparation: Cells expressing either OX1R or OX2R are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist, this compound.

  • Agonist Stimulation: A fixed concentration of an orexin agonist (e.g., Orexin-A) is added to the cells to stimulate the receptors.

  • Signal Detection: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR®).[14]

  • Data Analysis: The antagonist's effect is quantified by measuring the reduction in the agonist-induced fluorescence signal. An IC50 value is determined by plotting the percent inhibition against the concentration of this compound.

Functional_Assay_Workflow start Plate Cells (Expressing OX1R or OX2R) load_dye Load Cells with Ca2+-Sensitive Dye start->load_dye pre_incubate Pre-incubate with Varying [this compound] load_dye->pre_incubate stimulate Stimulate with Orexin Agonist pre_incubate->stimulate read Measure Fluorescence (e.g., FLIPR®) stimulate->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: General workflow for a calcium mobilization functional assay.

Conclusion

This compound is a potent, brain-penetrant, dual orexin receptor antagonist with a clear mechanism of action centered on the competitive blockade of OX1 and OX2 receptors.[1][3][7] Its higher potency at the OX2 receptor, combined with its ability to inhibit both receptor subtypes, effectively suppresses the wake-promoting signals of the orexin system. The characterization of its binding affinity and functional antagonism through established in vitro methodologies provides a solid quantitative foundation for understanding its pharmacological effects, which have been validated in preclinical models of sleep and anxiety.[1] This targeted mechanism represents a key approach in the development of therapies for sleep-wake disorders.

References

The Pharmacology of ACT-462206: A Technical Overview of its Interaction with Orexin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-462206 is a potent, dual orexin receptor antagonist (DORA) that has been investigated for its therapeutic potential in treating insomnia and other stress-related disorders.[1][2] It competitively inhibits the binding of the endogenous neuropeptides, orexin-A and orexin-B, to the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the brain, particularly in regions associated with the regulation of wakefulness, reward, and stress.[1][2] By blocking the excitatory signaling of the orexin system, this compound promotes sleep and exhibits anxiolytic-like properties.[1][2] This technical guide provides an in-depth analysis of the binding affinity of this compound for OX1 and OX2 receptors, the experimental protocols used to determine these interactions, and the underlying signaling pathways.

Binding Affinity of this compound

The binding affinity of this compound for orexin receptors has been characterized across multiple species, demonstrating high potency. The affinity is typically expressed in terms of the equilibrium dissociation constant (Kb) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

Receptor SubtypeSpeciesBinding Affinity (Kb)Functional Inhibition (IC50)
OX1 Human17 nM60 nM
Rat28 nM48 nM
Dog27 nM68 nM
OX2 Human2.4 nM11 nM
Rat9.9 nM9.6 nM
Dog4.2 nM26 nM

Data compiled from MedchemExpress.[3]

Orexin Receptor Signaling Pathways

Orexin receptors are coupled to various G-proteins, primarily Gq/11, Gi/o, and Gs, initiating diverse intracellular signaling cascades upon activation by orexin peptides.[4][5] The primary and most well-characterized pathway involves the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger.[6] This increase in cytosolic Ca2+ mediates many of the excitatory effects of orexins.[6]

Orexin receptors can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (camp) levels.[4] Conversely, coupling to Gs proteins can stimulate adenylyl cyclase and increase cAMP. The specific G-protein coupling and downstream signaling can be cell-type and context-dependent.[7]

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_effectors Downstream Effectors Orexin Orexin (Orexin-A or Orexin-B) OX1R OX1 Receptor Orexin->OX1R Binds to OX2R OX2 Receptor Orexin->OX2R Binds to Gq Gq/11 OX1R->Gq Activates OX2R->Gq Activates Gi Gi/o OX2R->Gi Activates Gs Gs OX2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Inhibits AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate Stimulates Ca_release Intracellular Ca2+ Release PLC->Ca_release Leads to cAMP_decrease cAMP Decrease AC_inhibit->cAMP_decrease Results in cAMP_increase cAMP Increase AC_activate->cAMP_increase Results in Cellular_Response Diverse Cellular Responses Ca_release->Cellular_Response Mediate cAMP_decrease->Cellular_Response Mediate cAMP_increase->Cellular_Response Mediate

Caption: Orexin Receptor Signaling Pathways.

Experimental Protocols for Binding Affinity Determination

The binding affinity and functional antagonism of compounds like this compound are typically determined through a series of in vitro pharmacological assays. The two primary types of assays are radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the ability of a test compound to displace a radiolabeled ligand from the receptor.

  • Objective: To determine the binding affinity (Ki) of the test compound.

  • Cell Preparation: Membranes are prepared from cells recombinantly expressing the human OX1 or OX2 receptor (e.g., CHO or HEK293 cells).[8]

  • Assay Principle: A fixed concentration of a radiolabeled orexin receptor ligand (e.g., [125I]orexin-A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).[8]

  • Procedure:

    • Incubate cell membranes, radioligand, and the test compound until equilibrium is reached.[9]

    • Separate the bound from the free radioligand via rapid filtration through glass fiber filters.[6][9]

    • Measure the radioactivity trapped on the filters using a scintillation counter.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the downstream signaling response induced by an agonist. For orexin receptors, common functional assays include calcium mobilization and GTPγS binding assays.

  • Calcium Mobilization Assay:

    • Objective: To determine the functional potency (IC50 or Kb) of the antagonist in blocking agonist-induced calcium release.[5]

    • Cell Preparation: Whole cells expressing the OX1 or OX2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[5]

    • Assay Principle: The antagonist (this compound) is pre-incubated with the cells before the addition of an orexin agonist (e.g., orexin-A). The change in intracellular calcium concentration is measured by the change in fluorescence.[5]

    • Procedure:

      • Cells are plated in a microplate and loaded with a calcium-sensitive dye.

      • Varying concentrations of the antagonist are added and incubated.

      • An agonist at a concentration that produces a submaximal response (e.g., EC80) is added.

      • The fluorescence intensity is measured over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[1]

    • Data Analysis: The IC50 value is determined from the concentration-response curve of the antagonist's inhibition of the agonist-induced calcium signal.

  • GTPγS Binding Assay:

    • Objective: To measure the antagonist's effect on agonist-stimulated G-protein activation.[10]

    • Cell Preparation: Cell membranes expressing the orexin receptor are used.[11]

    • Assay Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G-proteins and accumulates.[10][11] An antagonist will inhibit this agonist-induced accumulation.

    • Procedure:

      • Cell membranes are incubated with the antagonist, an agonist, GDP, and [35S]GTPγS.[4]

      • The reaction is allowed to proceed at a controlled temperature.

      • The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.[4]

      • The amount of bound radioactivity is quantified.

    • Data Analysis: The IC50 is calculated from the concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding.

Binding_Assay_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_functional_types cluster_analysis Data Analysis Recombinant_Cells Recombinant Cells (e.g., CHO, HEK293) Expressing OX1 or OX2 Membrane_Prep Cell Membrane Preparation Recombinant_Cells->Membrane_Prep Whole_Cells Whole Cell Culture Recombinant_Cells->Whole_Cells Radioligand_Assay Radioligand Binding Assay (Competition Binding) Membrane_Prep->Radioligand_Assay GTP_Assay GTPγS Binding Assay Membrane_Prep->GTP_Assay Ca_Assay Calcium Mobilization Assay Whole_Cells->Ca_Assay IC50_Calc IC50 Determination Radioligand_Assay->IC50_Calc Functional_Assay Functional Assays Ca_Assay->IC50_Calc GTP_Assay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc For Binding Assays Kb_Calc Kb Calculation IC50_Calc->Kb_Calc For Functional Assays

Caption: Experimental Workflow for Affinity Determination.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ACT-462206, a dual orexin receptor antagonist, for its potential application in anxiety and stress-related disorders research. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows.

Core Compound Properties and Mechanism of Action

This compound is a potent, orally active dual orexin receptor antagonist (DORA) with a higher affinity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R).[1][2] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and stress responses.[1][3] By blocking the binding of orexins to their receptors, this compound is hypothesized to attenuate the hyperarousal states characteristic of anxiety and stress-related disorders.

Quantitative Data: Binding Affinity and Functional Inhibition

The following tables summarize the in vitro binding affinities (Kb) and functional inhibitory concentrations (IC50) of this compound across different species.

Table 1: Binding Affinity (Kb) of this compound

ReceptorHuman (nM)Rat (nM)Dog (nM)
OX1R172827
OX2R2.49.94.2
Data sourced from MedchemExpress.[1]

Table 2: Functional Inhibition (IC50) of this compound

ReceptorHuman (nM)Rat (nM)Dog (nM)
OX1R604868
OX2R119.626
Data sourced from MedchemExpress.[1]
Pharmacokinetic Profile

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDoseRouteTmax (h)t1/2 (h)Brain Concentration (3h post-dose)Plasma Concentration (3h post-dose)
Rat100 mg/kgp.o.--1219 ng/g2267 ng/mL
Human5-1500 mgp.o.1.5-4.04.8-11.2--
Data sourced from MedchemExpress and PubMed.[1][4]

Orexin Signaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs). OX1R couples primarily to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. OX2R can couple to both Gq and Gi/o proteins, modulating both calcium and cyclic AMP (cAMP) signaling pathways. The diagram below illustrates the general signaling cascade initiated by orexin binding.

orexin_signaling cluster_downstream Intracellular Signaling orexin_A Orexin-A OX1R OX1R orexin_A->OX1R OX2R OX2R orexin_A->OX2R orexin_B Orexin-B orexin_B->OX2R Gq Gq OX1R->Gq OX2R->Gq Gio Gi/o OX2R->Gio PLC PLC Gq->PLC AC Adenylate Cyclase Gio->AC inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Ca²⁺ (from ER) IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC downstream Downstream Cellular Responses (e.g., Neuronal Excitability) cAMP->downstream Ca_release->downstream PKC->downstream

Caption: Orexin Receptor Signaling Pathway. Max Width: 760px.

Preclinical Evidence for Anxiolytic-Like Effects

This compound has demonstrated anxiolytic-like properties in rodent models of conditioned fear and social stress.[2][3]

Fear-Potentiated Startle (FPS) in Rats

The FPS test is a widely used paradigm to model conditioned fear, an analog of anxiety in humans. In this model, an initially neutral stimulus (e.g., light) is paired with an aversive stimulus (e.g., footshock). Subsequently, the presentation of the conditioned stimulus alone elicits a fear response, which is measured as an exaggerated startle reflex to a loud acoustic stimulus.

  • Apparatus: Startle response system (SR-LAB, San Diego Instruments, CA, USA) consisting of a sound-attenuated chamber with a fan for ventilation and background noise, a Plexiglas cylinder to hold the rat, and a piezoelectric accelerometer to detect and transduce the whole-body startle response.

  • Acclimation: Rats are acclimated to the startle chambers for 10 minutes on two consecutive days prior to the training session.

  • Training (Day 1):

    • Rats are placed in the startle chambers and allowed a 5-minute habituation period.

    • Ten pairings of a light conditioned stimulus (CS; 3.7 seconds) and a footshock unconditioned stimulus (US; 0.5 seconds, 0.6 mA) are presented. The US is delivered during the last 0.5 seconds of the CS presentation.

    • The inter-trial interval (ITI) is randomized between 3 and 5 minutes.

  • Testing (Day 2):

    • This compound (100 or 300 mg/kg) or vehicle is administered orally 60 minutes before the test session.

    • The session consists of 60 trials with a randomized ITI of 25-35 seconds.

    • Thirty trials consist of the acoustic startle stimulus (105 dB white noise burst, 40 ms) presented alone (Noise-Alone trials).

    • Thirty trials consist of the acoustic startle stimulus presented during the last 40 ms of the light CS (CS-Noise trials).

  • Data Analysis: The fear-potentiated startle is calculated as the percentage increase in the startle amplitude during CS-Noise trials compared to Noise-Alone trials: ((Startle Amplitude on CS-Noise trials - Startle Amplitude on Noise-Alone trials) / Startle Amplitude on Noise-Alone trials) * 100.

fps_workflow cluster_day1 Day 1: Training cluster_day2 Day 2: Testing acclimation Acclimation (5 min) training 10 x (Light CS + Footshock US) acclimation->training dosing Oral Administration: This compound or Vehicle pre_test_wait 60 min wait dosing->pre_test_wait testing 60 Trials: 30 x Noise-Alone 30 x CS-Noise pre_test_wait->testing data_analysis Calculate % FPS testing->data_analysis

Caption: Fear-Potentiated Startle Experimental Workflow. Max Width: 760px.

This compound, at doses of 100 and 300 mg/kg, significantly decreased the fear-potentiated startle reflexes in response to the conditioned stimulus.[2] This effect is comparable to that of other anxiolytic compounds, such as benzodiazepines, and other dual orexin receptor antagonists like almorexant and daridorexant.[1][3]

Social Stress-Induced Physiological Changes in Rats

This model assesses the physiological responses (e.g., changes in locomotion, body temperature, and heart rate) to an acute social stressor, which is relevant to social anxiety disorder.

  • Animals: Male Wistar rats are used as the experimental subjects. Larger, more aggressive male Long-Evans rats are used as the resident intruders.

  • Housing: Experimental rats are single-housed for at least one week before the experiment.

  • Procedure:

    • On the test day, the experimental rat is placed into the home cage of a resident intruder rat for a period of 60 minutes.

    • Locomotion, body temperature, and heart rate are continuously monitored using telemetry.

    • This compound (100 or 300 mg/kg) or vehicle is administered orally 60 minutes before the social stress exposure.

  • Data Analysis: Changes in locomotion, body temperature, and heart rate from baseline are measured and compared between the treatment groups.

social_stress_workflow dosing Oral Administration: This compound or Vehicle pre_stress_wait 60 min wait dosing->pre_stress_wait social_stress 60 min Social Stress: Exposure to Resident Intruder pre_stress_wait->social_stress monitoring Continuous Telemetric Monitoring: - Locomotion - Body Temperature - Heart Rate social_stress->monitoring data_analysis Analyze Physiological Changes monitoring->data_analysis

Caption: Social Stress Experimental Workflow. Max Width: 760px.

This compound significantly reduced the social stress-induced increases in locomotion, body temperature, and heart rate in rats.[2] These findings suggest that this compound can attenuate the physiological manifestations of stress.

Clinical Research with this compound

To date, the primary clinical investigation of this compound has been a Phase 1, first-in-human study in healthy male subjects.[4]

Phase 1 Single-Ascending-Dose Study
  • Design: Double-blind, placebo- and active comparator-controlled, randomized, single-ascending-dose study.[4]

  • Population: Healthy male subjects.[4]

  • Doses: Single oral doses of 5, 25, 100, 200, 400, 1000, and 1500 mg of this compound.[4]

  • Comparator: 400 mg almorexant.[4]

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Pharmacokinetics and pharmacodynamics (effects on vigilance, attention, alertness, and motor coordination).

Key Clinical Findings
  • Safety: this compound was generally well-tolerated. The most common adverse events were sleepiness, headache, and fatigue, which appeared to be dose-dependent.[4]

  • Pharmacodynamics: Clinically relevant reductions in vigilance, attention, alertness, and motor coordination were observed at doses of 200 mg and higher. The onset of these effects was between 20 and 45 minutes, with a peak effect at 1-2 hours, and the effects largely dissipated within 8 hours post-dose.[4]

Table 4: Summary of Phase 1 Clinical Trial of this compound

ParameterResult
Study Design Randomized, double-blind, placebo-controlled, single-ascending-dose
Population Healthy male subjects
Dose Range 5 mg to 1500 mg
Tmax 1.5 - 4.0 hours
Elimination Half-life 4.8 - 11.2 hours
Most Common AEs Sleepiness, headache, fatigue (dose-dependent)
Pharmacodynamic Effects (≥200 mg) Reduced vigilance, attention, alertness, and motor coordination
Onset of Effect 20 - 45 minutes
Peak Effect 1 - 2 hours
Duration of Effect Largely dissipated within 8 hours
Data sourced from PubMed.[4]

As of the latest available information, there are no publicly registered clinical trials of this compound specifically in patient populations with diagnosed anxiety or stress-related disorders. Further clinical development would be necessary to establish its efficacy and safety in these indications.

Summary and Future Directions

This compound is a potent dual orexin receptor antagonist with a preclinical profile suggestive of anxiolytic-like effects. It has demonstrated efficacy in rodent models of conditioned fear and social stress, attenuating both behavioral and physiological responses to stressful stimuli. The mechanism of action, via blockade of orexin receptors, targets a key system involved in arousal and the stress response.

The initial clinical data in healthy volunteers indicate that this compound is generally well-tolerated and exhibits a pharmacokinetic and pharmacodynamic profile consistent with its mechanism of action. However, the potential of this compound for the treatment of anxiety and stress-related disorders remains to be elucidated through well-controlled clinical trials in relevant patient populations.

Future research should focus on:

  • Investigating the efficacy of this compound in a broader range of preclinical models of anxiety, including those for generalized anxiety disorder, panic disorder, and post-traumatic stress disorder.

  • Elucidating the specific contribution of OX1R versus OX2R antagonism to the anxiolytic-like effects of this compound.

  • Conducting robust, placebo-controlled clinical trials to evaluate the efficacy, safety, and optimal dosing of this compound in patients with diagnosed anxiety and stress-related disorders.

This technical guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to inform the design of future studies exploring its therapeutic potential.

References

The Pharmacokinetic Profile of ACT-462206 in Rodent Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-462206 is a potent, dual orexin receptor antagonist (DORA) that has been investigated for its potential in treating insomnia and other sleep-wake disorders. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for the interpretation of efficacy and safety data and for the translation of these findings to human clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in rodents, details the experimental methodologies employed in these studies, and visualizes the underlying signaling pathway of its mechanism of action.

Introduction

The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), plays a pivotal role in the regulation of wakefulness, arousal, and appetite.[1] Antagonism of both OX1R and OX2R is a validated therapeutic strategy for the treatment of insomnia. This compound is a non-peptide, orally active dual orexin receptor antagonist.[1] This document summarizes the key pharmacokinetic parameters of this compound in rodent models, providing a foundational understanding for researchers in the field of sleep research and drug development.

Pharmacokinetic Profile in Rodents

The pharmacokinetic properties of this compound have been characterized in rats, demonstrating its ability to be absorbed orally and penetrate the blood-brain barrier, a critical feature for a centrally acting agent.

Absorption and Distribution

Following oral administration in male Wistar rats, this compound is absorbed and reaches significant concentrations in both plasma and the brain. A single oral dose of 100 mg/kg resulted in a plasma concentration of 2267 ng/mL and a brain tissue concentration of 1219 ng/g at 3 hours post-dose, indicating effective penetration into the central nervous system.

Metabolism and Elimination

The elimination half-life (t½) of this compound has been determined in rats following intravenous administration. After a 1 mg/kg intravenous dose, the half-life was reported to be in the range of 1.6 to 3.1 hours. This relatively short half-life suggests that the compound is cleared from the system in a moderate timeframe.

Quantitative Pharmacokinetic Parameters

While a complete set of oral pharmacokinetic parameters (Cmax, Tmax, AUC) in rodent models is not extensively available in the public domain, the available data provides valuable insights into the disposition of this compound.

ParameterSpeciesDoseRouteValueTime PointReference
Plasma ConcentrationRat (Wistar, male)100 mg/kgOral2267 ng/mL3 hoursShioda et al., 2017
Brain ConcentrationRat (Wistar, male)100 mg/kgOral1219 ng/g3 hoursShioda et al., 2017
Elimination Half-life (t½)Rat1 mg/kgIntravenous1.6 - 3.1 hoursN/AShioda et al., 2017

Table 1: Summary of Known Pharmacokinetic Parameters of this compound in Rats

Experimental Protocols

The following sections detail the methodologies that are typically employed in the pharmacokinetic evaluation of compounds like this compound in rodent models.

Animal Models

Pharmacokinetic studies are commonly conducted in standard rodent models such as Sprague-Dawley or Wistar rats, and C57BL/6 or BALB/c mice. Animals are typically housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water.

Drug Administration

For oral pharmacokinetic studies, this compound is typically formulated in a suitable vehicle, such as a suspension in 0.5% methylcellulose in water. Administration is performed via oral gavage using a gavage needle of appropriate size for the animal. For intravenous studies, the compound is dissolved in a vehicle suitable for injection, such as a solution containing saline, polyethylene glycol, and ethanol, and administered via a tail vein or other suitable vessel.

Experimental Workflow: Rodent Oral Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting formulation Drug Formulation in Vehicle fasting->formulation oral_gavage Oral Gavage Administration formulation->oral_gavage blood_collection Serial Blood Collection (e.g., tail vein, retro-orbital) oral_gavage->blood_collection brain_harvesting Brain Tissue Harvesting (at terminal time point) oral_gavage->brain_harvesting plasma_separation Centrifugation to Separate Plasma blood_collection->plasma_separation sample_prep Sample Preparation (e.g., Protein Precipitation, LLE) plasma_separation->sample_prep brain_harvesting->sample_prep lc_ms_ms LC-MS/MS Analysis sample_prep->lc_ms_ms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) lc_ms_ms->pk_analysis

Caption: A typical workflow for an oral pharmacokinetic study in rodents.

Sample Collection and Processing

Blood samples are collected at multiple time points post-dosing to characterize the full concentration-time profile. Common collection sites include the tail vein, saphenous vein, or retro-orbital sinus. Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and then centrifuged to separate the plasma, which is stored at -80°C until analysis. For brain concentration determination, animals are euthanized at specific time points, and the brains are rapidly excised, weighed, and homogenized in a suitable buffer before being stored at -80°C.

Bioanalytical Method

Quantification of this compound in plasma and brain homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A typical method involves:

  • Sample Preparation: Protein precipitation with a solvent like acetonitrile or liquid-liquid extraction to remove proteins and other interfering substances.

  • Chromatographic Separation: Separation of the analyte from matrix components on a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

The method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Mechanism of Action: Orexin Signaling Pathway

This compound exerts its effects by antagonizing the binding of orexin-A and orexin-B to their receptors, OX1R and OX2R. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexins, initiate a signaling cascade that promotes neuronal excitation and wakefulness.

Signaling Pathway of Orexin Receptors

G cluster_receptor Orexin Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Downstream Effectors cluster_second_messenger Second Messengers & Cellular Response orexin Orexin-A / Orexin-B ox1r OX1R orexin->ox1r Binds ox2r OX2R orexin->ox2r Binds gq Gq ox1r->gq ox2r->gq gi Gi/o ox2r->gi gs Gs ox2r->gs act462206 This compound act462206->ox1r Blocks act462206->ox2r Blocks plc Phospholipase C (PLC) gq->plc ac_inhibit Adenylyl Cyclase (Inhibition) gi->ac_inhibit ac_activate Adenylyl Cyclase (Activation) gs->ac_activate ip3_dag IP3 & DAG plc->ip3_dag camp_decrease ↓ cAMP ac_inhibit->camp_decrease camp_increase ↑ cAMP ac_activate->camp_increase ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 neuronal_excitation Neuronal Excitation (Wakefulness) ca2->neuronal_excitation camp_increase->neuronal_excitation

Caption: Simplified signaling pathway of orexin receptors and the inhibitory action of this compound.

Conclusion

The available preclinical data indicate that this compound is an orally bioavailable dual orexin receptor antagonist that effectively crosses the blood-brain barrier in rodents. Its pharmacokinetic profile, characterized by a moderate half-life, supports its development as a therapeutic agent for sleep disorders. Further comprehensive pharmacokinetic studies, particularly those detailing the full oral pharmacokinetic parameters in multiple rodent species, would be beneficial for a more complete understanding of its disposition and for refining dose predictions for clinical studies. The methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers working with this compound and other orexin receptor antagonists.

References

Brain Penetration and Distribution of ACT-462206: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetration and distribution of ACT-462206, a potent dual orexin 1 (OX1) and orexin 2 (OX2) receptor antagonist. The information is compiled from publicly available preclinical data to assist researchers and professionals in the field of drug development.

Quantitative Data on Brain Penetration

This compound has been demonstrated to be a brain-penetrant molecule. The key quantitative data from a study in male Wistar rats are summarized in the table below.

ParameterValueUnitsSpeciesDoseRoute of AdministrationTime Point
Plasma Concentration2267ng/mLRat (Male Wistar)100p.o.3 hours
Brain Concentration1219ng/gRat (Male Wistar)100p.o.3 hours
Brain-to-Plasma Ratio~0.54-Rat (Male Wistar)100p.o.3 hours

Table 1: Brain and Plasma Concentrations of this compound in Rats

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's brain penetration. The protocol is based on established methods for similar orexin receptor antagonists developed by the same research group.

Animal Model
  • Species: Male Wistar rats

  • Weight: 200-250 g

  • Housing: Housed individually with free access to food and water. A jugular vein catheter was implanted for intravenous sampling if required, with a recovery period of at least two days.

Dosing and Sample Collection
  • Formulation: this compound was formulated as a solution in a suitable vehicle, such as PEG400.

  • Administration: The compound was administered orally (p.o.) at a dose of 100 mg/kg.

  • Time Point: Brain and plasma samples were collected 3 hours post-administration.

  • Blood Collection: Blood was collected from the vena cava caudalis into tubes containing EDTA as an anticoagulant. Plasma was separated by centrifugation.

  • Brain Collection: Following blood collection, animals were euthanized, and the brains were collected after cardiac perfusion with approximately 10 mL of 0.9% NaCl solution to remove residual blood.

Bioanalytical Method

While the specific parameters for this compound are not publicly detailed, the general approach for quantifying the concentration of similar compounds in plasma and brain homogenates involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation (Plasma): Protein precipitation is a common method, where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

  • Sample Preparation (Brain): Brain tissue is first homogenized in a suitable buffer. Similar to plasma, protein precipitation is then performed on the brain homogenate.

  • LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system for separation and quantification of this compound. This technique provides high sensitivity and selectivity for accurate measurement of the analyte.

Mechanism of Action and Signaling Pathway

This compound is a dual orexin receptor antagonist (DORA). It competitively binds to both OX1 and OX2 receptors, preventing the binding of the endogenous wake-promoting neuropeptides, orexin-A and orexin-B. This blockade of orexin signaling in the brain leads to a reduction in wakefulness and promotion of sleep.

Orexin Signaling Pathway and Antagonism by this compound cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron Orexin-A Orexin-A OX1R OX1 Receptor Orexin-A->OX1R Binds OX2R OX2 Receptor Orexin-A->OX2R Binds Orexin-B Orexin-B Orexin-B->OX2R Binds Gq_PLC Gq/11 -> PLC OX1R->Gq_PLC Activates OX2R->Gq_PLC Activates Gs_AC Gs -> AC OX2R->Gs_AC Activates Wakefulness Wakefulness Gq_PLC->Wakefulness Promotes Gs_AC->Wakefulness Promotes ACT462206 This compound ACT462206->OX1R Blocks ACT462206->OX2R Blocks

Orexin signaling and this compound antagonism.

Experimental Workflow for Brain Penetration Study

The following diagram illustrates the logical flow of the in vivo study to determine the brain penetration of this compound.

Experimental Workflow for Brain Penetration Study cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection (3h post-dose) cluster_analysis Bioanalysis Acclimatization Acclimatization of Male Wistar Rats Catheterization Jugular Vein Catheterization (for IV studies if needed) Acclimatization->Catheterization Administration Oral Administration (100 mg/kg) Formulation Prepare this compound formulation (e.g., in PEG400) Formulation->Administration Blood_Collection Collect Blood (Vena Cava Caudalis) Administration->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation Perfusion Cardiac Perfusion (0.9% NaCl) Blood_Collection->Perfusion Sample_Prep_Plasma Plasma Protein Precipitation Plasma_Separation->Sample_Prep_Plasma Brain_Collection Collect Brain Tissue Perfusion->Brain_Collection Sample_Prep_Brain Brain Homogenization & Protein Precipitation Brain_Collection->Sample_Prep_Brain LCMS LC-MS/MS Analysis Sample_Prep_Plasma->LCMS Sample_Prep_Brain->LCMS Quantification Quantify Concentrations (ng/mL in plasma, ng/g in brain) LCMS->Quantification

Workflow for this compound brain penetration study.

Regional Brain Distribution

As of the latest available public information, specific data on the regional distribution of this compound within the brain (e.g., via autoradiography or microdissection studies) has not been published. Such studies would be valuable to understand if the compound shows preferential accumulation in brain regions rich in orexin receptors, such as the hypothalamus, locus coeruleus, and tuberomammillary nucleus.

Conclusion

This compound is a dual orexin receptor antagonist that effectively penetrates the blood-brain barrier, achieving significant concentrations in the brain parenchyma. The preclinical data in rats provide a solid foundation for its central nervous system activity. Further studies detailing the regional brain distribution and the unbound concentrations in the brain and plasma would provide a more complete picture of its central disposition and target engagement.

Preclinical Profile of ACT-462206: A Dual Orexin Receptor Antagonist for Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ACT-462206 is a novel, potent, and selective dual orexin receptor antagonist (DORA) that has been investigated for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates the overactive arousal pathways implicated in insomnia. Preclinical studies in rodent and canine models have demonstrated its efficacy in promoting and maintaining sleep without significantly altering natural sleep architecture. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its in vitro pharmacology, pharmacokinetic profile in multiple species, and its effects on sleep-wake patterns as determined by electroencephalography (EEG) and electromyography (EMG). Detailed experimental protocols and data are presented to provide researchers and drug development professionals with a thorough understanding of the preclinical development of this compound.

Introduction

The orexin system, comprising two G-protein coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), and their endogenous ligands, orexin-A and orexin-B, is a critical regulator of wakefulness and arousal.[1] Overactivity in this system is hypothesized to be a key pathophysiological mechanism in insomnia. Dual orexin receptor antagonists (DORAs) represent a targeted therapeutic approach to treating insomnia by quieting the wake-promoting signals of the orexin system, thereby facilitating the transition to and maintenance of sleep.[2]

This compound is a proline sulfonamide derivative identified as a potent and brain-penetrant DORA.[2] Its preclinical development aimed to characterize its pharmacological profile and establish its potential as a novel treatment for insomnia.

In Vitro Pharmacology

The in vitro activity of this compound was assessed through binding and functional assays to determine its affinity and potency at the human, rat, and dog orexin receptors.

Receptor Binding Affinity

Binding affinities (Kb) of this compound for OX1 and OX2 receptors were determined using radioligand binding assays. The compound demonstrated high affinity for both receptor subtypes across the species tested.

SpeciesOX1R Kb (nM)OX2R Kb (nM)
Human172.4
Rat289.9
Dog274.2
Table 1: In Vitro Binding Affinity (Kb) of this compound for Orexin Receptors.
Functional Antagonism

The functional antagonist potency of this compound was evaluated by measuring its ability to inhibit orexin-A-induced calcium mobilization in cells expressing either OX1R or OX2R. The compound demonstrated potent dual antagonism with a notable preference for the OX2 receptor.

SpeciesOX1R IC50 (nM)OX2R IC50 (nM)
Human6011
Rat489.6
Dog6826
Table 2: In Vitro Functional Antagonist Potency (IC50) of this compound.
Experimental Protocol: In Vitro Assays

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human, rat, or dog OX1R or OX2R were used.

Binding Assays: Membrane preparations from the engineered CHO cells were incubated with a fixed concentration of a radiolabeled orexin ligand (e.g., [¹²⁵I]-orexin-A) and increasing concentrations of this compound. Non-specific binding was determined in the presence of an excess of unlabeled orexin-A. Bound radioactivity was measured using a gamma counter, and Kb values were calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization): Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Following pre-incubation with varying concentrations of this compound or vehicle, cells were stimulated with a submaximal concentration of orexin-A. Changes in intracellular calcium concentration were measured using a fluorescence plate reader. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in rats and dogs following both intravenous (i.v.) and oral (p.o.) administration. The compound exhibited good oral bioavailability and brain penetration.

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)F (%)Brain/Plasma Ratio (at 3h post-dose)
Rati.v.1--5861.9--
p.o.100.516002310-390.54
Dogi.v.1--14901.7--
p.o.30.54262750-52Not Reported
Table 3: Pharmacokinetic Parameters of this compound in Rats and Dogs.
Experimental Protocol: Pharmacokinetic Studies

Animals: Male Wistar rats and Beagle dogs were used. Animals were fasted overnight before oral administration.

Drug Administration: For oral administration, this compound was formulated as a suspension. For intravenous administration, it was dissolved in a suitable vehicle.

Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation. For brain penetration studies, rats were euthanized at a specific time point, and brains were collected.

Bioanalysis: Plasma and brain homogenate concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time profiles.

In Vivo Efficacy: Sleep-Wake Architecture Analysis

The in vivo efficacy of this compound on sleep-wake patterns was evaluated in rats and dogs using electroencephalography (EEG) and electromyography (EMG) recordings.

Effects on Sleep in Rats

Oral administration of this compound during the active (dark) phase in rats dose-dependently decreased wakefulness and increased both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. The sleep-promoting effects were observed to maintain the natural architecture of sleep.

Dose (mg/kg, p.o.)Time Post-Dose% Change in Wakefulness% Change in NREM Sleep% Change in REM Sleep
100-6 h
300-6 h↓↓↑↑↑↑
1000-6 h↓↓↓↑↑↑↑↑↑
Table 4: Qualitative Summary of the Effects of this compound on Sleep-Wake States in Rats (Quantitative data not publicly available).
Effects on Sleep in Dogs

Similar to the findings in rats, this compound administered to dogs during their active period resulted in a significant promotion of both NREM and REM sleep, accompanied by a reduction in wakefulness.

Experimental Protocol: EEG/EMG Studies

Animals: Male Wistar rats and Beagle dogs were used.

Surgical Implantation: Animals were surgically implanted with telemetric transmitters for continuous recording of EEG and EMG. EEG electrodes were placed over the cortex, and EMG electrodes were inserted into the neck musculature. Animals were allowed to recover for at least two weeks post-surgery.

Experimental Design: A crossover design was typically used, where each animal received vehicle and different doses of this compound on separate occasions. The drug was administered at the beginning of the active phase (dark period for rats).

Data Acquisition and Analysis: EEG and EMG signals were continuously recorded and wirelessly transmitted. The recordings were automatically scored into 10-second epochs of wakefulness, NREM sleep, and REM sleep using a validated software. The total time spent in each state and other sleep parameters (e.g., sleep latency, bout duration) were calculated for defined time intervals post-dosing.

Signaling Pathways and Experimental Workflows

Orexin Signaling Pathway and DORA Mechanism of Action

Orexin_Pathway cluster_pre Orexin Neuron cluster_post Postsynaptic Neuron cluster_drug Drug Action Orexin Neuron Orexin Neuron OX1R OX1R Orexin Neuron->OX1R Orexin A/B OX2R OX2R Orexin Neuron->OX2R Orexin A/B Wakefulness Increased Wakefulness OX1R->Wakefulness OX2R->Wakefulness ACT462206 This compound ACT462206->OX1R Antagonism ACT462206->OX2R Antagonism Sleep_Study_Workflow cluster_setup Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Surgical Implantation of EEG/EMG Transmitters A2 Post-operative Recovery A1->A2 A3 Habituation to Recording Chambers A2->A3 B1 Crossover Design: Vehicle & this compound Doses A3->B1 B2 Drug Administration (start of active phase) B1->B2 B3 Continuous EEG/EMG Recording B2->B3 C1 Automated Sleep Scoring (Wake, NREM, REM) B3->C1 C2 Quantification of Sleep-Wake Parameters C1->C2 C3 Statistical Analysis C2->C3

References

ACT-462206: A Technical Guide for Investigating the Orexin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of numerous physiological functions, most notably the sleep-wake cycle.[1][2][3][4] Dysregulation of this system is implicated in various neurological disorders, including narcolepsy and insomnia.[1][5] ACT-462206 is a potent, orally active, dual orexin receptor antagonist (DORA) that has emerged as a valuable pharmacological tool for the preclinical investigation of the orexin system.[3][4][6][7][8] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in elucidating the multifaceted roles of the orexin system.

The Orexin System: An Overview

The orexin system consists of a small population of neurons located in the lateral hypothalamus that produce two neuropeptides, orexin-A and orexin-B.[4][9] These peptides bind to and activate two G protein-coupled receptors (GPCRs), OX1R and OX2R, which are distributed throughout the brain.[1][10][11] Orexin-A binds to both OX1R and OX2R with high affinity, whereas orexin-B has a higher affinity for OX2R.[9] The orexin system plays a pivotal role in the regulation of arousal, wakefulness, and energy homeostasis.[1][2]

Orexin Receptor Signaling

Upon activation by orexin peptides, OX1R and OX2R couple to various G proteins, initiating downstream signaling cascades. The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[11][12] Orexin receptors can also couple to other G proteins, such as Gi/o and Gs, leading to the modulation of cyclic AMP (cAMP) levels.[1][12] Furthermore, orexin receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][10]

Orexin_Signaling_Pathway cluster_receptor Orexin Receptors cluster_g_proteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects OX1R OX1R Gq Gq OX1R->Gq Gi Gi/o OX1R->Gi OX2R OX2R OX2R->Gq OX2R->Gi Gs Gs OX2R->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitability ↑ Neuronal Excitability cAMP->Neuronal_Excitability MAPK_ERK MAPK/ERK Pathway Ca_PKC->MAPK_ERK Ca_PKC->Neuronal_Excitability MAPK_ERK->Neuronal_Excitability OrexinA Orexin-A OrexinA->OX1R OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R

Orexin Receptor Signaling Pathways

This compound: A Dual Orexin Receptor Antagonist

This compound is a potent and selective dual orexin receptor antagonist (DORA).[3][7] As a DORA, it competitively binds to both OX1R and OX2R, thereby blocking the binding of the endogenous orexin peptides and inhibiting their wake-promoting effects.[3][4] This mechanism of action makes this compound a valuable tool for studying the physiological and behavioral consequences of orexin system blockade.

Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound for human, rat, and dog orexin receptors.

Table 1: In Vitro Binding Affinity (Kb) of this compound

SpeciesOX1R (nM)OX2R (nM)
Human172.4
Rat289.9
Dog274.2
Data sourced from MedchemExpress.[6]

Table 2: In Vitro Functional Potency (IC50) of this compound

SpeciesOX1R (nM)OX2R (nM)
Human6011
Rat489.6
Dog6826
Data sourced from MedchemExpress and other sources.[6][13][14]
Pharmacokinetic Properties

Human studies have shown that this compound is absorbed with a median tmax of 1.5-4.0 hours following oral administration.[15] The elimination half-life ranges from 4.8 to 11.2 hours.[15] Despite the relatively short behavioral effects (largely disappearing within 8 hours), elevated plasma concentrations of this compound can be sustained for over 24-36 hours.[13][15] this compound is also known to be brain penetrant.[8][14]

Experimental Protocols

The following sections provide generalized protocols for the in vitro and in vivo characterization of this compound.

In Vitro Functional Assay: Intracellular Calcium Mobilization

This protocol describes a common method to determine the potency of an orexin receptor antagonist by measuring its ability to inhibit orexin-A-induced intracellular calcium mobilization in cells expressing either OX1R or OX2R.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_stimulation Receptor Stimulation cluster_measurement Data Acquisition & Analysis cell_culture Culture cells expressing OX1R or OX2R plating Plate cells in a 96-well plate cell_culture->plating dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plating->dye_loading add_antagonist Add varying concentrations of this compound dye_loading->add_antagonist incubation Incubate for a specified time add_antagonist->incubation add_agonist Add a fixed concentration of Orexin-A (EC80) incubation->add_agonist read_fluorescence Measure fluorescence intensity over time using a fluorescent plate reader add_agonist->read_fluorescence calculate_ic50 Calculate IC50 value from the concentration-response curve read_fluorescence->calculate_ic50 In_Vivo_Workflow cluster_surgery Surgical Preparation cluster_acclimatization Acclimatization cluster_dosing_recording Dosing and Recording cluster_analysis Data Analysis animal_prep Anesthetize the animal implant_electrodes Implant EEG and EMG electrodes animal_prep->implant_electrodes recovery Allow for post-operative recovery (e.g., 7-14 days) implant_electrodes->recovery habituation Habituate the animal to the recording chamber and tether recovery->habituation baseline Record baseline EEG/EMG data habituation->baseline dosing Administer this compound (e.g., oral gavage) or vehicle baseline->dosing post_dosing_recording Record EEG/EMG for a specified period (e.g., 6-8 hours) dosing->post_dosing_recording sleep_scoring Score the recordings into wake, NREM, and REM sleep post_dosing_recording->sleep_scoring statistical_analysis Statistically compare sleep parameters between treatment groups sleep_scoring->statistical_analysis

References

The Therapeutic Potential of ACT-462206: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Dual Orexin Receptor Antagonist

This technical guide provides a comprehensive overview of ACT-462206, a potent and selective dual orexin receptor antagonist (DORA). The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound. It details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the methodologies of pivotal experiments.

Core Mechanism of Action: Modulating the Orexin System

This compound functions by competitively inhibiting the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1 and OX2.[1] The orexin system, originating in the lateral hypothalamus, is a central regulator of wakefulness, arousal, and motivation. By blocking the excitatory signaling of this system, this compound promotes sleep and exhibits anxiolytic properties.[1][2]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_A Orexin-A Orexin_Neuron->Orexin_A Releases Orexin_B Orexin-B Orexin_Neuron->Orexin_B Releases OX1R OX1 Receptor Gq Gq Protein OX1R->Gq Activates OX2R OX2 Receptor OX2R->Gq Activates Gi_o Gi/o Protein OX2R->Gi_o Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Influx ↑ Ca²⁺ Influx PLC->Ca_Influx cAMP_Decrease ↓ cAMP AC->cAMP_Decrease Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_Influx->Neuronal_Excitation cAMP_Decrease->Neuronal_Excitation Orexin_A->OX1R Orexin_A->OX2R Orexin_B->OX2R ACT_462206 This compound ACT_462206->OX1R Blocks ACT_462206->OX2R Blocks G cluster_acclimation Phase 1: Acclimation & Conditioning cluster_testing Phase 2: Drug Administration & Testing cluster_analysis Phase 3: Data Analysis Acclimation Acclimation to Startle Chambers Conditioning Conditioning: Light + Foot Shock Acclimation->Conditioning Dosing Oral Administration: Vehicle or this compound (100, 300 mg/kg) Conditioning->Dosing Startle_Test Startle Response Measurement: - Noise Alone - Light + Noise Dosing->Startle_Test Analysis Comparison of Startle Amplitude between Treatment Groups Startle_Test->Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ACT-462206

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-462206 is a potent, orally active dual orexin receptor antagonist (DORA) that targets both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3][4][5][6] The orexin system is a key regulator of wakefulness, and by blocking the signaling of orexin neuropeptides A and B, this compound promotes sleep.[1][7] Preclinical studies in animal models have demonstrated its efficacy in increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, while maintaining a natural sleep architecture.[1][7] Furthermore, this compound has shown anxiolytic-like properties in rats without adversely affecting cognition or motor function.[1][7] These characteristics make this compound a compound of interest for the treatment of insomnia and potentially other stress-related disorders.

This document provides detailed application notes and protocols for the in vivo investigation of this compound in rodent models, focusing on its sleep-promoting and anxiolytic-like effects.

Mechanism of Action: Dual Orexin Receptor Antagonism

This compound functions as a competitive antagonist at both OX1 and OX2 receptors, preventing the binding of the endogenous ligands, orexin-A and orexin-B. This blockade of orexinergic signaling in the brain reduces the downstream promotion of wakefulness, leading to the initiation and maintenance of sleep.

cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron Orexin Neuron Orexin Neuron OX1R OX1 Receptor Orexin Neuron->OX1R Orexin A & B OX2R OX2 Receptor Orexin Neuron->OX2R Orexin A & B Wakefulness Promotion of Wakefulness OX1R->Wakefulness OX2R->Wakefulness This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorIC50 (nM)
Orexin 1 (OX1)60
Orexin 2 (OX2)11

Data sourced from MedChemExpress and R&D Systems.[5]

Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats (100 mg/kg, p.o.)

ParameterValueUnit
Time to Maximum Plasma Concentration (Tmax)3hours
Maximum Plasma Concentration (Cmax)2267ng/mL
Brain Concentration at Tmax1219ng/g

Data sourced from MedChemExpress.[5]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Humans (Single Oral Doses)

Dose (mg)Tmax (hours)t1/2 (hours)
5 - 15001.5 - 4.04.8 - 11.2

Data sourced from a single-ascending-dose study.[8][9]

Experimental Protocols

Protocol 1: Evaluation of Sleep-Promoting Effects in Rats using EEG/EMG

This protocol details the methodology for assessing the effects of this compound on sleep architecture in rats through electroencephalogram (EEG) and electromyogram (EMG) recordings.

1.1. Materials and Equipment

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Male Wistar rats (250-300 g)

  • EEG/EMG telemetry system or tethered system with headmounts

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical tools

  • Analgesics (e.g., carprofen)

  • Oral gavage needles

  • Data acquisition and analysis software

1.2. Experimental Workflow

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Surgery EEG/EMG Electrode Implantation Surgery Recovery 1-Week Surgical Recovery Surgery->Recovery Habituation Habituation to Recording Chambers Recovery->Habituation Administration This compound/Vehicle Administration (Oral Gavage) Habituation->Administration Recording Continuous EEG/EMG Recording (e.g., 6-24 hours) Administration->Recording Scoring Sleep State Scoring (Wake, NREM, REM) Recording->Scoring Analysis Data Analysis Scoring->Analysis

Figure 2: Experimental workflow for sleep studies.

1.3. Detailed Methodology

  • Animal Preparation and Surgery:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes into the nuchal muscles.[10][11][12]

    • Secure the headmount assembly to the skull with dental cement.

    • Administer post-operative analgesics and allow for a one-week recovery period.

  • Habituation:

    • Individually house the rats in recording chambers and connect them to the recording system for several days to acclimate to the experimental conditions.[7]

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). Sonication may be required to ensure a uniform suspension.

    • On the day of the experiment, weigh each rat and administer the appropriate volume of the this compound suspension or vehicle via oral gavage. Doses ranging from 10 to 300 mg/kg have been shown to be effective.[5]

  • Data Acquisition:

    • Begin EEG/EMG recording immediately after dosing and continue for a predetermined period (e.g., 6 to 24 hours).

  • Data Analysis:

    • Score the recorded data in 10-30 second epochs as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics.

      • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.[10][13]

      • NREM Sleep: High-amplitude, low-frequency (delta) EEG; reduced EMG activity.[10][13]

      • REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (minimal EMG activity).[10][13]

    • Quantify the time spent in each sleep-wake state, sleep latency (time to first NREM sleep episode), and the number and duration of sleep/wake bouts.

    • Compare the data from the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Assessment of Anxiolytic-like Effects using Fear-Potentiated Startle (FPS) in Rats

This protocol describes the use of the fear-potentiated startle paradigm to evaluate the anxiolytic-like properties of this compound.

2.1. Materials and Equipment

  • This compound

  • Vehicle (as described in Protocol 1)

  • Male Wistar rats (250-300 g)

  • Startle response system with a conditioning chamber (equipped for light/sound cues and foot shock)

  • Oral gavage needles

2.2. Experimental Workflow

cluster_pre Day 1: Training cluster_exp Day 2: Testing cluster_post Post-Experiment Habituation_FPS Habituation to Chamber Conditioning Pairing of Conditioned Stimulus (CS; e.g., light) with Unconditioned Stimulus (US; e.g., footshock) Habituation_FPS->Conditioning Administration_FPS This compound/Vehicle Administration (Oral Gavage) Conditioning->Administration_FPS Testing Presentation of Startle Stimulus (noise burst) with and without the CS Administration_FPS->Testing Analysis_FPS Data Analysis: Comparison of Startle Amplitude in CS-present vs. CS-absent trials Testing->Analysis_FPS

Figure 3: Experimental workflow for fear-potentiated startle.

2.3. Detailed Methodology

  • Training (Day 1):

    • Place each rat in the conditioning chamber and allow a 5-minute acclimation period.

    • Present a neutral conditioned stimulus (CS), such as a light, for a set duration (e.g., 4 seconds).

    • At the termination of the CS, deliver a mild, brief footshock (the unconditioned stimulus, US).

    • Repeat this pairing for a number of trials (e.g., 10 times) with a variable inter-trial interval.[1][2]

  • Testing (Day 2):

    • Administer this compound (doses of 100 and 300 mg/kg have been shown to be effective) or vehicle via oral gavage.[5]

    • After a suitable absorption period (e.g., 60 minutes), place the rat back into the startle chamber.

    • Present a series of acoustic startle stimuli (loud noise bursts) both in the presence and absence of the previously conditioned light stimulus (CS).[4][14][15]

    • Record the amplitude of the startle response for each trial.

  • Data Analysis:

    • Calculate the average startle amplitude for trials with the CS (light + noise) and without the CS (noise alone).

    • The difference in startle amplitude between these two conditions represents the fear-potentiated startle.

    • Compare the magnitude of the fear-potentiated startle in the this compound-treated groups to the vehicle control group. A reduction in the potentiation of the startle response is indicative of an anxiolytic-like effect.

    • Use appropriate statistical methods (e.g., t-test or ANOVA) for group comparisons.

Vehicle Formulation for Oral Administration

Given that this compound is a hydrophobic compound, a suspension is a suitable formulation for oral gavage in preclinical studies.

  • Recommended Vehicle: A 0.5% (w/v) solution of methylcellulose (or carboxymethyl cellulose) in sterile water is a commonly used and effective vehicle for suspending hydrophobic compounds for oral administration in rodents.[3][8]

  • Preparation:

    • Slowly add the methylcellulose powder to the sterile water while stirring continuously to avoid clumping.

    • Continue stirring until a clear, homogenous suspension is formed.

    • Weigh the required amount of this compound and gradually add it to the vehicle while stirring or sonicating to ensure a uniform suspension.

    • The final concentration should be calculated based on the desired dose and a standard dosing volume for the animal model (e.g., 5-10 mL/kg for rats).[3]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo investigation of the sleep-promoting and anxiolytic-like effects of this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the pharmacological profile of this dual orexin receptor antagonist. As with any in vivo study, all procedures should be conducted in accordance with approved animal care and use guidelines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-462206 is a potent and selective dual orexin receptor antagonist (DORA) that targets both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness, and its antagonism by compounds like this compound has been investigated for the treatment of insomnia and other sleep/wake disorders.[1] Preclinical studies in rodents, primarily rats, have demonstrated the sleep-promoting and anxiolytic-like properties of this compound.[1][2] This document provides a comprehensive overview of the recommended dosage, administration protocols, and available preclinical data for this compound in rats and mice to guide researchers in their experimental design.

Mechanism of Action: Orexin System Antagonism

This compound functions by competitively blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1 and OX2. These receptors are G-protein coupled receptors that, upon activation by orexins, promote wakefulness and arousal. By inhibiting this signaling pathway, this compound induces a state of sleepiness and has been shown to increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][2]

cluster_0 Orexin Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Orexin-A\nOrexin-B Orexin-A Orexin-B OX1R OX1 Receptor Orexin-A\nOrexin-B->OX1R Binds to OX2R OX2 Receptor Orexin-A\nOrexin-B->OX2R Binds to Wakefulness Wakefulness Arousal OX1R->Wakefulness Promotes OX2R->Wakefulness Promotes ACT462206 This compound ACT462206->OX1R Antagonizes ACT462206->OX2R Antagonizes

Diagram 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in rats.

Table 1: In Vivo Pharmacodynamic Dosages in Rats

Administration RouteSpecies (Strain)Dosage RangePharmacological EffectReference
Oral (p.o.)Rat (Wistar)10 - 300 mg/kgSleep-promoting (decreased wakefulness, increased NREM and REM sleep)[2]
Oral (p.o.)Rat (Wistar)100 - 300 mg/kgAnxiolytic-like effects[2]
Intracerebroventricular (icv)Rat (Wistar)0.1 and 15 nmolInhibition of ghrelin-induced feeding[3]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseSpecies (Strain)CmaxtmaxAUCBrain Concentration (3h post-dose)Plasma Concentration (3h post-dose)Half-life (t1/2)Reference
Oral (p.o.)10 mg/kgRat1600 ng/mL0.5 h2310 ng·h/mLNot ReportedNot ReportedNot Reported[2]
Oral (p.o.)100 mg/kgRat (Wistar)Not ReportedNot ReportedNot Reported1219 ng/g2267 ng/mLNot Reported[2]
Intravenous (i.v.)1 mg/kgRatNot ApplicableNot Applicable586 ng·h/mLNot ReportedNot Reported1.9 h[2]

Experimental Protocols

Oral Administration (Gavage)

This protocol is designed for studying the sleep-promoting or anxiolytic effects of this compound in rats.

Materials:

  • This compound

  • Vehicle: While the specific vehicle used in published studies is not consistently reported, a common vehicle for oral administration of compounds soluble in DMSO is a suspension in 0.5% carboxymethylcellulose (CMC) in water with a small percentage of DMSO to aid initial dissolution. It is crucial to perform vehicle-controlled studies.

  • Gavage needles (size appropriate for rats)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Based on the solubility of this compound in DMSO and ethanol, first dissolve the required amount of this compound in a minimal amount of DMSO.

    • Suspend the resulting solution in 0.5% CMC in sterile water to the final desired concentration.

    • Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh on the day of the experiment.

  • Animal Handling:

    • Acclimatize male Wistar rats to the experimental conditions for at least 3 days prior to the study.

    • House animals individually in a controlled environment with a 12-hour light/dark cycle.

  • Administration:

    • Administer the prepared this compound suspension or vehicle control orally via gavage. The volume of administration should be calculated based on the animal's body weight (e.g., 5 mL/kg).

    • For sleep studies, administration is typically performed at the beginning of the light phase.

  • Observation:

    • Following administration, monitor the animals for behavioral changes, signs of toxicity, and the specific endpoints of the study (e.g., sleep recording via EEG/EMG, behavioral assays for anxiety).

cluster_0 Preparation cluster_1 Administration cluster_2 Observation A Weigh this compound B Dissolve in minimal DMSO A->B C Suspend in 0.5% CMC B->C D Vortex/Sonicate C->D F Administer via Oral Gavage D->F E Acclimatize Rats E->F G Monitor Behavior F->G H Record Experimental Endpoints G->H A Anesthetize Rat B Stereotaxic Cannula Implantation A->B C Post-operative Recovery B->C E Microinfusion into Lateral Ventricle C->E D Prepare this compound in aCSF D->E F Behavioral Observation E->F

References

Dissolving ACT-462206 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of ACT-462206, a potent dual orexin receptor antagonist, for use in various in vitro assays. Adherence to these procedures is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Physicochemical Properties and Solubility

This compound is a small molecule with a molecular weight of 388.48 g/mol .[1] Its hydrophobic nature necessitates the use of an organic solvent for the preparation of a primary stock solution, with Dimethyl Sulfoxide (DMSO) and ethanol being the most suitable solvents.

Table 1: Solubility and Storage of this compound

PropertyValueSource
Molecular Weight 388.48 g/mol [1]
Solubility in DMSO Up to 100 mM[1][2]
Solubility in Ethanol Up to 100 mM[1][2]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g Mass (mg) = (0.01 mol/L) x (0.001 L) x (388.48 g/mol ) x 1000 mg/g = 3.88 mg

  • Weighing this compound: On a calibrated analytical balance, carefully weigh 3.88 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Adding Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber microcentrifuge tubes. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

This protocol details the dilution of the 10 mM DMSO stock solution into a physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium) for direct application in in vitro assays. A stepwise dilution method is employed to prevent precipitation of the hydrophobic compound.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Sterile physiological buffer (e.g., PBS, DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (1:100): Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed physiological buffer in a sterile microcentrifuge tube. Mix thoroughly by gentle pipetting. This step is critical to gradually introduce the compound to the aqueous environment.

  • Final Working Solution (1:10): Prepare the 10 µM final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed physiological buffer. Mix gently by inverting the tube or by gentle pipetting.

  • Final DMSO Concentration: This two-step dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Immediate Use and Stability: It is highly recommended to prepare the working solution fresh on the day of the experiment and use it immediately. The stability of this compound in aqueous solutions at 37°C for extended periods has not been extensively documented. If the experimental design requires prolonged incubation, it is advisable to perform a stability test by analyzing the concentration of the compound over time using a suitable analytical method like HPLC.

Mandatory Visualizations

Dissolution_Workflow Experimental Workflow for this compound Solution Preparation cluster_stock Primary Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 3.88 mg this compound add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -80°C dissolve->aliquot thaw 5. Thaw 10 mM Stock Aliquot aliquot->thaw Begin Experiment intermediate 6. Prepare 100 µM Intermediate (2 µL Stock + 198 µL Buffer) thaw->intermediate final 7. Prepare 10 µM Final Solution (100 µL Intermediate + 900 µL Buffer) intermediate->final use 8. Use Immediately in Assay final->use

Caption: Workflow for preparing this compound stock and working solutions.

Orexin_Signaling_Pathway Mechanism of Action of this compound cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling OX1R Orexin 1 Receptor (OX1R) Gq Gq Protein Activation OX1R->Gq OX2R Orexin 2 Receptor (OX2R) OX2R->Gq OrexinA Orexin A OrexinA->OX1R Binds OrexinA->OX2R Binds OrexinB Orexin B OrexinB->OX2R Binds ACT462206 This compound ACT462206->OX1R Antagonizes ACT462206->OX2R Antagonizes PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Cellular_Response Neuronal Excitation & Wakefulness Promotion Ca_release->Cellular_Response

Caption: this compound as a dual antagonist of orexin receptors.

References

Application Notes and Protocols for ACT-462206: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information on the stability and proper storage of ACT-462206, a dual orexin receptor antagonist. Due to the limited publicly available stability data for this compound, this document also includes generalized protocols for conducting stability studies, which can be adapted by researchers to generate specific data.

Overview of this compound

This compound is a potent, orally active dual orexin 1 and orexin 2 receptor antagonist.[1] It has been investigated for its potential therapeutic effects in treating insomnia and anxiety-related disorders.[1] Understanding the chemical stability of this compound is crucial for ensuring the integrity of the compound in research and development, maintaining its potency, and guaranteeing the reliability of experimental results.

Recommended Storage Conditions

There is some variation in the storage recommendations from different suppliers. To ensure the long-term stability of this compound, the following conditions are advised, with the most stringent conditions recommended for long-term storage of solid material and stock solutions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid Compound +4°CShort-termFor frequent use.
-20°CUp to 1 monthProtect from light.[1]
-80°CUp to 6 monthsFor long-term archival storage. Protect from light.[1]
Stock Solutions -20°CUp to 1 monthIn a suitable solvent such as DMSO or ethanol. Protect from light.[1]
-80°CUp to 6 monthsIn a suitable solvent such as DMSO or ethanol. Protect from light.[1]
Working Solutions (for in vivo experiments) Freshly PreparedUse on the same dayIt is recommended to prepare fresh solutions for each experiment to ensure potency and avoid degradation.[1]

Note on conflicting information: While some suppliers suggest storage at +4°C, others recommend -20°C or -80°C for stock solutions.[1][2][3] For critical long-term studies, it is advisable to store the compound at -80°C to minimize degradation.

Orexin Signaling Pathway and this compound Mechanism of Action

This compound functions as a competitive antagonist at both the orexin 1 (OX1) and orexin 2 (OX2) receptors. These G-protein coupled receptors are activated by the neuropeptides orexin-A and orexin-B, which are produced by neurons in the lateral hypothalamus. The orexin system plays a critical role in the regulation of sleep and wakefulness, appetite, and other physiological processes. By blocking the binding of orexins to their receptors, this compound suppresses wakefulness-promoting signals, thereby facilitating the transition to and maintenance of sleep.

Orexin_Signaling_Pathway Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A / Orexin-B Orexin_Neuron->Orexin_A_B Release OX1R_OX2R OX1 / OX2 Receptors Orexin_A_B->OX1R_OX2R Binds Gq_Gs Gq / Gs Protein Activation OX1R_OX2R->Gq_Gs PLC_AC PLC / AC Activation Gq_Gs->PLC_AC Second_Messengers ↑ Ca2+ / ↑ cAMP PLC_AC->Second_Messengers Neuronal_Activation Neuronal Activation (Wakefulness) Second_Messengers->Neuronal_Activation ACT462206 This compound ACT462206->OX1R_OX2R Blocks

Mechanism of action of this compound in the orexin signaling pathway.

Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These should be adapted and validated by the end-user.

Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to 105°C in a calibrated oven for 72 hours.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all samples, including a non-degraded control, by a suitable analytical method, such as HPLC with UV or MS detection.

Forced_Degradation_Workflow start Start: this compound Stock Solution and Solid Compound stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (105°C, Solid) stress_conditions->thermal photo Photolytic Degradation (Light Exposure) stress_conditions->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify Degradation Products and Pathways analysis->end

Workflow for a forced degradation study of this compound.
Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent compound from all degradation peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Method Development:

    • Inject a solution of undegraded this compound to determine its retention time.

    • Inject samples from the forced degradation study.

    • Adjust the mobile phase composition and gradient to achieve baseline separation of the this compound peak from all degradation product peaks.

    • Use a PDA detector to check for peak purity of the this compound peak in the stressed samples.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve the main peak from degradation products.

    • Linearity: Analyze a series of dilutions of this compound to establish a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Summary of Physicochemical and Solubility Data

The following table summarizes the known physicochemical and solubility properties of this compound.

Table 2: Physicochemical and Solubility Data for this compound

ParameterValueReference
Molecular Formula C₂₀H₂₄N₂O₄S[2][3]
Molecular Weight 388.48 g/mol [2][3]
CAS Number 1361321-96-1[2]
Purity ≥98%[2][3]
Solubility in DMSO ≥ 2.5 mg/mL (6.44 mM); Soluble to 100 mM[1][2]
Solubility in Ethanol Soluble to 100 mM[2]
Formulation for In Vivo (Rat) Studies 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
10% DMSO, 90% Corn Oil[1]

Disclaimer: The information provided in these application notes is based on publicly available data and general principles of pharmaceutical science. It is intended for guidance and informational purposes only. Researchers should conduct their own studies to establish the stability of this compound under their specific experimental conditions and validate all analytical methods.

References

Application Notes and Protocols for ACT-462206 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-462206 is a potent, orally active, and brain-penetrant dual orexin receptor antagonist (DORA) that targets both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] The orexin system is a key regulator of wakefulness and arousal, and its antagonism presents a therapeutic strategy for the treatment of insomnia and potentially other stress-related and anxiety disorders.[2] These application notes provide detailed protocols for the preparation and administration of this compound in both in vitro and in vivo research settings, along with its pharmacological data and relevant signaling pathways.

Physicochemical Properties

PropertyValueReference
Molecular Weight 388.48 g/mol [1]
Formula C₂₀H₂₄N₂O₄S[1]
CAS Number 1361321-96-1[1]
Appearance White to off-white solid[1]
Purity ≥98%[4]
Solubility DMSO: ≥ 100 mg/mL (257.41 mM)[1], Ethanol: 100 mM[4][1][4]
Storage Store at 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1]

Pharmacological Data

In Vitro Activity

This compound demonstrates high affinity and potent antagonism at both human (h) and rat (r) orexin receptors.

TargetAssaySpeciesValueReference
hOX1 IC₅₀Human60 nM[1][5]
hOX2 IC₅₀Human11 nM[1][5]
rOX1 IC₅₀Rat48 nM[1]
rOX2 IC₅₀Rat9.6 nM[1]
hOX1 KᵢHuman17 nM[1]
hOX2 KᵢHuman2.4 nM[1]
rOX1 KᵢRat28 nM[1]
rOX2 KᵢRat9.9 nM[1]
In Vivo Pharmacokinetics (Rat)
DoseRouteTime PointPlasma ConcentrationBrain ConcentrationReference
100 mg/kgp.o.3 h2267 ng/mL1219 ng/g[1]

Signaling Pathway

The orexin neuropeptides, orexin-A and orexin-B, are produced in the lateral hypothalamus and act as endogenous ligands for the G-protein coupled receptors OX1 and OX2.[2] Activation of these receptors promotes a state of wakefulness and arousal. This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby inhibiting the downstream signaling cascade and promoting sleep.

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin Peptides Orexin Peptides OX1R OX1 Receptor Orexin Peptides->OX1R binds OX2R OX2 Receptor Orexin Peptides->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates Gi/o Gi/o OX2R->Gi/o activates PLC PLC Activation Gq->PLC AC AC Inhibition Gi/o->AC Wakefulness Wakefulness PLC->Wakefulness promotes AC->Wakefulness promotes This compound This compound This compound->OX1R inhibits This compound->OX2R inhibits

Caption: Orexin signaling pathway and mechanism of action of this compound.

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 2.57 mL of DMSO to 10 mg of this compound).[4]

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[1]

In Vivo Vehicle Formulation and Administration

Objective: To prepare and administer this compound to rodents for pharmacokinetic and pharmacodynamic studies. Two common vehicle formulations are provided below.

Formulation 1: Aqueous Suspension

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles

Protocol:

  • Prepare the vehicle by adding each solvent one by one in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Weigh the required amount of this compound for the desired final concentration (e.g., for a 2.5 mg/mL solution).[1]

  • Add the this compound powder to the pre-mixed vehicle.

  • Vortex thoroughly to suspend the compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The resulting solution should be clear.[1]

  • Administer the formulation to the animals via oral gavage (p.o.) at the desired dose volume.

Formulation 2: Oil-based Suspension

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles

Protocol:

  • Prepare the vehicle by adding each solvent one by one in the following ratio: 10% DMSO and 90% Corn Oil.[1]

  • Weigh the required amount of this compound for the desired final concentration (e.g., for a 2.5 mg/mL solution).[1]

  • Add the this compound powder to the pre-mixed vehicle.

  • Vortex thoroughly to suspend the compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The resulting solution should be clear.[1]

  • Administer the formulation to the animals via oral gavage (p.o.) at the desired dose volume.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound on sleep architecture in rodents.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Vehicle Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Dosing Dose Calculation (e.g., 10-300 mg/kg) Formulation->Dosing Administration Oral Administration (p.o.) Dosing->Administration Monitoring EEG/EMG Recording Administration->Monitoring Behavior Behavioral Observation (e.g., anxiolytic tests) Administration->Behavior PK_Analysis Pharmacokinetic Analysis (Plasma/Brain Samples) Administration->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Sleep Stage Scoring) Monitoring->PD_Analysis Stats Statistical Analysis Behavior->Stats PK_Analysis->Stats PD_Analysis->Stats

Caption: Experimental workflow for in vivo studies with this compound.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: These protocols are intended for research use only and should be adapted to specific experimental needs. It is the responsibility of the user to ensure that all procedures are performed in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for Electrophysiology Studies of ACT-462206

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-462206 is a potent and selective dual orexin receptor antagonist (DORA) that modulates the activity of the orexin neuropeptide system. Orexin-A and Orexin-B are excitatory neurotransmitters produced in the lateral hypothalamus that play a crucial role in regulating wakefulness, arousal, and reward. By competitively antagonizing both the orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound effectively suppresses the wake-promoting signals of the orexin system, leading to an increase in sleep propensity. These application notes provide detailed protocols for in vivo and in vitro electrophysiological studies to characterize the effects of this compound on sleep architecture and neuronal activity.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound
SpeciesReceptorBinding Affinity (Kb in nM)Functional Antagonism (IC50 in nM)
HumanOX11760
HumanOX22.411
RatOX12848
RatOX29.99.6
DogOX12768
DogOX24.226
Table 2: Representative In Vivo Effects of a Dual Orexin Receptor Antagonist (DORA) on Sleep Architecture in Rats

Data presented here is representative of a DORA compound and serves as an example of expected results with this compound.

Treatment GroupDose (mg/kg)Total Wake Time (min)NREM Sleep Time (min)REM Sleep Time (min)
Vehicle-240 ± 15200 ± 1240 ± 5
DORA10180 ± 18250 ± 1550 ± 6
DORA30120 ± 20 300 ± 1860 ± 8*

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

Orexin Receptor Signaling Pathway cluster_ligand Ligands cluster_receptor Receptors cluster_gprotein G-Proteins cluster_effector Downstream Effectors cluster_cellular Cellular Response Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R This compound This compound This compound->OX1R This compound->OX2R Gq11 Gq11 OX1R->Gq11 OX2R->Gq11 Gio Gio OX2R->Gio Gs Gs OX2R->Gs PLC PLC Gq11->PLC AC AC Gio->AC Gs->AC PKC PKC PLC->PKC Ca_increase ↑ Intracellular Ca2+ PLC->Ca_increase PKA PKA AC->PKA IonChannels Ion Channels (e.g., TRPC) IonChannels->Ca_increase MAPK MAPK (ERK, p38, JNK) PKC->MAPK PKA->MAPK Neuronal_Excitation Neuronal Excitation MAPK->Neuronal_Excitation Ca_increase->Neuronal_Excitation Wakefulness Wakefulness Promotion Neuronal_Excitation->Wakefulness

Caption: Orexin receptor signaling cascade and the inhibitory action of this compound.

In Vivo EEG/EMG Experimental Workflow cluster_surgery Surgical Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Frame) Electrode_Implantation EEG/EMG Electrode Implantation Animal_Prep->Electrode_Implantation Post_Op Post-Operative Recovery (7-10 days) Electrode_Implantation->Post_Op Habituation Habituation to Recording Chamber (3-4 days) Post_Op->Habituation Baseline Baseline EEG/EMG Recording (24 hours) Habituation->Baseline Dosing Drug Administration (this compound or Vehicle) Baseline->Dosing Test_Recording Test EEG/EMG Recording (24 hours) Dosing->Test_Recording Sleep_Scoring Sleep Stage Scoring (Wake, NREM, REM) Test_Recording->Sleep_Scoring Data_Extraction Extraction of Sleep Parameters (bout duration, latency, etc.) Sleep_Scoring->Data_Extraction Stats Statistical Analysis Data_Extraction->Stats

Caption: Workflow for in vivo sleep studies in rats using EEG/EMG.

Experimental Protocols

In Vivo Electrophysiology: EEG/EMG Recording in Rats

This protocol details the procedure for assessing the effects of this compound on sleep-wake architecture in rats.

1. Materials and Reagents:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • EEG and EMG electrodes (e.g., Pinnacle Technology or Plastics One)

  • Dental cement

  • Surgical tools

  • Data acquisition system for EEG/EMG (e.g., Sirenia® Sleep or similar)

  • This compound

  • Vehicle (e.g., 20% Vitamin E TPGS)

2. Surgical Procedure: Electrode Implantation

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes in the skull for the EEG screw electrodes at predetermined coordinates (e.g., anterior to bregma and lambda).

  • Insert the EEG screws, ensuring they make contact with the dura mater.

  • For EMG, insert two flexible wire electrodes into the nuchal (neck) muscles.

  • Secure the electrode pedestal to the skull using dental cement.

  • Suture the incision and allow the animal to recover for 7-10 days.

3. Experimental Procedure: Recording and Dosing

  • Habituate the rats to the recording chambers and tethered setup for 3-4 days.

  • Record baseline EEG and EMG data for 24 hours to establish normal sleep-wake patterns.

  • On the test day, administer this compound or vehicle orally (p.o.) at the beginning of the lights-off (active) period.

  • Record EEG and EMG data for the subsequent 24 hours.

4. Data Analysis

  • Score the recorded data into 10-second epochs of Wake, NREM sleep, and REM sleep using appropriate software.

  • Quantify the total time spent in each state, the number and duration of sleep/wake bouts, and the latency to sleep onset.

  • Perform statistical analysis (e.g., ANOVA) to compare the effects of this compound with the vehicle control.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for assessing the direct effects of this compound on neuronal activity, which can be adapted for specific neuronal populations (e.g., hypothalamic orexin neurons).

1. Materials and Reagents:

  • Brain slice preparation from a rat or mouse

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)

  • Internal pipette solution (e.g., potassium gluconate-based)

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA)

  • Micromanipulators

  • Borosilicate glass capillaries for pulling patch pipettes

  • This compound

  • Orexin-A (as an agonist to stimulate the receptors)

2. Procedure: Brain Slice Preparation and Recording

  • Anesthetize and decapitate the animal.

  • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

  • Prepare coronal or sagittal brain slices (250-300 µm thick) containing the region of interest (e.g., lateral hypothalamus) using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Place a single slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

  • Identify target neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Approach a neuron with a glass micropipette (3-7 MΩ resistance) filled with internal solution and establish a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline neuronal activity (spontaneous firing or holding current in voltage-clamp).

  • Apply Orexin-A to the bath to induce a baseline excitatory response.

  • After establishing a stable Orexin-A response, co-apply this compound at various concentrations to assess its inhibitory effect.

  • Wash out the drugs to observe recovery of the neuronal activity.

3. Data Analysis

  • Measure changes in neuronal firing frequency, membrane potential, or holding current in response to Orexin-A and this compound.

  • Construct concentration-response curves to determine the IC50 of this compound for inhibiting the Orexin-A induced response.

  • Perform appropriate statistical tests to determine the significance of the observed effects.

Application of ACT-462206 in Addiction Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-462206 is a potent, orally active dual orexin-1 (OX1) and orexin-2 (OX2) receptor antagonist. The orexin system, comprised of neuropeptides orexin-A and orexin-B and their receptors, plays a critical role in regulating sleep-wake cycles, feeding behavior, and reward pathways. Emerging evidence strongly implicates the orexin system in the pathophysiology of substance use disorders.[1][2][3] Orexin signaling has been shown to be crucial for the reinforcing properties of drugs of abuse, motivation to seek drugs, and relapse-like behavior.[4][5] Consequently, orexin receptor antagonists are a promising therapeutic target for the treatment of addiction.[1][3]

While preclinical studies have extensively evaluated other dual orexin receptor antagonists (DORAs) like suvorexant and almorexant in various addiction models[2][4][6][7], specific data on this compound in this context is not yet widely published. However, based on its mechanism of action as a potent DORA, this compound is a valuable research tool to further elucidate the role of the orexin system in addiction and to assess its therapeutic potential.

These application notes provide proposed protocols for evaluating this compound in common preclinical addiction models, based on established methodologies for other DORAs.

Mechanism of Action in Addiction

The rewarding effects of drugs of abuse are primarily mediated by the mesolimbic dopamine system. Orexin neurons originating in the lateral hypothalamus project to key areas of the reward pathway, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc). Orexin signaling, particularly through the OX1 receptor, is thought to potentiate dopamine release and enhance the motivational salience of drug-associated cues.[5] Dual antagonism of both OX1 and OX2 receptors may offer a broader therapeutic effect by not only reducing the motivation for drug-seeking but also by mitigating sleep disturbances often comorbid with addiction.[5]

cluster_reward Reward Pathway cluster_orexin Orexin System VTA VTA NAc NAc VTA->NAc Dopamine PFC PFC VTA->PFC Dopamine LH Lateral Hypothalamus LH->VTA Orexin Drugs of Abuse Drugs of Abuse Drugs of Abuse->VTA ↑ Dopamine This compound This compound This compound->LH Antagonism

Orexin Signaling in the Reward Pathway

Quantitative Data

While specific data for this compound in addiction models are pending, the following table summarizes its in vitro pharmacological profile. This information is crucial for dose selection in preclinical studies.

ParameterSpeciesOrexin 1 Receptor (OX1)Orexin 2 Receptor (OX2)Reference
IC50 Human60 nM11 nM
Rat48 nM9.6 nM
Kb Human17 nM2.4 nM
Rat28 nM9.9 nM

Note: This table represents the binding affinity and functional antagonism of this compound. Lower values indicate higher potency.

The following table provides a summary of representative preclinical findings with other DORAs in addiction models, which can serve as a benchmark for designing studies with this compound.

CompoundAnimal ModelSubstance of AbuseKey FindingsReference
Suvorexant RatAlcoholReduced alcohol self-administration in dependent rats.[2][3]
RatOxycodoneDecreased oxycodone self-administration and cue-induced reinstatement.[6]
RatFentanylDecreased motivation for fentanyl in a behavioral economics task.[4]
Almorexant RatCocaineAttenuated the expression of conditioned place preference.[8]
RatAmphetamineAttenuated the expression of conditioned place preference.[8]
RatMorphineInterfered with the expression of locomotor sensitization.[8]

Experimental Protocols

The following are proposed, detailed protocols for evaluating the efficacy of this compound in standard preclinical addiction models. These protocols are adapted from studies using suvorexant and almorexant.

Drug Self-Administration Model

This model assesses the reinforcing properties of a drug and the motivation to take it.

Acquisition Acquisition of Self-Administration Maintenance Stable Responding (Maintenance) Acquisition->Maintenance Treatment This compound or Vehicle Administration Maintenance->Treatment Test Self-Administration Session Treatment->Test

Self-Administration Experimental Workflow

Objective: To determine if this compound reduces the self-administration of a substance of abuse (e.g., oxycodone, alcohol).

Materials:

  • Adult male and female Wistar or Sprague-Dawley rats.

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.

  • Substance of abuse (e.g., oxycodone hydrochloride).

  • This compound.

  • Vehicle for this compound (e.g., 20% vitamin E TPGS).

Procedure:

  • Surgery: Implant rats with intravenous catheters in the jugular vein. Allow for a 5-7 day recovery period.

  • Acquisition of Self-Administration:

    • Train rats to press the active lever to receive an intravenous infusion of the drug (e.g., oxycodone 0.15 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a cue light.

    • Sessions are typically 2 hours per day for 10-14 days, or until stable responding is achieved (e.g., less than 20% variation in intake over 3 consecutive days).

  • Treatment with this compound:

    • Once stable self-administration is established, administer this compound or vehicle orally (p.o.) 30-60 minutes before the self-administration session.

    • A within-subjects Latin square design is recommended, where each rat receives each dose of this compound (e.g., 0, 5, 10, 20 mg/kg) in a counterbalanced order.

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses, and the total drug intake.

    • Analyze the data using a repeated-measures ANOVA to compare the effects of different doses of this compound to vehicle.

Conditioned Place Preference (CPP) Model

This model assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.

Objective: To determine if this compound can block the acquisition or expression of CPP for a substance of abuse.

Materials:

  • Adult male and female C57BL/6J mice or rats.

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Substance of abuse (e.g., cocaine hydrochloride).

  • This compound.

  • Vehicle for this compound.

Procedure:

  • Pre-Conditioning (Day 1): Place the animal in the central compartment and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. A biased design, where the drug is paired with the initially non-preferred side, is often used.

  • Conditioning (Days 2-9):

    • This phase consists of 8 days of conditioning sessions.

    • On drug conditioning days (e.g., days 2, 4, 6, 8), administer the substance of abuse (e.g., cocaine 15 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

    • On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer vehicle and confine the animal to the opposite chamber for 30 minutes.

  • Treatment with this compound:

    • To test effects on acquisition: Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) 30-60 minutes before each drug or vehicle conditioning session.

    • To test effects on expression: Conduct conditioning as described above. On the test day, administer this compound 30-60 minutes before the CPP test.

  • Post-Conditioning Test (Day 10): Place the animal in the central compartment with free access to all chambers and record the time spent in each chamber for 15-20 minutes.

  • Data Analysis: Calculate a preference score (time in drug-paired chamber - time in vehicle-paired chamber). Use a t-test or ANOVA to compare preference scores between treatment groups.

Reinstatement Model (Relapse Model)

This model is used to study the factors that trigger relapse to drug-seeking behavior after a period of abstinence.

Objective: To determine if this compound can prevent drug-primed, cue-induced, or stress-induced reinstatement of drug-seeking.

Procedure:

  • Self-Administration and Extinction:

    • Train animals to self-administer a drug as described in the self-administration protocol.

    • Following stable responding, begin extinction training. During extinction sessions, lever presses no longer result in drug infusion or the presentation of cues. Continue extinction until responding is significantly reduced (e.g., <25% of maintenance levels).

  • Reinstatement Test:

    • Administer this compound or vehicle 30-60 minutes before the reinstatement test.

    • Drug-Primed Reinstatement: Administer a non-contingent, small dose of the training drug (e.g., one-third of the maintenance dose).

    • Cue-Induced Reinstatement: Present the drug-associated cues (e.g., cue light) contingent on lever pressing, but without drug delivery.

    • Stress-Induced Reinstatement: Expose the animal to a mild stressor (e.g., intermittent footshock) immediately before the test session.

  • Data Analysis: Measure the number of active lever presses during the reinstatement session. Use ANOVA to compare responding between the extinction, reinstatement, and this compound treatment groups.

Conclusion

This compound, as a potent dual orexin receptor antagonist, holds significant potential as a pharmacological tool for investigating the role of the orexin system in addiction. The protocols outlined above provide a framework for preclinical studies aimed at evaluating its efficacy in reducing drug-taking and relapse-like behaviors. Such research is crucial for advancing our understanding of addiction and for the development of novel pharmacotherapies.

References

Application Notes and Protocols for Measuring ACT-462206 Concentration in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-462206 is a potent, brain-penetrant dual orexin receptor antagonist (DORA) that targets both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system is a key regulator of wakefulness, and its antagonism by compounds like this compound is a therapeutic strategy for the treatment of insomnia.[1] Given its central nervous system (CNS) target, the accurate quantification of this compound concentrations in brain tissue is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and understanding its therapeutic window and potential side effects in preclinical and clinical drug development.

These application notes provide a comprehensive overview and detailed protocols for the measurement of this compound in brain tissue, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification.

Orexin Signaling Pathway and this compound Mechanism of Action

The orexin neuropeptides, orexin-A and orexin-B, are produced by a specific group of neurons in the lateral hypothalamus.[1] These peptides bind to and activate OX1 and OX2 receptors, which are G-protein coupled receptors, leading to the promotion of wakefulness. This compound competitively binds to both OX1 and OX2 receptors, thereby blocking the downstream signaling of orexins and promoting sleep.

Orexin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Lateral Hypothalamus) cluster_postsynaptic Postsynaptic Neuron Orexin_Peptides Orexin-A Orexin-B OX1R OX1 Receptor Orexin_Peptides->OX1R Binds to OX2R OX2 Receptor Orexin_Peptides->OX2R Binds to Wakefulness Promotion of Wakefulness OX1R->Wakefulness Activates OX2R->Wakefulness Activates ACT462206 This compound ACT462206->OX1R Antagonizes ACT462206->OX2R Antagonizes

Figure 1: Orexin Signaling Pathway and this compound Antagonism.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound in brain and plasma from a preclinical study in male Wistar rats.

SpeciesDose (Oral)Time PointPlasma Concentration (ng/mL)Brain Concentration (ng/g)Brain-to-Plasma RatioReference
Rat (Wistar)100 mg/kg3 hours226712190.54[2]

This data demonstrates the brain penetration of this compound. The brain-to-plasma ratio of 0.54 indicates that the compound readily crosses the blood-brain barrier.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the quantification of this compound in brain tissue. These are based on established methodologies for small molecule quantification in CNS tissues.[3][4]

Brain Tissue Homogenization

Objective: To prepare a uniform brain homogenate for subsequent extraction of this compound.

Materials:

  • Frozen brain tissue samples

  • Homogenization buffer (e.g., 0.1% formic acid in water, or phosphate-buffered saline, pH 7.4)

  • Bead-based homogenizer or rotor-stator homogenizer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Protocol:

  • Weigh the frozen brain tissue sample accurately.

  • Add a pre-determined volume of ice-cold homogenization buffer. A common ratio is 1:3 or 1:4 (w/v) of tissue to buffer.

  • Homogenize the tissue using a bead-based or rotor-stator homogenizer until no visible tissue fragments remain. Keep the samples on ice throughout the process to minimize degradation.

  • The resulting brain homogenate can be used directly for the extraction step or stored at -80°C.

Sample Extraction: Protein Precipitation

Objective: To extract this compound from the brain homogenate and remove proteins that can interfere with LC-MS/MS analysis.

Materials:

  • Brain homogenate

  • Internal Standard (IS) solution (a structurally similar compound, e.g., a deuterated analog of this compound, if available)

  • Precipitation solvent (e.g., acetonitrile or methanol)

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

  • 96-well collection plates or microcentrifuge tubes

Protocol:

  • To a 100 µL aliquot of brain homogenate, add 10 µL of the IS solution.

  • Add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or microcentrifuge tube, avoiding the protein pellet.

  • The supernatant is now ready for LC-MS/MS analysis. Depending on the sensitivity of the instrument, the sample may be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

Experimental_Workflow Start Start: Frozen Brain Tissue Weigh Weigh Tissue Start->Weigh Homogenize Homogenize in Buffer (e.g., 1:3 w/v) Weigh->Homogenize Aliquot Aliquot Homogenate Homogenize->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge (>10,000 x g) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS Analysis Collect_Supernatant->Analyze End End: Concentration Data Analyze->End

Figure 2: Experimental Workflow for this compound Measurement.
LC-MS/MS Analysis

Objective: To chromatographically separate this compound from endogenous matrix components and quantify it using tandem mass spectrometry.

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

Hypothetical LC-MS/MS Parameters:

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Injection Volume 5-10 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Hypothetical) To be optimized by direct infusion of an this compound standard. A plausible precursor ion [M+H]⁺ would be m/z 389.5. Product ions would be determined experimentally.

Method Validation: A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). This includes establishing the method's linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Methodological Considerations

  • Brain Homogeneity: Ensure complete homogenization of the brain tissue to obtain a representative sample.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in extraction and ionization.

  • Matrix Effects: Brain tissue is a complex matrix. It is crucial to evaluate and minimize matrix effects to ensure accurate quantification.

  • Blood Contamination: Residual blood in the brain tissue can affect the measured concentration. While perfusion of the animal prior to brain collection can minimize this, it may not be feasible in all study designs. Corrections for residual blood volume can be applied if necessary.[5]

Conclusion

The protocols and information provided in these application notes offer a robust framework for the reliable measurement of this compound concentration in brain tissue. The use of a validated LC-MS/MS method is essential for generating high-quality data to support the research and development of this and other CNS-acting drug candidates. Adherence to best practices in bioanalysis will ensure the accuracy and reproducibility of the results.

References

Application Notes and Protocols for ACT-462206 in Fear-Potentiated Startle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-462206 is a potent and selective dual orexin receptor antagonist (DORA) that blocks the activity of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system, comprised of orexin-A and orexin-B peptides originating from the lateral hypothalamus, is a key regulator of wakefulness, arousal, and stress responses. Emerging evidence implicates the orexin system in the pathophysiology of anxiety and fear-related disorders. By antagonizing orexin receptors, compounds like this compound have demonstrated anxiolytic-like properties in preclinical models.[1]

One of the most established preclinical models for assessing fear and anxiety is the fear-potentiated startle (FPS) paradigm. This model is based on classical conditioning, where a neutral stimulus (e.g., a light) is paired with an aversive unconditioned stimulus (e.g., a mild foot shock).[3] Following this conditioning, the presentation of the neutral stimulus alone can elicit a fear response, which is measured as an exaggerated startle reflex to a subsequent startling stimulus (e.g., a loud noise). The FPS test is a valuable tool for evaluating the potential anxiolytic effects of novel therapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in FPS studies, including its mechanism of action, detailed experimental protocols, and available preclinical data.

Mechanism of Action: Orexin System and Fear

The orexin system plays a crucial role in regulating the body's response to stressful and fearful stimuli. Orexin neurons project to various brain regions involved in fear and anxiety, including the amygdala, locus coeruleus, and the bed nucleus of the stria terminalis. The binding of orexin peptides to their receptors, OX1R and OX2R, which are G-protein-coupled receptors, triggers downstream signaling cascades that promote arousal and fear expression. This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby inhibiting the downstream signaling and attenuating the fear response.

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron (Lateral Hypothalamus) cluster_post Postsynaptic Neuron (e.g., Amygdala) PreOrexin Pre-pro-orexin Orexin_A_B Orexin-A & Orexin-B PreOrexin->Orexin_A_B Cleavage OX1R OX1R Orexin_A_B->OX1R Binds OX2R OX2R Orexin_A_B->OX2R Binds Gq Gq Gs_Gi Gs/Gi PLC PLC AC AC PKC PKC cAMP cAMP FearResponse Increased Neuronal Excitability & Fear Response ACT462206 This compound ACT462206->OX1R Antagonizes ACT462206->OX2R Antagonizes

Efficacy of this compound in Fear-Potentiated Startle

Preclinical studies have demonstrated the anxiolytic-like effects of this compound in the fear-potentiated startle paradigm. Oral administration of this compound has been shown to significantly reduce the potentiated startle response in rats.[1]

CompoundSpeciesDoses (p.o.)Effect on Fear-Potentiated StartleReference
This compound Rat100 mg/kgDecreased startle reflex[1]
This compound Rat300 mg/kgDecreased startle reflex[1]

Experimental Protocol: Fear-Potentiated Startle (FPS) in Rats

This protocol provides a detailed methodology for conducting an FPS study to evaluate the effects of this compound.

Materials and Equipment
  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Startle response measurement system (e.g., SR-LAB, San Diego Instruments)

  • Conditioning chambers with grid floors for foot shock delivery

  • Light source for the conditioned stimulus (CS)

  • Acoustic stimulus generator for the startle stimulus

  • This compound

  • Vehicle (e.g., 1% methylcellulose)

  • Oral gavage needles

Experimental Workflow

FPS_Workflow cluster_acclimation Phase 1: Acclimation & Habituation cluster_conditioning Phase 2: Fear Conditioning (Day 1) cluster_treatment Phase 3: Treatment (Day 2) cluster_testing Phase 4: FPS Testing (Day 2) cluster_analysis Phase 5: Data Analysis Acclimation Acclimate rats to housing (1 week) Habituation Habituate to startle chambers (2-3 days, 10-15 min/day) Acclimation->Habituation Conditioning_Acclimation 5-min acclimation to chamber Habituation->Conditioning_Acclimation Pairing Present CS (light) followed by US (foot shock) (e.g., 10 trials, 2-4 min ITI) Conditioning_Acclimation->Pairing Drug_Admin Administer this compound or vehicle (p.o.) (e.g., 60 min pre-test) Pairing->Drug_Admin Testing_Acclimation 5-min acclimation to chamber Drug_Admin->Testing_Acclimation Test_Trials Present startle stimulus alone (Noise-Alone) or with CS (CS-Noise) Testing_Acclimation->Test_Trials Measure_Startle Measure startle amplitude Test_Trials->Measure_Startle Calculate_Potentiation Calculate % Potentiation: [((CS-Noise) - (Noise-Alone)) / (Noise-Alone)] * 100 Measure_Startle->Calculate_Potentiation

Procedure

1. Acclimation and Habituation (Week 1)

  • Upon arrival, house rats in pairs or individually in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Handle the rats for a few minutes each day for at least 3 days before the start of the experiment to acclimate them to the experimenter.

  • Habituate the rats to the startle chambers for 10-15 minutes for 2-3 consecutive days prior to conditioning.

2. Fear Conditioning (Day 1)

  • Place each rat in the conditioning chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Present the conditioned stimulus (CS), a light, for a duration of 3.7 seconds.

  • Immediately following the termination of the CS, deliver the unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 500 ms).

  • Repeat the CS-US pairing for a total of 10 trials with a variable inter-trial interval (ITI) of 2-4 minutes.

  • Return the rats to their home cages after the session.

3. Treatment and FPS Testing (Day 2)

  • Administer this compound (e.g., 100 or 300 mg/kg) or vehicle orally via gavage 60 minutes before the FPS test.

  • Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise.

  • The test session consists of two trial types presented in a pseudorandom order:

    • Noise-Alone trials: A loud acoustic stimulus (e.g., 105 dB white noise for 40 ms) is presented.

    • CS-Noise trials: The CS (light) is presented for 3.7 seconds, and the acoustic startle stimulus is delivered in the last 40 ms of the CS presentation.

  • Conduct a sufficient number of trials of each type (e.g., 30 of each) with a variable ITI.

Data Analysis
  • The primary dependent variable is the startle amplitude, measured as the peak voltage change from baseline.

  • Calculate the average startle amplitude for both Noise-Alone and CS-Noise trials for each rat.

  • The degree of fear potentiation is typically expressed as the percentage increase in startle amplitude in the presence of the CS compared to its absence:

    • % Potentiation = [((Mean CS-Noise Amplitude) - (Mean Noise-Alone Amplitude)) / (Mean Noise-Alone Amplitude)] x 100

  • Analyze the data using appropriate statistical methods, such as a t-test or ANOVA, to compare the percent potentiation between the this compound and vehicle-treated groups.

Conclusion

This compound, as a dual orexin receptor antagonist, demonstrates clear anxiolytic-like potential in the fear-potentiated startle model. The protocols and data presented here provide a solid foundation for researchers and drug development professionals interested in further investigating the role of this compound and the broader orexin system in fear and anxiety-related disorders. The FPS paradigm is a robust and reliable tool for these investigations, and the detailed methodology provided should facilitate the design and execution of such studies.

References

Troubleshooting & Optimization

troubleshooting ACT-462206 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual orexin receptor antagonist, ACT-462206.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in aqueous buffers. What should I do?

A1: this compound is a hydrophobic compound with low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions of this compound.[1] The compound is soluble up to 100 mM in both DMSO and ethanol.[1] For most in vitro cell-based assays, a 10 mM stock solution in DMSO is a common starting point.

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. This "crashing out" occurs due to the rapid change in solvent polarity. Here are several strategies to prevent this:

  • Serial Dilutions: Instead of a single, large dilution, perform serial dilutions. First, make an intermediate dilution of your concentrated stock in the organic solvent (e.g., dilute a 10 mM stock to 1 mM in DMSO). Then, add this intermediate stock to your aqueous buffer.

  • Dropwise Addition with Vortexing: Add the stock solution dropwise to the pre-warmed aqueous buffer while vigorously vortexing or stirring.[2] This rapid dispersion helps to avoid localized high concentrations that lead to precipitation.

  • Lower Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration if your experimental design allows.

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cellular toxicity.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q4: My this compound solution is initially clear but becomes cloudy or shows precipitate over time. What is happening?

A4: This delayed precipitation could be due to several factors:

  • Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound. Ensure your working solutions are maintained at a constant temperature.

  • Instability in Aqueous Solution: The compound may not be stable in the aqueous buffer over extended periods. It is always recommended to prepare fresh working solutions for each experiment.

  • Supersaturated Solution: The initial clear solution might have been supersaturated, and the compound is slowly crashing out over time.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted in an organic solvent like DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Protect the stock solution from light.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO10038.85
Ethanol10038.85

Table 2: In Vivo Formulations for this compound

Formulation ComponentsAchieved ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 388.48 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial containing the this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.885 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO to 3.885 mg of this compound.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Prepare Working Solution: Add the stock or intermediate stock solution to the pre-warmed cell culture medium dropwise while gently vortexing.

    • Example for a 1 µM final concentration: Add 1 µL of the 1 mM intermediate stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Mix Thoroughly: Ensure the working solution is well-mixed by gentle inversion or pipetting before adding it to your cells.

  • Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium.

Visualizations

Caption: Orexin signaling pathway and the inhibitory action of this compound.

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues Start Start: Dissolving this compound CheckSolvent Use recommended organic solvent (DMSO/Ethanol)? Start->CheckSolvent CheckSolvent->Start No UseRecSolvent Prepare concentrated stock solution (e.g., 10 mM). CheckSolvent->UseRecSolvent Yes PrecipitationOnDilution Precipitation upon dilution in aqueous buffer? UseRecSolvent->PrecipitationOnDilution Success Solution is clear. Proceed with experiment. PrecipitationOnDilution->Success No TroubleshootDilution Troubleshoot Dilution PrecipitationOnDilution->TroubleshootDilution Yes DelayedPrecipitation Delayed precipitation? Success->DelayedPrecipitation SerialDilution Perform serial dilutions. TroubleshootDilution->SerialDilution DropwiseAddition Add stock dropwise with vigorous mixing. TroubleshootDilution->DropwiseAddition LowerConcentration Lower final concentration. TroubleshootDilution->LowerConcentration SerialDilution->PrecipitationOnDilution DropwiseAddition->PrecipitationOnDilution LowerConcentration->PrecipitationOnDilution DelayedPrecipitation->Success No TroubleshootStability Troubleshoot Stability DelayedPrecipitation->TroubleshootStability Yes FreshSolution Prepare fresh working solutions before each use. TroubleshootStability->FreshSolution ConstantTemp Maintain constant temperature. TroubleshootStability->ConstantTemp CheckStorage Review stock solution storage conditions. TroubleshootStability->CheckStorage FreshSolution->DelayedPrecipitation ConstantTemp->DelayedPrecipitation CheckStorage->DelayedPrecipitation

Caption: A workflow for troubleshooting solubility issues with this compound.

References

optimizing ACT-462206 dosage for sleep studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ACT-462206 for sleep studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active dual orexin receptor antagonist (DORA).[1][2] It functions by competitively inhibiting the binding of the wake-promoting neuropeptides, orexin A and orexin B, to both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] This blockade of the orexin system, which is crucial for maintaining wakefulness, leads to a decrease in wakefulness and the promotion of sleep.[1][3] this compound has shown a higher affinity for the OX2 receptor, with IC50 values of 60 nM for OX1 and 11 nM for OX2.[4][5]

Q2: What is a typical starting dose range for preclinical sleep studies with this compound?

A2: In preclinical studies, sleep-promoting effects of this compound have been observed in rats and dogs at doses ranging from 10 to 300 mg/kg administered orally (p.o.).[5] A single dose in this range has been shown to decrease wakefulness while increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][5] For anxiolytic-like effects, doses of 100 and 300 mg/kg have been documented in rats.[5] The selection of a starting dose should consider the animal model and the specific research question.

Q3: What pharmacokinetic parameters should I be aware of when designing my study?

A3: In a first-in-human study, this compound demonstrated dose-dependent pharmacokinetics.[6] Following single oral doses, the time to maximum plasma concentration (tmax) ranged from 1.5 to 4.0 hours.[6] The elimination half-life varied between 4.8 and 11.2 hours.[6] Notably, sedative effects were observed to dissipate within 8 hours, even though elevated plasma concentrations of the compound can be sustained for over 24-36 hours.[4] In male Wistar rats, a 100 mg/kg oral dose resulted in plasma and brain concentrations of 2267 ng/mL and 1219 ng/g, respectively, at 3 hours post-dose, confirming its brain penetrance.[5]

Q4: What are the expected effects of this compound on sleep architecture?

A4: this compound is expected to promote a more natural sleep architecture compared to other classes of hypnotics.[3] In preclinical models, it has been shown to decrease the latency to the first episode of persistent NREM and REM sleep.[5] It decreases overall wakefulness while increasing both NREM and REM sleep.[1][5] This is a characteristic effect of dual orexin receptor antagonists.

Troubleshooting Guides

Issue 1: High variability in sleep-wake data between subjects at the same dose.

  • Possible Cause: Inconsistent timing of drug administration relative to the light-dark cycle. The effects of orexin antagonists can be more pronounced during the active phase (dark cycle for nocturnal animals).

  • Troubleshooting Steps:

    • Ensure precise and consistent timing of oral gavage for all animals.

    • Administer this compound at the beginning of the light phase to assess sleep promotion during the normal resting period, or at the beginning of the dark phase to assess its ability to overcome the natural drive for wakefulness.

    • Acclimate animals to the experimental procedures, including gavage, to minimize stress-induced variability. Stress can independently alter sleep-wake states.

Issue 2: Observed sedative effects are shorter or longer than expected based on the known half-life.

  • Possible Cause: A disconnect between plasma pharmacokinetic (PK) and central nervous system pharmacodynamic (PD) effects. While the plasma half-life of this compound is between 4.8 and 11.2 hours in humans, the sedative effects may wane sooner.[4][6]

  • Troubleshooting Steps:

    • Correlate behavioral and EEG/EMG data directly with plasma and brain concentrations of this compound at multiple time points.

    • Consider receptor occupancy studies to understand the duration of target engagement at the OX1 and OX2 receptors in the brain.

    • Evaluate the potential for active metabolites that may have a different half-life and contribute to the observed effects.

Issue 3: Animals exhibit cataplexy-like events at higher doses.

  • Possible Cause: Robust blockade of orexin signaling can sometimes lead to symptoms reminiscent of narcolepsy, such as cataplexy, particularly at higher doses.[7][8] This is a known class effect for dual orexin receptor antagonists.

  • Troubleshooting Steps:

    • Carefully review video recordings for sudden bouts of muscle weakness or paralysis, especially in response to positive stimuli.

    • If cataplexy-like events are observed, consider reducing the dose of this compound.

    • Characterize the dose-response relationship for these events to identify a therapeutic window that promotes sleep without inducing cataplexy.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose) [6]

Dose Range (mg)Median Tmax (hours)Elimination Half-Life (hours)Onset of Effect (minutes)
5 - 15001.5 - 4.04.8 - 11.220 - 45

Table 2: In Vitro Receptor Affinity of this compound [4][5]

ReceptorIC50 (nM)
Orexin 1 (OX1)60
Orexin 2 (OX2)11

Table 3: Preclinical Efficacy of this compound in Rodents (Oral Administration) [5]

Dose (mg/kg)Observed EffectSpecies
10 - 300Sleep-promoting (decreased wakefulness, increased NREM/REM)Rat
100, 300Anxiolytic-like effectsRat

Experimental Protocols

Protocol 1: Dose-Response Assessment of this compound on Sleep-Wake Architecture in Rodents

  • Animal Preparation: Adult male Wistar rats are surgically implanted with electrodes for continuous electroencephalogram (EEG) and electromyogram (EMG) recording. Animals are allowed a minimum of one week for post-operative recovery.

  • Experimental Design: A within-subjects, crossover design is employed. Each animal receives vehicle and multiple doses of this compound (e.g., 10, 30, 100 mg/kg, p.o.) with a sufficient washout period (e.g., 48-72 hours) between treatments.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at the onset of the light cycle.

  • Data Acquisition: Continuous EEG/EMG recordings are collected for at least 8 hours post-administration. Video recordings are simultaneously captured to monitor behavior.

  • Data Analysis:

    • Sleep-wake states (Wake, NREM, REM) are scored in 10-second epochs using validated sleep scoring software.

    • Key parameters to be quantified include:

      • Total time spent in each state.

      • Latency to the first persistent episode of NREM and REM sleep.

      • Number and duration of sleep/wake bouts.

      • EEG power spectral analysis (e.g., delta power during NREM sleep).

    • Statistical analysis (e.g., repeated measures ANOVA) is used to determine dose-dependent effects.

Visualizations

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_synapse Synaptic Cleft cluster_target Target Neuron Orexin_Neuron Hypothalamic Orexin Neuron Orexin_A_B Orexin A / Orexin B Orexin_Neuron->Orexin_A_B Release OX1R OX1 Receptor Orexin_A_B->OX1R Binds OX2R OX2 Receptor Orexin_A_B->OX2R Binds Arousal_Systems Wake-Promoting Arousal Systems OX1R->Arousal_Systems Activates OX2R->Arousal_Systems Activates ACT462206 This compound ACT462206->OX1R Blocks ACT462206->OX2R Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment (Crossover Design) cluster_analysis Data Analysis A Surgical Implantation (EEG/EMG Electrodes) B Post-Op Recovery (>1 week) A->B C Acclimation to Gavage & Recording B->C D Administer Vehicle (p.o.) C->D E EEG/EMG/Video Recording (8-24 hours) D->E F Washout Period (48-72 hours) E->F G Administer this compound (Dose 1) F->G H EEG/EMG/Video Recording (8-24 hours) G->H I Washout Period (48-72 hours) H->I J Administer this compound (Dose 2) I->J K ... J->K L Sleep Scoring (Wake, NREM, REM) K->L M Quantify Parameters (Latency, Bout Duration, etc.) L->M N Statistical Analysis (e.g., ANOVA) M->N Troubleshooting_Guide start Unexpected Result (e.g., High Variability) q1 Is drug administration time consistent? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Standardize administration time relative to light cycle. ans1_no->sol1 q2 Are animals fully acclimated to handling? ans1_yes->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Implement a longer acclimation period. ans2_no->sol2 q3 Is there a PK/PD disconnect? ans2_yes->q3 sol3 Correlate plasma/brain levels with behavioral effects. q3->sol3 Consider

References

potential off-target effects of ACT-462206 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ACT-462206. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects and experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent dual orexin receptor antagonist (DORA).[1][2][3] It functions by inhibiting the activity of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][4] The orexin system is a key regulator of wakefulness, and by blocking these receptors, this compound promotes sleep.[1]

Q2: Are there any known off-target effects of this compound?

Currently, there is no specific evidence in the provided search results detailing off-target binding to other receptors or enzymes. The most commonly observed side effects in human trials, such as residual sleepiness, headache, and fatigue, are considered extensions of its on-target pharmacological effect of orexin receptor antagonism.[5][6] These effects are dose-dependent.[6]

Q3: We are observing unexpected sedative effects in our animal models, even at low doses. Is this an off-target effect?

It is more likely that the observed sedative effects are a direct result of the on-target antagonism of orexin receptors. The orexin system is highly involved in maintaining arousal, and even partial blockade of OX1 and OX2 receptors can lead to significant sedative effects. It is crucial to perform dose-response studies to establish the therapeutic window for your specific experimental model and to carefully monitor behavioral changes.

Q4: Can this compound be used for applications other than insomnia research?

Yes, research suggests that this compound exhibits anxiolytic-like properties.[1][4] Therefore, it has potential applications in studies related to stress and anxiety disorders.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Excessive Sedation or Ataxia in Animal Models High dose of this compound, leading to an exaggerated on-target effect.1. Review the dose-response curve for your specific animal model.2. Titrate the dose downwards to find the minimum effective dose for your desired outcome.3. Consider the route of administration and formulation, as they can impact bioavailability.
Variability in Experimental Results Differences in animal circadian rhythms or environmental stressors affecting the orexin system.1. Standardize the light-dark cycle for all experimental animals.2. Acclimatize animals to the experimental setup to minimize stress.3. Ensure consistent timing of drug administration relative to the circadian cycle.
Difficulty Distinguishing On-Target vs. Off-Target Effects The observed phenotype may be a downstream consequence of orexin receptor blockade rather than a direct off-target interaction.1. Use a rescue experiment by co-administering an orexin receptor agonist to see if the effect is reversed.2. Employ a structurally unrelated DORA as a control to see if the same phenotype is observed.3. Conduct in vitro receptor binding assays against a broad panel of receptors to screen for off-target interactions.

Quantitative Data Summary

Parameter Value Reference
IC50 for OX1 Receptor 60 nM[4][5]
IC50 for OX2 Receptor 11 nM[4][5]
Median tmax in Humans 1.5 - 4.0 hours[6]
Elimination Half-life in Humans 4.8 - 11.2 hours[6]

Experimental Protocols

Protocol 1: In Vivo Assessment of Sedative Effects in Rodents

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Housing: Maintain a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 20% Captisol) to the desired concentrations (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the drug or vehicle via oral gavage at the beginning of the dark cycle.

  • Behavioral Monitoring:

    • Locomotor Activity: Place animals in an open-field arena and record total distance traveled, rearing frequency, and time spent in the center for 60 minutes post-administration.

    • Rotarod Test: Assess motor coordination by placing animals on a rotating rod with accelerating speed and record the latency to fall.

  • Data Analysis: Compare the behavioral parameters between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: In Vitro Receptor Binding Assay

  • Cell Lines: Use CHO or HEK293 cells stably expressing human OX1 or OX2 receptors.

  • Radioligand: Utilize a radiolabeled orexin peptide (e.g., [¹²⁵I]-Orexin-A).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Competition Binding:

    • Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound for 90 minutes at room temperature.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Data Analysis:

    • Measure the radioactivity on the filters using a gamma counter.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A Orexin-B Orexin_Neuron->Orexin_A_B Release OX1R OX1 Receptor Gq Gq OX1R->Gq OX2R OX2 Receptor Gs_Gi Gs/Gi OX2R->Gs_Gi PLC PLC Gq->PLC AC AC Gs_Gi->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3_DAG IP3 + DAG PIP2->IP3_DAG cAMP cAMP ATP->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC PKA PKA Activation cAMP->PKA Wakefulness Wakefulness Promotion Ca_release->Wakefulness PKC->Wakefulness PKA->Wakefulness Orexin_A_B->OX1R Orexin_A_B->OX2R ACT_462206 This compound ACT_462206->OX1R ACT_462206->OX2R

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Validation cluster_interpretation Interpretation animal_model Select Animal Model (e.g., Wistar Rats) dose_prep Prepare this compound Doses animal_model->dose_prep admin Oral Administration dose_prep->admin behavioral Behavioral Monitoring (Open Field, Rotarod) admin->behavioral data_analysis_vivo Data Analysis behavioral->data_analysis_vivo correlation Correlate In Vitro Potency with In Vivo Efficacy data_analysis_vivo->correlation cell_lines Prepare Cells Expressing OX1/OX2 Receptors binding_assay Perform Radioligand Binding Assay cell_lines->binding_assay data_analysis_vitro Calculate IC50 Values binding_assay->data_analysis_vitro data_analysis_vitro->correlation off_target_assessment Assess Potential Off-Target Liabilities correlation->off_target_assessment

Caption: Experimental workflow for characterizing this compound effects.

Troubleshooting_Logic start Unexpected Phenotype Observed is_sedation Is the phenotype excessive sedation? start->is_sedation on_target Likely On-Target Effect is_sedation->on_target Yes off_target Potential Off-Target Effect is_sedation->off_target No dose_response Conduct Dose-Response Study on_target->dose_response rescue_exp Perform Rescue Experiment with Orexin Agonist off_target->rescue_exp confirm_on_target Confirm On-Target Mechanism dose_response->confirm_on_target binding_panel Screen Against Receptor Binding Panel rescue_exp->binding_panel investigate_off_target Investigate Novel Off-Target Interaction binding_panel->investigate_off_target

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Managing Residual Sleepiness with ACT-462206 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ACT-462206 in animal models to investigate its effects on residual sleepiness.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active dual orexin receptor antagonist (DORA).[1][2] It functions by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] This antagonism of the orexin system, which is crucial for maintaining wakefulness, leads to a promotion of sleep.[2]

Q2: What are the key pharmacological properties of this compound?

This compound exhibits a strong affinity for both orexin receptors, with IC50 values of 60 nM for OX1 and 11 nM for OX2.[1] It is brain-penetrant and has been shown to have sleep-promoting effects in both rats and dogs.[1]

Q3: In what animal models can this compound be used to study residual sleepiness?

While this compound is primarily a sleep-promoting agent, its potential to manage residual sleepiness can be investigated in several models:

  • Normal Wild-Type Rodents: To assess for "hangover" effects, this compound can be administered during the animal's active phase to induce sleep. Upon waking, behavioral tests can be conducted to determine if there is any lingering sedation or cognitive impairment compared to vehicle-treated animals or animals treated with other hypnotics.

  • Sleep Fragmentation Models: These models mimic the fragmented sleep seen in conditions like sleep apnea and can induce a state of residual sleepiness.[3][4] this compound can be administered to consolidate sleep, and subsequent performance on behavioral tasks can be assessed.

  • Narcoleptic Animal Models: Orexin knockout or orexin neuron-ablated mice are established models of narcolepsy and exhibit excessive daytime sleepiness and cataplexy.[5] While counterintuitive, low doses of a DORA could potentially be explored for their effects on sleep-wake architecture and subsequent wake quality. However, it is important to note that DORAs can also induce cataplexy in wild-type mice under certain conditions.[6][7]

Q4: What is the recommended vehicle and route of administration for this compound in rodents?

For oral administration (gavage) in rodents, this compound can be suspended in a vehicle such as 20% Vitamin E TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate).[8] The volume for oral gavage in mice is typically up to 10 ml/kg and for rats, 10-20 ml/kg.[9] For intracerebroventricular (ICV) administration, it can be dissolved in saline.[10]

Q5: What are the expected effects of this compound on sleep architecture in rodents?

In rats, this compound has been shown to decrease wakefulness and increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, while maintaining a natural sleep architecture.[2] It can also reduce the latency to the first persistent episodes of NREM and REM sleep.[1]

Troubleshooting Guides

EEG/EMG Recording and Signal Quality
Issue Potential Cause(s) Troubleshooting Steps
High amplitude, high frequency noise in EEG/EMG channels - Loose electrode connection- Electrical interference from nearby equipment- Animal movement or scratching- Check the integrity of the head cap and ensure all screws are secure.- Use a Faraday cage to shield the recording setup from external electrical noise.- Review video recordings to correlate noise with specific behaviors. Exclude epochs with excessive movement artifact from analysis.[11]
Loss of EEG or EMG signal - Detached head cap- Broken wire in the recording cable- Software or hardware malfunction- Visually inspect the animal to ensure the head cap is intact.- Test the continuity of the recording cable.- Restart the acquisition software and check all hardware connections.
ECG artifact in EEG signal - Electrode placement near a major blood vessel- Reference electrode issue- Ensure EEG electrodes are placed over the dura and not in direct contact with highly vascularized tissue.- Check the placement and connection of the reference and ground electrodes.
Difficulty distinguishing sleep stages after this compound administration - Atypical sleep stage transitions induced by the drug- Altered muscle tone affecting EMG signal- Carefully review the raw EEG/EMG traces alongside video recordings. Pay close attention to the transitions between wakefulness, NREM, and REM sleep.- Be aware that DORAs can increase REM sleep, which may lead to more frequent and rapid transitions.[12]- Note any changes in EMG amplitude that may be drug-related and adjust scoring criteria accordingly, with clear documentation of any deviations from standard scoring rules.
Sleep Scoring and Data Interpretation
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent sleep scoring between researchers - Subjective interpretation of scoring rules- Lack of standardized criteria- Adhere strictly to a standardized scoring manual (e.g., AASM guidelines adapted for rodents).[13]- Conduct regular inter-scorer reliability checks.- Utilize automated or semi-automated scoring software and manually verify a subset of the scored data.[14]
Unexpected changes in sleep architecture - Drug effect- Environmental disturbance- Animal health issue- Ensure a stable and controlled recording environment (light, temperature, noise).- Monitor the animal's general health and behavior for any signs of distress.- Compare the observed changes to the known pharmacological effects of this compound. Consider if the dose used is appropriate for the intended effect.
High variability in behavioral task performance - Inconsistent handling or testing procedures- Individual differences in drug response- Circadian rhythm effects- Standardize all experimental procedures, including animal handling, drug administration timing, and behavioral testing protocols.- Increase the sample size to account for individual variability.- Ensure that all testing is performed at the same time of day to minimize circadian influences.

Data Presentation

Pharmacokinetic Parameters of this compound in Male Wistar Rats
ParameterValueConditions
Dose 100 mg/kgp.o.
Time of Sampling 3 hours post-dose
Plasma Concentration 2267 ng/mL
Brain Concentration 1219 ng/g

Source: MedchemExpress Technical Data Sheet[1]

In Vitro Potency of this compound
ReceptorIC50
Orexin 1 (OX1) 60 nM
Orexin 2 (OX2) 11 nM

Source: MedchemExpress Technical Data Sheet[1]

Experimental Protocols

Protocol 1: Induction and Assessment of Residual Sleepiness using Sleep Fragmentation and the Rat Multiple Sleep Latency Test (rMSLT)

This protocol is designed to induce a state of residual sleepiness through sleep fragmentation and then assess the effects of this compound on subsequent sleep and wakefulness.

1. Animals and Surgical Implantation:

  • Adult male Wistar rats (250-300g) are surgically implanted with EEG and EMG electrodes for polysomnographic recording.
  • Allow at least one week for recovery from surgery.

2. Baseline Recording:

  • Acclimate the rats to the recording chambers for at least 48 hours.
  • Record baseline EEG/EMG for 24 hours to establish normal sleep-wake patterns.

3. Sleep Fragmentation Protocol:

  • Utilize a sleep fragmentation chamber with a rotating wheel or a moving bar to induce awakenings.
  • Set the fragmentation schedule to introduce a brief awakening every 2 minutes for a period of 6 to 24 hours during the light phase (the primary rest period for rodents).[3][4]

4. Drug Administration:

  • Immediately following the sleep fragmentation period, administer this compound or vehicle via oral gavage.
  • A recommended dose range to explore for sleep promotion in rats is 10-300 mg/kg.[1]

5. Rat Multiple Sleep Latency Test (rMSLT):

  • The rMSLT consists of six sleep latency trials conducted over a 3-hour period.[1]
  • For each trial, keep the rat awake for the first 5 minutes using gentle handling.
  • For the remaining 25 minutes of the trial, leave the animal undisturbed and record the latency to the first epoch of NREM sleep.
  • A shorter sleep latency is indicative of increased sleepiness.

6. Data Analysis:

  • Score the EEG/EMG recordings for wake, NREM, and REM sleep.
  • Calculate the mean sleep latency across the six rMSLT trials for each animal.
  • Compare the sleep latency and sleep architecture between the this compound and vehicle-treated groups.

Protocol 2: Assessment of Wake Quality after this compound-Induced Sleep using the Rodent Psychomotor Vigilance Test (rPVT)

This protocol assesses whether sleep induced by this compound leads to any residual cognitive impairment during the subsequent active period.

1. Animals and rPVT Training:

  • Adult male Long-Evans rats are trained on the rPVT.[15] This task requires the animal to respond to a brief, randomly presented light stimulus to receive a reward.[16][17]
  • Training continues until a stable baseline performance is achieved (e.g., ≥75% correct responses and ≤25% premature responses).[15]

2. Experimental Procedure:

  • Administer this compound or vehicle orally at the beginning of the light (inactive) phase to induce sleep.
  • At the beginning of the subsequent dark (active) phase (e.g., 8 hours post-dose, when the primary sedative effects are expected to have dissipated), test the animals on the rPVT.[18]

3. rPVT Parameters to Measure:

  • Response Latency: The time taken to respond to the light stimulus.
  • Lapses: Failures to respond to the stimulus.
  • Premature Responses: Responses made before the stimulus is presented.
  • An increase in response latency and lapses, and a decrease in correct responses, would indicate residual sleepiness or cognitive impairment.[19]

4. Data Analysis:

  • Compare the rPVT performance metrics between the this compound and vehicle-treated groups.
  • Analyze performance across the duration of the rPVT session to assess for any decline in vigilance over time.

Mandatory Visualizations

Orexin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_receptors Target Neurons cluster_drug Pharmacological Intervention Orexin_Neuron Orexin Neuron OX1R OX1 Receptor Orexin_Neuron->OX1R Releases Orexin A & B (Promotes Wakefulness) OX2R OX2 Receptor Orexin_Neuron->OX2R Releases Orexin A & B (Promotes Wakefulness) ACT462206 This compound (DORA) ACT462206->OX1R Antagonizes (Promotes Sleep) ACT462206->OX2R Antagonizes (Promotes Sleep)

Caption: Orexin Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_assessment Assessment A Animal Acclimation & EEG/EMG Implantation B Baseline Sleep Recording (24h) A->B C Induce Residual Sleepiness (e.g., Sleep Fragmentation) B->C D Administer this compound or Vehicle C->D E Assess Sleepiness (rMSLT) D->E F Assess Wake Quality (rPVT) D->F

Caption: Experimental Workflow for Assessing Residual Sleepiness.

Troubleshooting_EEG Start Poor EEG/EMG Signal Quality Check_Connections Check Headcap & Cable Connections Start->Check_Connections Check_Environment Is there Electrical Noise? Check_Connections->Check_Environment Use_Faraday_Cage Use Faraday Cage Check_Environment->Use_Faraday_Cage Yes Check_Movement Correlate with Video for Movement Artifacts Check_Environment->Check_Movement No Use_Faraday_Cage->Check_Movement Review_Placement Review Electrode Placement (ECG Artifact?) Check_Movement->Review_Placement Signal_OK Signal Quality Improved Review_Placement->Signal_OK Signal_Not_OK Signal Still Poor Review_Placement->Signal_Not_OK

Caption: Troubleshooting Decision Tree for EEG/EMG Signal Issues.

References

how to minimize variability in ACT-462206 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving ACT-462206, a potent dual orexin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dual orexin receptor antagonist (DORA) with high potency for both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] Its primary mechanism of action is to inhibit the wake-promoting effects of the neuropeptides orexin-A and orexin-B in the brain, making it a valuable tool for sleep and anxiety research.[3]

Q2: What are the recommended storage conditions and solvent for this compound?

For long-term stability, it is recommended to store this compound as a solid at +4°C.[4] Stock solutions can be prepared in dimethyl sulfoxide (DMSO) or ethanol at concentrations up to 100 mM.[4][5] For in vivo experiments, specific formulations using vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil have been described.[1]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound are approximately 60 nM for the OX1 receptor and 11 nM for the OX2 receptor.[1][2]

Q4: Is this compound brain penetrant?

Yes, this compound is a brain-penetrant compound, which is a crucial characteristic for its application in neurological and sleep-related research.[4]

Troubleshooting Guides

In Vitro Experiment Variability
Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values between assays Compound Precipitation: this compound may precipitate in aqueous assay buffers, especially at higher concentrations.- Ensure the final DMSO concentration in the assay is below 0.5%.- Visually inspect for precipitation after adding the compound to the assay medium.- Consider using a solubility-enhancing agent like BSA (0.1%) in the assay buffer.
Cell Health and Passage Number: Variations in cell health, density, or passage number can alter receptor expression and signaling.- Maintain a consistent cell seeding density and ensure cells are in a logarithmic growth phase.- Use cells within a defined low passage number range.- Regularly test for mycoplasma contamination.
Reagent Variability: Inconsistent quality or concentration of reagents (e.g., orexin peptides, assay substrates).- Use high-purity orexin peptides and prepare fresh stock solutions.- Aliquot and store reagents at the recommended temperature to avoid freeze-thaw cycles.- Qualify new batches of critical reagents against a known standard.
High background signal in functional assays Constitutive Receptor Activity: Overexpression of orexin receptors in cell lines can lead to ligand-independent signaling.- Titrate the amount of receptor plasmid used for transfection to achieve optimal expression levels.- Use a cell line with endogenous receptor expression if available.
Assay Buffer Components: Components in the assay buffer may interfere with the detection method.- Test for autofluorescence or other interference from the assay buffer and compound vehicle.- Optimize the concentration of assay components (e.g., calcium-sensitive dyes).
No observable effect of this compound Incorrect Compound Concentration: Errors in dilution or calculation of the stock solution.- Verify the concentration of the stock solution using a spectrophotometer or analytical chromatography.- Prepare fresh serial dilutions for each experiment.
Degradation of this compound: The compound may have degraded due to improper storage or handling.- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.- Protect the compound from light.
In Vivo Experiment Variability
Issue Potential Cause Troubleshooting Steps
High variability in sleep/wake parameters between animals Stress from Oral Gavage: The stress of oral gavage can confound the effects of the compound on sleep.- Habituate animals to the handling and gavage procedure for several days before the experiment.- Ensure proper gavage technique to avoid esophageal injury.[6][7][8][9][10]
Circadian Rhythm Disruption: Inconsistent timing of drug administration can lead to variable results.- Administer this compound at the same time each day, typically at the beginning of the animal's active phase (dark cycle for rodents).
Individual Animal Differences: Natural variations in sleep patterns and drug metabolism exist between animals.- Use a sufficient number of animals per group to achieve statistical power.- Use a crossover design where each animal serves as its own control.
Artifacts in EEG/EMG recordings Movement Artifacts: Animal movement can create high-amplitude, irregular signals that obscure the underlying brain and muscle activity.- Ensure the recording cables are lightweight and allow for free movement of the animal.- Exclude periods with excessive movement artifact from the analysis.[11][12][13][14][15]
Electrical Noise: Interference from nearby electrical equipment can contaminate the EEG/EMG signals.- Properly ground all recording equipment.- Use a Faraday cage to shield the recording setup from external electrical noise.[14]
Poor Electrode Contact: Loose or detached electrodes will result in a loss of signal or significant noise.- Ensure electrodes are securely implanted and the head cap is stable.- Check electrode impedance before each recording session.
Unexpected behavioral side effects Off-Target Effects: At higher doses, this compound may interact with other receptors or ion channels.- Perform a dose-response study to identify the lowest effective dose.- Include a control group treated with a structurally unrelated orexin receptor antagonist to confirm the observed effects are on-target.
Metabolite Activity: Active metabolites of this compound could contribute to the observed phenotype.- Characterize the pharmacokinetic and pharmacodynamic profile of major metabolites if possible.

Experimental Protocols

In Vitro: Calcium Mobilization Assay for OX1 and OX2 Receptor Antagonism

This protocol is designed to measure the ability of this compound to inhibit orexin-A-induced calcium mobilization in cells expressing either the human OX1 or OX2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing human OX1R or OX2R

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Orexin-A peptide

  • This compound

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the OX1R or OX2R expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM in Assay Buffer containing Pluronic F-127. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a stock solution of Orexin-A in Assay Buffer.

  • Assay Protocol:

    • Place the cell plate in the fluorescence plate reader.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Add the Orexin-A solution to all wells at a final concentration equal to its EC80 (the concentration that elicits 80% of the maximal response, determined in a prior experiment).

    • Measure the fluorescence intensity immediately and for a period of 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the baseline fluorescence before Orexin-A addition.

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of wells treated with Orexin-A alone (100% activity) and wells with no Orexin-A (0% activity).

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo: Sleep-Wake Assessment in Rodents via EEG/EMG

This protocol outlines the procedure for assessing the effect of orally administered this compound on sleep-wake architecture in rats or mice.

Materials:

  • Adult male rats (e.g., Wistar) or mice (e.g., C57BL/6J)

  • EEG/EMG telemetry system or tethered recording system

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • This compound formulation

  • Oral gavage needles

Procedure:

  • Surgical Implantation of EEG/EMG Electrodes:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant EEG screw electrodes over the frontal and parietal cortices.

    • Implant EMG wire electrodes into the nuchal (neck) muscles.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the animal to recover for at least one week.

  • Habituation:

    • Acclimate the animals to the recording chambers and tethered or wireless recording setup for several days.

    • Habituate the animals to the oral gavage procedure with the vehicle solution for 2-3 days prior to the experiment.

  • Baseline Recording:

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration and Recording:

    • Administer this compound or vehicle by oral gavage at the beginning of the dark (active) phase.

    • Record EEG/EMG data continuously for the next 24 hours.

  • Data Analysis:

    • Manually or automatically score the EEG/EMG recordings into wake, NREM sleep, and REM sleep epochs (typically 10-30 seconds).

    • Quantify the time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.

    • Compare the sleep parameters after this compound administration to the baseline and vehicle control data.

Visualizations

Orexin_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Wake-Promoting Nuclei Orexin_Neuron Orexin Neuron OX1R OX1 Receptor Orexin_Neuron->OX1R Orexin-A Orexin-B OX2R OX2 Receptor Orexin_Neuron->OX2R Orexin-A Orexin-B Gq Gq OX1R->Gq OX2R->Gq Gi_o Gi/o OX2R->Gi_o PLC PLC Gq->PLC AC Adenylyl Cyclase Gi_o->AC Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase cAMP_decrease ↓ cAMP AC->cAMP_decrease Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_increase->Neuronal_Excitation cAMP_decrease->Neuronal_Excitation ACT_462206 This compound ACT_462206->OX1R ACT_462206->OX2R

Caption: Orexin signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow start Start: Cell Culture cell_plating Plate cells in 384-well plate start->cell_plating dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading antagonist_incubation Incubate cells with this compound dye_loading->antagonist_incubation compound_prep Prepare this compound serial dilutions compound_prep->antagonist_incubation agonist_addition Add Orexin-A (EC80) antagonist_incubation->agonist_addition read_fluorescence Measure fluorescence signal agonist_addition->read_fluorescence data_analysis Analyze data and determine IC50 read_fluorescence->data_analysis

Caption: Experimental workflow for the in vitro calcium mobilization assay.

Troubleshooting_Logic start Inconsistent In Vivo Results check_gavage Review Oral Gavage Technique start->check_gavage check_timing Verify Consistency of Dosing Time check_gavage->check_timing Technique OK gavage_issue Implement Habituation and Refine Technique check_gavage->gavage_issue Issues Found check_artifacts Inspect EEG/EMG for Artifacts check_timing->check_artifacts Timing Consistent timing_issue Standardize Dosing Schedule check_timing->timing_issue Inconsistent solution Consider Individual Animal Variability and Increase Sample Size check_artifacts->solution No Obvious Artifacts artifact_issue Improve Shielding and Electrode Connection check_artifacts->artifact_issue Artifacts Present

Caption: Logical troubleshooting workflow for in vivo experiment variability.

References

unexpected behavioral effects of ACT-462206

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACT-462206. The information provided is intended to address specific issues that may be encountered during experimentation and to clarify the expected behavioral effects of this dual orexin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dual orexin receptor antagonist (DORA).[1][2] It functions by inhibiting the activity of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][3] The orexin system is a key regulator of wakefulness, and by blocking these receptors, this compound promotes sleep.[1][4]

Q2: What are the expected behavioral effects of this compound based on preclinical and clinical studies?

Based on extensive research, the primary behavioral effects of this compound are sedative and anxiolytic-like. In preclinical models (rats and dogs), it has been shown to decrease wakefulness and increase non-rapid eye movement (non-REM) and REM sleep, while maintaining a natural sleep architecture.[1][4] It has also demonstrated anxiety-reducing properties in rats without impairing cognitive or motor functions.[1][4] In human clinical trials, this compound produced dose-dependent sleepiness, fatigue, and headache, which are considered extensions of its primary pharmacological effect.[5][6]

Q3: Are there any documented unexpected behavioral effects of this compound in the scientific literature?

Current scientific literature has not reported significant unexpected adverse behavioral effects for this compound. The observed side effects, such as sleepiness, headache, and fatigue, are consistent with its mechanism as a dual orexin receptor antagonist.[5][6]

Troubleshooting Experimental Outcomes

This section addresses potential discrepancies between expected and observed results during in-vivo experiments with this compound.

Issue 1: Diminished or Absent Sedative Effects

Possible Cause Troubleshooting Steps
Incorrect Dosing: Verify dose calculations and ensure proper administration. Refer to dose-response studies for guidance on effective concentrations.
Metabolic Differences: Consider the species and strain of the animal model, as metabolic rates can vary.
Assay Sensitivity: Ensure the behavioral assay used to measure sedation (e.g., locomotor activity, sleep latency) is sensitive enough to detect the effects of a DORA.

Issue 2: Paradoxical Hyperactivity or Agitation

Possible Cause Troubleshooting Steps
Off-Target Effects (Unlikely but possible at very high concentrations): Review the literature for any known off-target activities of DORAs, although none are prominently reported for this compound. Consider reducing the dose.
Environmental Stressors: Ensure the experimental environment is controlled for noise, light, and other stressors that could counteract the sedative effects of the compound.
Underlying Pathology of Animal Model: If using a disease model, consider how the underlying pathology might interact with the orexin system and the effects of this compound.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ReceptorIC50 (nM)
Orexin 1 (OX1)60
Orexin 2 (OX2)11

Data sourced from MedchemExpress and R&D Systems.[3][7]

Table 2: Pharmacokinetic Properties of this compound in Humans (Single Oral Dose)

ParameterValueDoses Tested (mg)
Time to Maximum Concentration (tmax)1.5 - 4.0 hours5 - 1500
Elimination Half-Life (t1/2)4.8 - 11.2 hours5 - 1500

Data from a single-ascending-dose study in healthy male subjects.[5]

Experimental Protocols & Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in antagonizing the orexin signaling pathway.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_Peptides Orexin A & B Orexin_Neuron->Orexin_Peptides Release OX1R OX1 Receptor Orexin_Peptides->OX1R Binds OX2R OX2 Receptor Orexin_Peptides->OX2R Binds G_Protein G-Protein Activation OX1R->G_Protein OX2R->G_Protein Wakefulness Increased Wakefulness G_Protein->Wakefulness ACT462206 This compound ACT462206->OX1R Blocks ACT462206->OX2R Blocks start Start: Acclimatize Animals dosing Administer this compound or Vehicle (p.o.) start->dosing locomotor Place in Open Field Arena dosing->locomotor record Record Locomotor Activity for 60 min locomotor->record sleep Transfer to Sleep Monitoring Cages (EEG/EMG) record->sleep record_sleep Record Sleep-Wake States for 6 hours sleep->record_sleep analysis Data Analysis: Locomotion, Sleep Latency, Sleep Duration record_sleep->analysis end End analysis->end start Unexpected Behavioral Outcome Observed check_dose Verify Dosing and Administration start->check_dose check_env Assess Environmental Controls check_dose->check_env Dose Correct modify Modify Protocol (e.g., adjust dose, environment) check_dose->modify Dose Incorrect check_model Review Animal Model Characteristics check_env->check_model Environment Controlled check_env->modify Environment Issue consult Consult Literature for Similar Compounds check_model->consult Model Standard check_model->modify Model Specific Issue consult->modify re_run Re-run Experiment modify->re_run

References

Technical Support Center: ACT-462206 Oral Bioavailability Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the dual orexin receptor antagonist, ACT-462206. The focus is on understanding and optimizing its oral administration in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

There is no publicly available information detailing the absolute oral bioavailability of this compound in percentage terms. However, the compound has undergone clinical trials with oral administration, suggesting that it possesses sufficient oral absorption to achieve therapeutic concentrations.[1] In human studies, single oral doses of this compound resulted in a median time to maximum plasma concentration (tmax) of 1.5 to 4.0 hours.[1]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for its formulation and delivery. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 388.48 g/mol [2]
Formula C₂₀H₂₄N₂O₄S[2][3]
Appearance White to off-white solid[2]
Solubility Soluble to 100 mM in DMSO and ethanol

Q3: Are there recommended vehicles for oral dosing of this compound in preclinical studies?

Yes, for preclinical research, specific solvent systems are recommended to ensure the solubilization of this compound. Two common formulations are:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • A solution of 10% DMSO in 90% Corn Oil.[2] These formulations can achieve a concentration of at least 2.5 mg/mL.[2]

Q4: How does this compound's mechanism of action relate to its therapeutic potential?

This compound is a potent dual orexin receptor antagonist (DORA), with IC50 values of 60 nM for the orexin 1 (OX1) receptor and 11 nM for the orexin 2 (OX2) receptor.[2] The orexin system is a key regulator of wakefulness.[4] By blocking the activity of orexin peptides at their receptors, this compound reduces wakefulness and promotes sleep, making it a candidate for the treatment of insomnia.[4]

Troubleshooting Guide

This guide addresses potential issues that may arise during the experimental evaluation of this compound's oral bioavailability.

IssuePotential Cause(s)Suggested Solution(s)
High variability in plasma concentrations between subjects. 1. Improper Dosing Technique: Inconsistent administration volume or gavage technique.2. Food Effects: Presence or absence of food in the gastrointestinal tract can alter absorption.3. Formulation Instability: The compound may be precipitating out of the vehicle before or after administration.1. Ensure all personnel are properly trained in oral gavage techniques. Use calibrated equipment for accurate dosing.2. Standardize the fasting state of experimental animals (e.g., overnight fast) to minimize food-related variability.3. Prepare fresh formulations for each experiment. Visually inspect for precipitation before dosing. Consider the use of stabilizing excipients.
Lower than expected plasma exposure (Low Cmax and AUC). 1. Poor Solubility/Dissolution: The compound may not be fully dissolving in the gastrointestinal fluids.2. High Presystemic Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.3. Efflux Transporter Activity: P-glycoprotein (P-gp) or other efflux transporters may be actively pumping the compound out of enterocytes.1. Utilize a formulation designed for poorly soluble compounds, such as a lipid-based system or a nanosuspension.[5] The recommended preclinical vehicles for this compound are a good starting point.[2]2. While specific data for this compound is limited, the related compound almorexant is extensively metabolized.[6] Consider co-administration with a broad-spectrum cytochrome P450 inhibitor in preclinical models to assess the impact of first-pass metabolism.3. Conduct in vitro permeability assays (e.g., Caco-2) with and without a P-gp inhibitor to determine if this compound is a substrate for efflux transporters.
Unexpectedly rapid or delayed Tmax. 1. Rapid Gastric Emptying: Could lead to a faster Tmax.2. Delayed Gastric Emptying or Slow Dissolution: Could result in a slower Tmax.1. Ensure the dosing vehicle does not significantly alter gastric motility. Aqueous vehicles are generally preferred if the compound's solubility allows.2. If using a suspension, ensure the particle size is controlled and minimized to facilitate faster dissolution.

Experimental Protocols

Protocol 1: Preparation of an Oral Dosing Solution for Preclinical Studies

This protocol describes the preparation of a 10 mL solution of this compound at a concentration of 2 mg/mL.

Materials:

  • This compound (20 mg)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated pipettes

Procedure:

  • Weigh 20 mg of this compound and place it in a 15 mL sterile conical tube.

  • Add 1 mL of DMSO to the tube. Vortex until the compound is fully dissolved.

  • Add 4 mL of PEG300 to the solution and vortex thoroughly.

  • Add 0.5 mL of Tween-80 and vortex to ensure complete mixing.

  • Add 4.5 mL of saline to bring the total volume to 10 mL.

  • Vortex the final solution extensively to ensure homogeneity. The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 2: Basic Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in rats following oral administration.

Animals:

  • Male Sprague-Dawley rats (n=3-5 per time point)

Procedure:

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Administer this compound via oral gavage at the desired dose using a freshly prepared formulation.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approximately 200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Orexin_Signaling_Pathway cluster_Neuron Orexin Neuron cluster_Synapse Synaptic Cleft cluster_Target_Neuron Target Neuron Orexin_Peptides Orexin A & B Orexin_Peptides->Synapse OX1R OX1 Receptor Synapse->OX1R Orexin A OX2R OX2 Receptor Synapse->OX2R Orexin A & B Gq Gq Protein OX1R->Gq OX2R->Gq Gi_o Gi/o Protein OX2R->Gi_o PLC PLC Activation Gq->PLC AC AC Inhibition Gi_o->AC Inhibits Ca_Increase ↑ Intracellular Ca²⁺ PLC->Ca_Increase cAMP_Decrease ↓ cAMP AC->cAMP_Decrease Neuronal_Excitation Neuronal Excitation Ca_Increase->Neuronal_Excitation ACT462206 This compound ACT462206->OX1R ACT462206->OX2R

Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.

PK_Study_Workflow cluster_Prep Preparation cluster_Dosing Administration cluster_Sampling Sample Collection cluster_Analysis Analysis Formulation Prepare Dosing Formulation Dosing Oral Gavage of this compound Formulation->Dosing Animal_Prep Fast Animals Overnight Animal_Prep->Dosing Blood_Collection Collect Blood at Time Points Dosing->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK_Analysis Calculate PK Parameters LCMS->PK_Analysis

Caption: Workflow for a preclinical oral pharmacokinetic study.

Troubleshooting_Tree Start Unexpected PK Results? Variability High Inter-Subject Variability? Start->Variability Low_Exposure Low Cmax/AUC? Start->Low_Exposure Tmax_Shift Unexpected Tmax? Start->Tmax_Shift Variability->Low_Exposure No Check_Dosing Review Dosing Technique Variability->Check_Dosing Yes Low_Exposure->Tmax_Shift No Solubility_Issue Improve Formulation (e.g., Nanosuspension) Low_Exposure->Solubility_Issue Yes Gastric_Emptying Consider Vehicle Effects on Gastric Emptying Tmax_Shift->Gastric_Emptying Yes Standardize_Fasting Standardize Fasting Protocol Check_Dosing->Standardize_Fasting Check_Formulation Assess Formulation Stability Standardize_Fasting->Check_Formulation Metabolism_Issue Investigate Presystemic Metabolism (CYP Inhibition) Solubility_Issue->Metabolism_Issue Efflux_Issue Assess P-gp Efflux (Caco-2 Assay) Metabolism_Issue->Efflux_Issue Dissolution_Rate Evaluate Particle Size/Dissolution Rate Gastric_Emptying->Dissolution_Rate

Caption: Decision tree for troubleshooting unexpected pharmacokinetic results.

References

Technical Support Center: Investigating Tachyphylaxis with ACT-462206

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis following repeated administration of ACT-462206, a dual orexin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern for a dual orexin receptor antagonist like this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[1] For a dual orexin receptor antagonist (DORA) like this compound, which targets G-protein coupled receptors (GPCRs), tachyphylaxis could manifest as a diminished therapeutic effect (e.g., reduced sleep-promoting efficacy) with continued use.[2][3][4] This phenomenon is a critical consideration in drug development as it can impact long-term efficacy and dosing regimens. While some newer orexin antagonists are suggested to have a low risk for tolerance, it remains an important parameter to evaluate for any new compound.[5]

Q2: What is the underlying mechanism of action for this compound?

A2: this compound is a potent, orally active dual orexin 1 (OX1) and orexin 2 (OX2) receptor antagonist.[4][6][7][8] Orexin neuropeptides (Orexin-A and Orexin-B) are key regulators of wakefulness.[4] By blocking their receptors, this compound inhibits the wake-promoting signals of the orexin system, thereby promoting sleep.[4] The orexin receptors are G-protein coupled receptors (GPCRs).[6]

Q3: What are the potential molecular mechanisms that could lead to tachyphylaxis with this compound?

A3: As this compound targets GPCRs, several well-established mechanisms of desensitization could contribute to tachyphylaxis:[2][3][9][10]

  • Receptor Phosphorylation: Prolonged or repeated receptor activation (or in this case, antagonist binding that may alter receptor conformation and signaling) can lead to phosphorylation of the intracellular domains of the OX1 and OX2 receptors by G-protein coupled receptor kinases (GRKs).[9][10]

  • β-Arrestin Recruitment: Phosphorylated receptors can recruit β-arrestin proteins, which sterically hinder G-protein coupling, thereby uncoupling the receptor from its downstream signaling pathway.[9][11]

  • Receptor Internalization: The binding of β-arrestin can also trigger the internalization of the receptors from the cell surface into endosomes, reducing the number of available receptors for the drug to act upon.[3]

  • Receptor Downregulation: With chronic exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.[3]

Q4: Are there any reports of tachyphylaxis with other orexin receptor modulators?

A4: While comprehensive clinical data on tachyphylaxis for all orexin antagonists is still emerging, preliminary studies with some DORAs suggest a low potential for tolerance.[5] However, it is a known phenomenon within the broader class of GPCR-targeting drugs.[12] One study noted that tachyphylaxis occurs following orexin A injection in animal models, indicating that the orexin system itself is susceptible to rapid desensitization.[13] Therefore, investigating this possibility for a novel antagonist like this compound is a crucial step in its preclinical and clinical evaluation.

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments with this compound, potentially indicating the development of tachyphylaxis.

In Vitro Experiments
Observed Issue Potential Cause (related to Tachyphylaxis) Troubleshooting Steps
Diminishing inhibitory effect of this compound on orexin-induced signaling (e.g., calcium mobilization or cAMP inhibition) in cell-based assays with repeated or prolonged exposure. Receptor desensitization and/or internalization.1. Time-Course Experiment: Conduct a time-course experiment to determine the onset and duration of the diminished response. 2. Receptor Expression Analysis: Quantify the cell surface expression of OX1 and OX2 receptors using techniques like flow cytometry or cell surface ELISA before and after prolonged exposure to this compound. 3. Phosphorylation Assay: Perform Western blotting to assess the phosphorylation status of the orexin receptors or downstream signaling molecules after repeated antagonist application. 4. β-Arrestin Translocation Assay: Utilize a β-arrestin translocation assay (e.g., using GFP-tagged β-arrestin) to visualize its recruitment to the plasma membrane upon antagonist treatment.
Inconsistent IC50 values for this compound in binding or functional assays across different experimental days or cell passages. Changes in receptor density or signaling components due to prolonged culturing in the presence of low levels of residual compound or endogenous ligands.1. Standardize Cell Culture Conditions: Ensure consistent cell passage numbers and seeding densities. 2. Thorough Washing: Implement a rigorous washing protocol to remove any residual compounds before starting a new experiment. 3. Serum Starvation: Consider a period of serum starvation before the assay to minimize the influence of endogenous ligands.
In Vivo Experiments
Observed Issue Potential Cause (related to Tachyphylaxis) Troubleshooting Steps
Reduced sleep-promoting efficacy (e.g., increased sleep latency, decreased total sleep time) of this compound after several days of continuous administration in animal models. Development of pharmacological tolerance due to receptor desensitization, downregulation, or compensatory changes in other neurotransmitter systems.1. Dose-Response Re-evaluation: Conduct a dose-response study in chronically treated animals to see if a higher dose can restore the original effect. 2. "Drug Holiday" Study: Introduce a "drug holiday" (a period of no treatment) and then re-administer this compound to see if the effect is restored. 3. Receptor Occupancy Studies: If possible, perform receptor occupancy studies (e.g., using radiolabeled ligands or PET imaging) to determine if the reduced efficacy is due to changes in receptor availability. 4. Neurotransmitter Analysis: Analyze levels of other key neurotransmitters involved in sleep-wake regulation (e.g., GABA, histamine, serotonin) in brain regions of interest to look for compensatory changes.
High variability in behavioral responses to this compound in a cohort of animals receiving repeated doses. Individual differences in the rate of tolerance development.1. Individual Animal Analysis: Analyze the data for each animal over time rather than just looking at group means. 2. Stratify Responders and Non-responders: If a clear bimodal distribution emerges, consider stratifying the animals into "responders" and "non-responders" for further analysis (e.g., genetic or neurochemical profiling). 3. Control for Environmental Factors: Ensure strict control over environmental factors (light-dark cycle, noise, handling) that can influence sleep and drug response.

Experimental Protocols

Protocol 1: In Vitro Assessment of Orexin Receptor Desensitization

Objective: To determine if repeated exposure to this compound leads to desensitization of OX1 and OX2 receptors in a cell-based functional assay.

Methodology:

  • Cell Culture: Use a stable cell line expressing either human OX1 or OX2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: Utilize a functional assay that measures receptor activation, such as a calcium mobilization assay using a fluorescent calcium indicator (e.g., Fluo-4) or a cAMP inhibition assay.

  • Experimental Groups:

    • Control Group: Cells treated with vehicle.

    • Acute Treatment Group: Cells treated with a single dose of this compound.

    • Chronic Treatment Group: Cells pre-incubated with this compound for a defined period (e.g., 24 hours) before the assay.

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. For the chronic treatment group, replace the medium with a medium containing this compound at a relevant concentration (e.g., 10x IC50) and incubate for the desired duration. c. Wash all wells thoroughly to remove any pre-treatment compounds. d. Load the cells with the fluorescent calcium indicator or perform the cAMP assay according to the manufacturer's protocol. e. Challenge the cells with a range of concentrations of an orexin agonist (e.g., Orexin-A) in the presence of a range of concentrations of this compound. f. Measure the functional response (e.g., fluorescence intensity or cAMP levels).

  • Data Analysis: Compare the dose-response curves of the orexin agonist in the presence of this compound between the acute and chronic treatment groups. A rightward shift in the dose-response curve or a decrease in the maximal response in the chronic group would suggest desensitization.

Protocol 2: In Vivo Assessment of Tachyphylaxis to the Hypnotic Effects of this compound

Objective: To evaluate the development of tolerance to the sleep-promoting effects of this compound in a rodent model.

Methodology:

  • Animal Model: Use a standard rodent model for sleep studies, such as male Wistar rats or C57BL/6J mice.

  • Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to allow for accurate sleep staging.

  • Experimental Design:

    • Acclimation Period: Allow animals to recover from surgery and acclimate to the recording chambers and handling procedures for at least one week.

    • Baseline Recording: Record baseline sleep-wake patterns for 24-48 hours.

    • Chronic Dosing: Administer this compound orally at a consistent time each day (e.g., at the beginning of the dark phase) for a specified period (e.g., 7-14 days).

    • EEG/EMG Recording: Continuously record EEG and EMG throughout the chronic dosing period.

  • Sleep Scoring: Score the EEG/EMG data into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.

  • Data Analysis:

    • Compare sleep parameters (e.g., sleep latency, total sleep time, number and duration of sleep/wake bouts) on the first day of treatment with subsequent days.

    • A statistically significant decrease in the hypnotic effect over time would indicate the development of tachyphylaxis.

Quantitative Data Summary

Table 1: Pharmacological Profile of this compound

ParameterSpeciesOX1 ReceptorOX2 ReceptorReference
IC50 Human60 nM11 nM[6][7]
Rat48 nM9.6 nM[6]
Dog68 nM26 nM[6]
Kb Human17 nM2.4 nM[6]
Rat28 nM9.9 nM[6]
Dog27 nM4.2 nM[6]

Visualizations

GPCR_Desensitization cluster_0 Cell Membrane cluster_1 Intracellular Space receptor Orexin Receptor (OX1/OX2) Extracellular Intracellular g_protein G-Protein endosome Endosome receptor->endosome Internalization g_protein->receptor:f2 Uncouples grk GRK grk->receptor:f2 Phosphorylates arrestin β-Arrestin arrestin->receptor:f2 Binds step1 1. Antagonist Binding act462206 This compound step2 2. Receptor Phosphorylation step3 3. β-Arrestin Binding step4 4. Uncoupling from G-Protein step5 5. Receptor Internalization act462206->receptor:f1 Binding

Caption: Potential mechanism of this compound-induced tachyphylaxis via GPCR desensitization.

Troubleshooting_Workflow start Reduced Efficacy of this compound Observed is_in_vitro In Vitro Experiment? start->is_in_vitro in_vitro_actions Check for: - Receptor Desensitization - Receptor Internalization - Assay Variability is_in_vitro->in_vitro_actions Yes in_vivo_actions Check for: - Pharmacological Tolerance - Compensatory Mechanisms - Individual Variability is_in_vitro->in_vivo_actions No protocol1 Perform In Vitro Desensitization Assay in_vitro_actions->protocol1 protocol2 Perform In Vivo Tolerance Study in_vivo_actions->protocol2 analyze Analyze Data for Evidence of Tachyphylaxis protocol1->analyze protocol2->analyze

Caption: A logical workflow for troubleshooting reduced efficacy of this compound.

References

Technical Support Center: Controlling for ACT-462206 Impact on Motor Coordination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of ACT-462206 on motor coordination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect motor coordination?

A1: this compound is a dual orexin receptor antagonist (DORA) that has been investigated for the treatment of insomnia.[1] By blocking orexin receptors 1 and 2, it modulates the orexin system, which plays a role in promoting wakefulness and regulating motor control. In a human study, this compound was shown to cause a dose-dependent reduction in motor coordination at single oral doses of 200 mg and higher.[2] The onset of this impairment was observed between 20 and 45 minutes after administration, with the maximum effect occurring between 1 and 2 hours, and the effects largely disappearing within 8 hours.[2] However, a preclinical study in rats suggested that this compound has anxiolytic-like properties without affecting motor function.[1]

Q2: What are the typical behavioral assays used to assess motor coordination in preclinical studies of compounds like this compound?

A2: Standard behavioral assays to evaluate motor coordination in rodents include the rotarod test, the beam walking test, and the grip strength test. These tests measure different aspects of motor function, such as balance, coordination, and muscle strength.

Q3: Is there quantitative data available on the effect of this compound on these specific motor coordination tests?

A3: Currently, there is limited publicly available quantitative data from preclinical studies that have specifically used the rotarod, beam walking, or grip strength tests to evaluate this compound. However, a study on other dual orexin receptor antagonists, DORA-12 and almorexant, showed no impairment in rotarod performance in rats at various doses.[3][4] This suggests that the motor coordination effects of DORAs may vary between compounds and species.

Data Presentation

Table 1: Summary of this compound Effect on Motor Coordination in Humans

DoseEffect on Motor CoordinationOnset of EffectPeak EffectDuration of Effect
< 200 mgNo clinically relevant reduction---
≥ 200 mgClinically relevant reduction20 - 45 minutes1 - 2 hoursLargely disappears within 8 hours

Data from a single-ascending-dose study in healthy male subjects.[2]

Table 2: Representative Preclinical Data for Dual Orexin Receptor Antagonists (DORAs) on Rotarod Performance in Rats

CompoundDose (mg/kg, p.o.)Latency to Fall (seconds) vs. VehicleStatistical Significance
DORA-1210No significant differenceNot significant
30No significant differenceNot significant
100No significant differenceNot significant
Almorexant30No significant differenceNot significant
100No significant differenceNot significant
300No significant differenceNot significant

Troubleshooting Guides

Issue: High variability in motor coordination assay results.

  • Possible Cause: Inconsistent animal handling, environmental stressors, or lack of proper habituation.

  • Troubleshooting Steps:

    • Ensure all experimenters use a consistent and gentle handling technique.

    • Acclimate animals to the testing room for at least 30-60 minutes before starting the experiment.

    • Habituate animals to the testing apparatus (e.g., placing them on a stationary rotarod or allowing them to explore the beam) for a set period before the actual test.

    • Minimize noise, bright lights, and other environmental disturbances in the testing area.

Issue: Animals display sedative-like behavior (e.g., lethargy, lack of motivation) that interferes with motor performance.

  • Possible Cause: The sedative properties of this compound, particularly at higher doses, may be confounding the motor coordination assessment.

  • Troubleshooting Steps:

    • Conduct a dose-response study to identify a dose of this compound that has the desired pharmacological effect with minimal sedation.

    • Consider the time course of the drug's effect. Test motor coordination at different time points after drug administration to distinguish between peak sedative effects and direct motor impairment.

    • Use a battery of tests that can help differentiate sedation from motor impairment. For example, an open field test can assess general activity levels.

    • Ensure the aversive stimulus in the test (e.g., height of the rotarod, bright light at the start of the beam) is sufficient to motivate the animal without causing excessive stress.

Issue: Inconsistent results in the grip strength test.

  • Possible Cause: Variation in the pulling force and angle applied by the experimenter.

  • Troubleshooting Steps:

    • The experimenter should practice a consistent, smooth, and horizontal pulling motion.

    • Ensure the rodent is gripping the bar with both forepaws before pulling.

    • Take the average of multiple trials (e.g., 3-5) for each animal to get a more reliable measure.

    • Ensure the grip strength meter is properly calibrated before each experimental session.

Experimental Protocols

Rotarod Test

Objective: To assess motor coordination and balance in rodents.

Methodology:

  • Apparatus: An automated rotarod unit with a rotating rod of a specified diameter (e.g., 3 cm for mice, 7 cm for rats) and individual lanes for each animal. The rod's surface should be textured to provide grip.

  • Procedure:

    • Acclimate the animals to the testing room for at least 30 minutes.

    • Habituate the animals to the apparatus by placing them on the stationary rod for 1-2 minutes.

    • For the test, place the animal on the rod and start the rotation. The rotation can be at a constant speed or, more commonly, an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A fall is registered when the animal breaks an infrared beam below the rod or is manually recorded by the experimenter.

    • Perform 3-5 trials per animal with a rest interval of at least 15 minutes between trials.

  • Data Analysis: The primary endpoint is the latency to fall. The average latency across trials for each animal is calculated.

Beam Walking Test

Objective: To evaluate fine motor coordination, balance, and gait.

Methodology:

  • Apparatus: An elevated narrow beam (e.g., 1 meter long) of varying widths (e.g., 2 cm, 1 cm, 0.5 cm). One end of the beam leads to a safe, enclosed platform (goal box).

  • Procedure:

    • Acclimate and habituate the animals as described for the rotarod test.

    • Place the animal at the start of the beam and allow it to traverse to the goal box.

    • Record the time taken to cross the beam and the number of foot slips (when a paw slips off the top of the beam).

    • Conduct multiple trials for each beam width, starting with the widest beam.

  • Data Analysis: The primary endpoints are the traversal time and the number of foot slips.

Grip Strength Test

Objective: To measure forelimb and/or hindlimb muscle strength.

Methodology:

  • Apparatus: A grip strength meter with a horizontal bar or mesh grid connected to a force gauge.

  • Procedure:

    • Hold the animal by the base of its tail and lower it towards the grip bar.

    • Allow the animal to grasp the bar with its forepaws.

    • Gently and steadily pull the animal away from the bar in a horizontal direction until it releases its grip.

    • The force gauge will record the peak force exerted by the animal.

    • Perform 3-5 trials per animal with a short rest period in between.

  • Data Analysis: The primary endpoint is the peak pull force, typically measured in grams or Newtons. The average of the trials is calculated for each animal.

Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A / Orexin-B Orexin-A / Orexin-B OX1R Orexin Receptor 1 (OX1R) Orexin-A / Orexin-B->OX1R Binds OX2R Orexin Receptor 2 (OX2R) Orexin-A / Orexin-B->OX2R Binds Gq Gq protein OX1R->Gq Activates OX2R->Gq Activates ACT462206 This compound ACT462206->OX1R Blocks ACT462206->OX2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca2+ Release IP3_DAG->Ca_release Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Modulation of Motor Control Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Orexin Signaling Pathway and the Action of this compound.

Experimental_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization drug_admin Drug Administration (Vehicle or this compound) randomization->drug_admin behavioral_testing Motor Coordination Testing (Rotarod, Beam Walk, Grip Strength) drug_admin->behavioral_testing data_collection Data Collection (Latency, Slips, Force) behavioral_testing->data_collection data_analysis Data Analysis data_collection->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Assessing Motor Coordination.

Troubleshooting_Logic start Unexpected Motor Coordination Results check_sedation Is sedative-like behavior observed? start->check_sedation check_variability Is there high inter-animal variability? check_sedation->check_variability No dose_response Conduct dose-response and time-course studies check_sedation->dose_response Yes refine_handling Refine handling and habituation protocols check_variability->refine_handling Yes check_apparatus Is the apparatus functioning correctly? check_variability->check_apparatus No re_evaluate Re-evaluate Data dose_response->re_evaluate refine_handling->re_evaluate calibrate Calibrate and check apparatus settings check_apparatus->calibrate No check_apparatus->re_evaluate Yes calibrate->re_evaluate

Caption: Logical Flow for Troubleshooting Motor Coordination Assays.

References

Validation & Comparative

A Comparative Analysis of ACT-462206 and Suvorexant for the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and experimental data of two dual orexin receptor antagonists.

This guide provides a detailed comparison of ACT-462206 and suvorexant, two dual orexin receptor antagonists (DORAs) investigated for the treatment of insomnia. While suvorexant is an approved medication with extensive clinical data, this compound is a novel compound that has undergone early-stage human trials. This document summarizes their mechanisms of action, available efficacy data from preclinical and clinical studies, and pharmacokinetic profiles to offer a comprehensive overview for the scientific community.

Mechanism of Action: Targeting the Orexin System

Both this compound and suvorexant exert their sleep-promoting effects by acting as antagonists at both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system, composed of orexin-A and orexin-B neuropeptides and their receptors, is a central regulator of wakefulness.[3][4] By blocking the binding of these wakefulness-promoting neuropeptides, DORAs suppress the wake drive, thereby facilitating the transition to and maintenance of sleep.[1][5] This mechanism of action differs from traditional hypnotic agents like benzodiazepines and "Z-drugs," which enhance the effects of the inhibitory neurotransmitter GABA.[3] Consequently, DORAs are suggested to have a lower risk of certain side effects, such as rebound insomnia and physical dependence.[1]

Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Releases OX1R OX1 Receptor Orexin_A_B->OX1R Binds to OX2R OX2 Receptor Orexin_A_B->OX2R Binds to Postsynaptic_Neuron Postsynaptic Neuron (Wake-Promoting Centers) Wakefulness Wakefulness Postsynaptic_Neuron->Wakefulness Promotes OX1R->Postsynaptic_Neuron Activates OX2R->Postsynaptic_Neuron Activates DORA This compound or Suvorexant (DORA) DORA->OX1R Blocks DORA->OX2R Blocks

Figure 1. Signaling pathway of dual orexin receptor antagonists (DORAs).

Comparative Efficacy

Direct comparative efficacy trials between this compound and suvorexant have not been conducted. Suvorexant's efficacy has been established in multiple Phase 3 clinical trials, while data for this compound is limited to preclinical and Phase 1 studies.

Suvorexant Efficacy

Suvorexant has been shown to be effective in improving sleep onset and maintenance in patients with insomnia.[6] Pooled analyses of Phase 3 trials demonstrated that suvorexant, at doses of 20/15 mg (non-elderly/elderly), resulted in statistically significant improvements in both subjective and objective sleep parameters compared to placebo over three months of nightly treatment.[6][7]

Sleep ParameterSuvorexant (40/30 mg) Change from BaselineSuvorexant (20/15 mg) Change from BaselinePlacebo Change from Baseline
Subjective Total Sleep Time (sTST) at Month 1 38.7 min-16.0 min
Subjective Time to Sleep Onset (sTSO) at Month 1 -18.0 min--8.4 min
Wake After Sleep Onset (WASO) at Month 1 (Trial 1) Significant ImprovementSignificant Improvement-
Latency to Persistent Sleep (LPS) at Month 1 (Trial 1) Significant ImprovementSignificant Improvement-

Table 1: Summary of Suvorexant Efficacy Data from Phase 3 Trials. Note: Data is compiled from multiple sources and represents findings from pivotal trials.[6][8]

This compound Efficacy

The efficacy of this compound has been evaluated in animal models and in a first-in-human study. In rats and dogs, this compound demonstrated a dose-dependent decrease in wakefulness and an increase in both non-REM and REM sleep, while maintaining a natural sleep architecture.[2]

In a single-ascending-dose study in healthy male subjects, this compound induced dose-dependent sedative effects.[9] Doses of 400-1,000 mg were found to be similarly efficacious to 400 mg of almorexant (another DORA), with a trend towards a faster onset of action for this compound.[9] The sedative effects were observed to begin within 45 minutes and largely dissipated within 8 hours, suggesting a favorable pharmacodynamic profile for an insomnia treatment.[9][10]

Pharmacokinetic Profiles

The pharmacokinetic properties of a hypnotic agent are crucial for its efficacy and safety profile, influencing its onset and duration of action, as well as the potential for next-day residual effects.

Pharmacokinetic ParameterThis compoundSuvorexant
Time to Peak (Tmax) 1.5 - 4.0 hours[9]~2.0 - 3.0 hours[3]
Elimination Half-Life (t1/2) 4.8 - 11.2 hours[9]~12 hours[3]
Metabolism Not specifiedPrimarily by CYP3A4[1]
Protein Binding Not specified>99%[1]

Table 2: Comparative Pharmacokinetic Parameters.

Experimental Protocols

Suvorexant Phase 3 Clinical Trial Design (General Overview)

The pivotal Phase 3 trials for suvorexant were randomized, double-blind, placebo-controlled, parallel-group studies conducted over three months in patients with primary insomnia.[6]

Screening Screening & Placebo Run-in Randomization Randomization Screening->Randomization Suvorexant_Arm Suvorexant (e.g., 20/15 mg or 40/30 mg) Randomization->Suvorexant_Arm Arm 1 Placebo_Arm Placebo Randomization->Placebo_Arm Arm 2 Treatment_Period 3-Month Treatment Suvorexant_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_up Follow-up Treatment_Period->Follow_up

Figure 2. Generalized workflow for suvorexant Phase 3 clinical trials.

Key Methodologies:

  • Participants: Non-elderly (18-64 years) and elderly (≥65 years) patients meeting DSM-IV criteria for primary insomnia.[6]

  • Intervention: Nightly oral administration of suvorexant at different doses (e.g., 40/30 mg and 20/15 mg for non-elderly/elderly) or placebo.[6]

  • Efficacy Assessment:

    • Polysomnography (PSG): Objective measures including Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS).[6]

    • Patient-reported outcomes (Sleep Diaries): Subjective measures such as Subjective Total Sleep Time (sTST) and Subjective Time to Sleep Onset (sTSO).[6]

  • Assessments: Conducted at baseline, Week 1, Month 1, and Month 3.[6]

This compound First-in-Human Study Design

The initial clinical evaluation of this compound was a double-blind, placebo- and active comparator-controlled, randomized, single-ascending-dose study in healthy male subjects.[9]

Key Methodologies:

  • Participants: Healthy male subjects.[9]

  • Intervention: Single oral doses of this compound (ranging from 5 mg to 1,500 mg), placebo, or almorexant (400 mg) as an active comparator.[9]

  • Pharmacodynamic Assessments:

    • Vigilance and Attention Tests: To measure sedative effects.[9]

    • Motor Coordination Tests: To assess for impairment.[9]

  • Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the pharmacokinetic profile.[9]

Safety and Tolerability

Suvorexant: Generally well-tolerated in clinical trials. The most common adverse event reported was somnolence.[8] Rare side effects can include sleep paralysis, sleep-related hallucinations, and complex sleep behaviors.[3] Importantly, studies have not shown evidence of significant tolerance, dependence, or rebound insomnia upon discontinuation.[3][6]

This compound: In the Phase 1 study, this compound was generally well-tolerated. The most frequently reported adverse events were dose-dependent sleepiness, headache, and fatigue.[9][10]

Conclusion

Both this compound and suvorexant are dual orexin receptor antagonists that represent a targeted approach to treating insomnia by inhibiting the wake-promoting orexin system. Suvorexant is a well-established therapeutic option with a robust body of evidence from Phase 3 clinical trials demonstrating its efficacy and safety. This compound has shown promise in early-phase studies, exhibiting a favorable pharmacokinetic and pharmacodynamic profile for a sleep medication. Further clinical development and comparative studies would be necessary to fully elucidate the relative efficacy and safety of this compound in a patient population with insomnia. This guide provides a foundational comparison based on currently available data to inform ongoing research and development in the field of sleep medicine.

References

A Comparative Analysis of ACT-462206 (Daridorexant) and Lemborexant for the Treatment of Insomnia: Impact on Sleep-Onset Latency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two dual orexin receptor antagonists (DORAs), ACT-462206 (daridorexant) and lemborexant, with a specific focus on their efficacy in reducing sleep-onset latency in patients with insomnia. This analysis is supported by data from pivotal clinical trials and details the experimental methodologies employed.

Mechanism of Action: Dual Orexin Receptor Antagonism

Both daridorexant and lemborexant exert their therapeutic effects by competitively binding to and inhibiting the orexin receptors, OX1R and OX2R. The orexin neuropeptide system is a key regulator of wakefulness. By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, these drugs suppress the wake drive, thereby facilitating the initiation and maintenance of sleep. This targeted mechanism differs from traditional hypnotic agents that generally cause broad central nervous system depression.

G cluster_OrexinSystem Orexin Signaling Pathway in Wakefulness cluster_DORA_Intervention DORA-Mediated Inhibition Orexin Neurons Orexin Neurons Orexin-A / Orexin-B Orexin-A / Orexin-B Orexin Neurons->Orexin-A / Orexin-B Release OX1R / OX2R OX1R / OX2R Orexin-A / Orexin-B->OX1R / OX2R Bind to Wake-Promoting Neurons Wake-Promoting Neurons OX1R / OX2R->Wake-Promoting Neurons Activate Wakefulness Wakefulness Wake-Promoting Neurons->Wakefulness Promote Daridorexant / Lemborexant Daridorexant / Lemborexant Blocked Receptors OX1R / OX2R Daridorexant / Lemborexant->Blocked Receptors Competitively Antagonize Reduced Wakefulness (Sleep) Reduced Wakefulness (Sleep) Blocked Receptors->Reduced Wakefulness (Sleep) Leads to G cluster_Daridorexant_Workflow Daridorexant Phase 3 Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Eligible Patients Treatment Period (3 Months) Treatment Period (3 Months) Randomization->Treatment Period (3 Months) Daridorexant (25mg, 50mg) or Placebo PSG Assessments PSG Assessments Treatment Period (3 Months)->PSG Assessments Baseline, Month 1, Month 3 eDiary Collection eDiary Collection Treatment Period (3 Months)->eDiary Collection Daily Data Analysis Data Analysis PSG Assessments->Data Analysis eDiary Collection->Data Analysis G cluster_Lemborexant_Workflow Lemborexant SUNRISE Trials Workflow Screening Screening Randomization Randomization Screening->Randomization Eligible Patients Treatment Period Treatment Period Randomization->Treatment Period Lemborexant (5mg, 10mg), Placebo, or Active Comparator PSG Assessments (SUNRISE 1) PSG Assessments (SUNRISE 1) Treatment Period->PSG Assessments (SUNRISE 1) Baseline, Nights 1/2 & 29/30 eDiary Collection (Both) eDiary Collection (Both) Treatment Period->eDiary Collection (Both) Daily Data Analysis Data Analysis PSG Assessments (SUNRISE 1)->Data Analysis eDiary Collection (Both)->Data Analysis

Validating the Anxiolytic Effects of ACT-462206: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ACT-462206's anxiolytic performance against other alternatives, supported by experimental data. We delve into its mechanism of action, preclinical validation, and comparative profile to offer a comprehensive overview for research and development professionals.

Introduction to this compound

This compound is a potent, orally active, and brain-penetrant dual orexin receptor antagonist (DORA)[1][2]. It selectively inhibits the activity of both orexin 1 (OX1) and orexin 2 (OX2) receptors[1]. Initially investigated for the treatment of insomnia, emerging preclinical evidence has highlighted its potential anxiolytic-like properties, suggesting its utility in stress and anxiety-related disorders[1][2]. This guide will explore the scientific basis for these effects.

Mechanism of Action: The Orexin System

The orexin system, comprising orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, OX1R and OX2R, is a key regulator of wakefulness, arousal, and stress responses[1][3]. Orexin neurons, located in the lateral hypothalamus, project to various brain regions implicated in fear and anxiety, such as the amygdala[3][4]. Over-activity of the orexin system is thought to contribute to hyperarousal and anxiety states[5].

This compound exerts its effects by competitively blocking the binding of orexin neuropeptides to both OX1 and OX2 receptors, thereby dampening the downstream signaling that promotes arousal and stress responses[1][2]. This dual antagonism is believed to be key to its anxiolytic potential.

cluster_0 Presynaptic Neuron (Lateral Hypothalamus) cluster_1 Postsynaptic Neuron (e.g., Amygdala) Prepro_Orexin Prepro-orexin Orexins Orexin A & Orexin B Prepro_Orexin->Orexins Cleavage OX1R OX1 Receptor Orexins->OX1R Binds OX2R OX2 Receptor Orexins->OX2R Binds Gq Gq Protein OX1R->Gq OX2R->Gq Gi_o Gi/o Protein OX2R->Gi_o PLC PLC Activation Gq->PLC Gq->PLC AC_Inhibition AC Inhibition Gi_o->AC_Inhibition Ca_Increase ↑ Intracellular Ca²⁺ PLC->Ca_Increase PLC->Ca_Increase Arousal Increased Arousal, Stress & Anxiety Ca_Increase->Arousal cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease cAMP_Decrease->Arousal ACT462206 This compound ACT462206->OX1R Antagonizes ACT462206->OX2R Antagonizes

Caption: Orexin signaling pathway and intervention by this compound.

Preclinical Validation of Anxiolytic Effects

The anxiolytic-like properties of this compound have been demonstrated in established rodent models of anxiety. These studies provide the primary evidence for its potential therapeutic application in anxiety disorders.

Quantitative Data Summary
ParameterValueSpeciesSource
OX1 Receptor Binding Affinity (IC₅₀) 60 nMN/A[2][6][7]
OX2 Receptor Binding Affinity (IC₅₀) 11 nMN/A[2][6][7]
Anxiolytic-like Effects (Dose) 100 - 300 mg/kg (p.o.)Rat[2]
Model: Fear-Potentiated Startle Reduction in fear-potentiated startle reflexesRat[2][4]
Model: Social Stress Reduction of stress-induced locomotion, body temperature, and heart rateRat[2]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the anxiolytic effects of this compound.

1. Fear-Potentiated Startle (FPS) Test

  • Objective: To measure fear-conditioned anxiety, a model relevant to phobias and post-traumatic stress disorder (PTSD)[4].

  • Methodology:

    • Conditioning Phase: Rats are placed in a test chamber and presented with a neutral stimulus (e.g., a light), which is paired with a mild aversive stimulus (e.g., a foot shock). This process is repeated, leading the animal to associate the light with the shock.

    • Testing Phase: After conditioning, the rats are exposed to a loud acoustic stimulus (a startle-inducing noise) both in the presence (cued) and absence (uncued) of the conditioned light stimulus.

    • Drug Administration: this compound or a vehicle control is administered orally (p.o.) before the testing phase.

    • Measurement: The startle response (measured by a sensor platform) is recorded. The potentiation of the startle response in the presence of the light cue is the key measure of conditioned fear.

  • Endpoint: A successful anxiolytic agent like this compound significantly reduces the potentiation of the startle response during the cued trials compared to the vehicle-treated group.

2. Social Stress Test

  • Objective: To assess the effects of a drug on the physiological and behavioral responses to a naturalistic stressor.

  • Methodology:

    • Instrumentation: Rats are equipped with telemetry devices to continuously monitor physiological parameters like heart rate, body temperature, and locomotor activity.

    • Baseline Measurement: Baseline data is collected while the experimental rat is in its home cage.

    • Stress Induction: An unfamiliar, dominant male rat (stimulus rat) is introduced into the cage for a defined period (e.g., 1 hour), inducing social stress in the experimental rat[4].

    • Drug Administration: this compound or a vehicle is administered prior to the introduction of the stimulus rat.

    • Measurement: Physiological and behavioral parameters are recorded throughout the baseline, stress, and post-stress recovery periods.

  • Endpoint: Anxiolytic compounds are expected to attenuate the stress-induced increases in heart rate, body temperature, and locomotion[2].

cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Dosing & Test cluster_2 Phase 3: Data Collection & Analysis A1 Animal Acclimation (e.g., 7 days) A2 Telemetry Implantation (If required) A1->A2 A3 Baseline Recording (Physiological/Behavioral) A2->A3 B1 Randomization into Groups (Vehicle vs. This compound) B2 Oral Administration (p.o.) of Compound B1->B2 B3 Anxiety-Inducing Paradigm (e.g., FPS, Social Stress) B2->B3 C1 Record Behavioral & Physiological Endpoints C2 Data Analysis (e.g., ANOVA, t-test) C1->C2 C3 Compare this compound vs. Vehicle C2->C3

Caption: General experimental workflow for preclinical anxiety studies.

Comparative Analysis

A key aspect of validating a new compound is understanding its performance relative to existing or similar agents.

Comparison with Other Orexin Antagonists

The anxiolytic-like effects of this compound are consistent with those observed for other dual orexin receptor antagonists, suggesting a class-wide effect.

CompoundTarget(s)Key Anxiolytic-like FindingsSource
This compound OX1 / OX2Reduces fear-potentiated startle and social stress responses in rats.[2][4]
Almorexant OX1 / OX2Demonstrates anxiolytic-like effects in the fear-potentiated startle model.[4][8]
Daridorexant OX1 / OX2Elicits anxiolytic-like effects in the fear-potentiated startle paradigm and attenuates autonomic responses to social stress.[4]
Suvorexant OX1 / OX2A single dose was shown to reduce objective indicators of anticipatory anxiety in humans.[9]
Comparison with Other Anxiolytic Classes

This compound's mechanism is distinct from classical anxiolytics, which primarily target the GABAergic system. This offers a potentially different side-effect profile and therapeutic window.

Anxiolytic ClassMechanism of ActionExamplesKey Characteristics
Dual Orexin Receptor Antagonists (DORAs) Blocks OX1 and OX2 receptors, reducing neuronal activity in arousal and stress pathways.This compound, SuvorexantTargets hyperarousal; potential for anxiolysis without the cognitive and motor side effects of some other classes[1].
Benzodiazepines Positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission.Diazepam, AlprazolamFast-acting, effective anxiolytics; associated with sedation, cognitive impairment, and potential for dependence[10][11].
Selective Serotonin Reuptake Inhibitors (SSRIs) Block the reuptake of serotonin, increasing its availability in the synapse.Sertraline, FluoxetineFirst-line treatment for many anxiety disorders; delayed onset of action[12].

Clinical Perspective

An initial entry-into-humans study with this compound focused on safety, pharmacokinetics, and pharmacodynamics in healthy male subjects[8]. The study confirmed its activity as an orexin antagonist, with dose-dependent sleepiness being a primary adverse event. While this study did not directly measure anxiolytic outcomes, the sedative effects are consistent with the mechanism of action. A study on another DORA, suvorexant, demonstrated that a single dose could selectively reduce objective physiological markers of anticipatory anxiety in humans, lending further support to the therapeutic potential of this drug class for anxiety disorders[9].

Conclusion

This compound is a dual orexin receptor antagonist with a compelling preclinical profile demonstrating anxiolytic-like effects. Its mechanism of action, centered on the modulation of the orexin system, represents a departure from traditional anxiolytics like benzodiazepines. The consistent findings across multiple DORAs, including this compound, in preclinical anxiety models suggest a robust class effect. While direct clinical evidence for anxiolysis is still emerging, the data strongly supports further investigation of this compound and other orexin antagonists as a novel therapeutic strategy for anxiety and stress-related disorders.

References

A Comparative Analysis of Dual Orexin Receptor Antagonists for Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, pharmacokinetics, and clinical efficacy of suvorexant, lemborexant, and daridorexant.

The landscape of insomnia treatment has been significantly reshaped by the advent of dual orexin receptor antagonists (DORAs), a class of drugs that targets the orexin neuropeptide system, a key regulator of wakefulness. This guide provides a detailed comparative analysis of the three FDA-approved DORAs: suvorexant, lemborexant, and daridorexant. By presenting key experimental data, detailed methodologies, and visual representations of critical concepts, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacodynamic Profile: Receptor Binding Affinity

The therapeutic action of DORAs is initiated by their binding to and antagonism of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The binding affinity of each drug for these receptors is a critical determinant of its potency and potential clinical effects.

DrugOX1R Ki (nM)OX2R Ki (nM)
Suvorexant 0.550.35
Lemborexant 6.12.6
Daridorexant 0.470.98

Table 1: Receptor Binding Affinities (Ki) of Dual Orexin Receptor Antagonists. Lower Ki values indicate higher binding affinity.

Pharmacokinetic Properties

The pharmacokinetic profiles of DORAs, including their absorption, distribution, metabolism, and excretion, are crucial for understanding their onset of action, duration of effect, and potential for next-day residual effects.

ParameterSuvorexantLemborexantDaridorexant
Time to Peak Concentration (Tmax) ~2 hours~1-3 hours~1-2 hours
Half-life (t1/2) ~12 hours17-19 hours~8 hours[1]
Metabolism Primarily via CYP3A4Primarily via CYP3A4Primarily via CYP3A4[1]

Table 2: Key Pharmacokinetic Parameters of Dual Orexin Receptor Antagonists.

Clinical Efficacy

The efficacy of DORAs in treating insomnia has been established in numerous clinical trials. The following table summarizes the effects of suvorexant, lemborexant, and daridorexant on key sleep parameters as measured by polysomnography (PSG) and patient-reported outcomes.

Efficacy OutcomeSuvorexant (20 mg)Lemborexant (10 mg)Daridorexant (50 mg)
Change in subjective Time to Sleep Onset (sTSO) from baseline (minutes) -6.4-22.1-11.4
Change in subjective Total Sleep Time (sTST) from baseline (minutes) +20.6+54.8+29.1
Change in Wake After Sleep Onset (WASO) from baseline (minutes) -29.5-33.6-29.4

Table 3: Comparative Efficacy Data from Clinical Trials. Data represents the mean change from baseline.[2][3][4][5]

Safety and Tolerability

The safety profile of DORAs is a key consideration in their clinical use. The most commonly reported adverse events are summarized below.

Adverse EventSuvorexant (20 mg)Lemborexant (10 mg)Daridorexant (50 mg)
Somnolence 4.2%9.1%6%
Headache 6.8%5.1%7%
Dizziness 2.5%2.8%3%
Nausea 1.1%2.8%3%

Table 4: Incidence of Common Adverse Events in Clinical Trials. [6]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methodologies used to evaluate these compounds, the following diagrams illustrate the orexin signaling pathway and a typical clinical trial workflow for a DORA.

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_receptor Postsynaptic Neuron Orexin_A_B Orexin-A & Orexin-B OX1R OX1R Orexin_A_B->OX1R Binds OX2R OX2R Orexin_A_B->OX2R Binds Wakefulness Wakefulness Promotion OX1R->Wakefulness Activates OX2R->Wakefulness Activates DORA Dual Orexin Receptor Antagonist DORA->OX1R Blocks DORA->OX2R Blocks

Caption: Orexin Signaling Pathway and DORA Mechanism of Action.

Clinical_Trial_Workflow Screening Screening & Baseline Assessment (Polysomnography, Questionnaires) Randomization Randomization Screening->Randomization Treatment Treatment Period (DORA or Placebo) Randomization->Treatment Follow_up Follow-up Assessments (Polysomnography, MWT, Safety Monitoring) Treatment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Receptor_Binding_Comparison cluster_suvorexant Suvorexant cluster_lemborexant Lemborexant cluster_daridorexant Daridorexant S_OX1 OX1R (Ki = 0.55 nM) S_OX2 OX2R (Ki = 0.35 nM) L_OX1 OX1R (Ki = 6.1 nM) L_OX2 OX2R (Ki = 2.6 nM) D_OX1 OX1R (Ki = 0.47 nM) D_OX2 OX2R (Ki = 0.98 nM)

References

A Head-to-Head Comparison of ACT-462206 with Approved Dual Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and early clinical profile of the investigational dual orexin receptor antagonist (DORA) ACT-462206 with the approved DORAs: suvorexant, lemborexant, and daridorexant. While the clinical development of this compound was discontinued after Phase 1 trials, an analysis of its characteristics offers valuable insights for the development of novel therapeutics for insomnia.

Introduction to Dual Orexin Receptor Antagonists

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness.[1] Dual orexin receptor antagonists (DORAs) competitively block the binding of these neuropeptides to both receptor subtypes, thereby suppressing the wake drive and promoting sleep.[1] This mechanism of action differs from traditional hypnotics that generally enhance sleep through GABAergic pathways.[2] Suvorexant, lemborexant, and daridorexant have been approved for the treatment of insomnia, demonstrating the clinical utility of this therapeutic class.[2][3]

The Orexin Signaling Pathway

The orexin signaling pathway plays a crucial role in maintaining arousal. Orexin neurons in the lateral hypothalamus project to various brain regions involved in wakefulness. By blocking OX1 and OX2 receptors, DORAs inhibit this wake-promoting signaling cascade.

cluster_0 Orexin Neuron cluster_1 Postsynaptic Neuron Orexin-A Orexin-A OX1R OX1 Receptor Orexin-A->OX1R OX2R OX2 Receptor Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Wakefulness Wakefulness Promotion OX1R->Wakefulness OX2R->Wakefulness DORAs DORAs (this compound, Suvorexant, Lemborexant, Daridorexant) DORAs->OX1R DORAs->OX2R

Caption: Orexin Signaling Pathway and DORA Inhibition

Preclinical Pharmacology: A Comparative Overview

A direct comparison of the preclinical data reveals differences in receptor binding affinities and in vivo sleep-promoting effects among the DORAs.

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of this compound, suvorexant, lemborexant, and daridorexant for the human orexin 1 (OX1R) and orexin 2 (OX2R) receptors.

CompoundOX1R Affinity (Ki/Kb, nM)OX2R Affinity (Ki/Kb, nM)Selectivity (OX1R/OX2R)
This compound 17 (Kb)2.4 (Kb)7.1
Suvorexant 0.55 (Ki)0.35 (Ki)1.6
Lemborexant 6.1 (Ki)2.6 (Ki)2.3
Daridorexant 0.47 (Ki)0.93 (Ki)0.5

Note: Ki and Kb are measures of binding affinity; lower values indicate higher affinity. The data for different compounds may originate from studies with slightly different experimental conditions.

In Vivo Efficacy in Animal Models

Preclinical studies in rats and dogs have demonstrated the sleep-promoting effects of these DORAs.

CompoundAnimal ModelKey Findings on Sleep Architecture
This compound Rat, DogDecreased wakefulness; increased NREM and REM sleep while maintaining natural sleep architecture.[1]
Suvorexant Rat, MouseDose-dependent increase in NREM and REM sleep.[4]
Lemborexant Rat, MousePromoted both NREM and REM sleep proportionally.[5][6]
Daridorexant RatDose-dependent decrease in wakefulness and increase in NREM and REM sleep, preserving overall sleep architecture.[7]

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

The binding affinity of DORAs to orexin receptors is typically determined using a radioligand binding assay.

cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis A Cell membranes expressing OX1R or OX2R D Incubate components to reach equilibrium A->D B Radioligand (e.g., [3H]-Suvorexant) B->D C Test Compound (DORA) C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity (Scintillation counting) E->F G Generate competition binding curves F->G H Calculate IC50 and Ki values G->H

Caption: General Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing either the human OX1 or OX2 receptor.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., a tritiated DORA) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki (binding affinity) value.

In Vivo Sleep Studies in Rodents (General Protocol)

Electroencephalography (EEG) and electromyography (EMG) are used to objectively measure sleep-wake states in animal models.

cluster_0 Surgical Implantation cluster_1 Data Acquisition cluster_2 Data Analysis A Implant EEG electrodes (cortical) C Acclimatize animal to recording chamber A->C B Implant EMG electrodes (nuchal muscles) B->C D Administer DORA or vehicle C->D E Record continuous EEG/EMG data D->E F Score sleep-wake states (Wake, NREM, REM) E->F G Analyze sleep parameters (latency, duration, etc.) F->G

Caption: Workflow for EEG/EMG Sleep Studies in Rodents

Methodology:

  • Surgical Preparation: Animals (typically rats or mice) are surgically implanted with electrodes to record EEG from the cortex and EMG from the nuchal muscles.

  • Acclimation: Following a recovery period, animals are acclimated to the recording chambers and tethered to a recording system.

  • Drug Administration: The DORA or vehicle is administered orally or via another appropriate route.

  • Data Recording: Continuous EEG and EMG signals are recorded for a specified period (e.g., 24 hours).

  • Sleep Scoring: The recorded data is visually or automatically scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.

  • Data Analysis: Various sleep parameters are quantified, including sleep onset latency, total sleep time, and the duration and number of sleep/wake bouts.

Clinical Development and Pharmacokinetics

The clinical development pathways and pharmacokinetic profiles of these DORAs provide further points of comparison.

Clinical Development Status
CompoundHighest Development PhaseStatus
This compound Phase 1Development Discontinued[8]
Suvorexant MarketedApproved for insomnia[3]
Lemborexant MarketedApproved for insomnia[3]
Daridorexant MarketedApproved for insomnia[3]

The development of this compound was halted after a first-in-human study.[9] This study revealed a disconnect between the drug's pharmacokinetic profile and its pharmacodynamic effects, with sedative effects dissipating within 8 hours despite sustained plasma concentrations for over 24-36 hours.[10] In contrast, suvorexant, lemborexant, and daridorexant successfully completed Phase 3 trials and received regulatory approval.[11][12][13][14][15][16][17]

Human Pharmacokinetic Parameters
ParameterThis compoundSuvorexantLemborexantDaridorexant
Tmax (hours) 1.5 - 4.0~2.01.0 - 3.0~1.0 - 2.0
Half-life (hours) 4.8 - 11.2~1217 - 19~8

Note: Tmax is the time to reach maximum plasma concentration. Half-life is the time for the plasma concentration to reduce by half. Values are approximate and can vary based on the study population and dosage.

Clinical Efficacy and Safety of Approved DORAs

Extensive Phase 3 clinical trials have established the efficacy and safety of suvorexant, lemborexant, and daridorexant for the treatment of insomnia.

Efficacy in Insomnia

The following table summarizes the typical effects of the approved DORAs on key sleep parameters in clinical trials.

Sleep ParameterSuvorexantLemborexantDaridorexant
Wake After Sleep Onset (WASO) Significant reduction[12][18][19]Significant reduction[15][17][20]Significant reduction[21][22][23][24]
Latency to Persistent Sleep (LPS) Significant reduction[12][18][19]Significant reduction[15][17][20]Significant reduction[21][22][23][24]
Subjective Total Sleep Time (sTST) Significant increase[12][18][19]Significant increase[15][17][20]Significant increase[21][22][23][24]
Safety and Tolerability

The most common adverse events reported for the approved DORAs are generally mild to moderate and include somnolence, headache, and dizziness.[2][17][18][21]

Conclusion

This compound is a potent dual orexin receptor antagonist that demonstrated sleep-promoting effects in preclinical models. However, its clinical development was discontinued after Phase 1, likely due to an unfavorable pharmacokinetic/pharmacodynamic profile.[9][10] In contrast, suvorexant, lemborexant, and daridorexant have successfully navigated clinical development and are now established treatment options for insomnia.

This comparative guide highlights the critical importance of a well-aligned pharmacokinetic and pharmacodynamic profile for the successful development of DORAs. While this compound showed promise in its preclinical pharmacology, the divergence of its duration of action from its plasma concentration likely presented a significant hurdle for further development. The successful translation of preclinical efficacy to clinical benefit, as seen with the approved DORAs, underscores the importance of optimizing not only receptor affinity and in vivo potency but also the pharmacokinetic properties that govern the time course of drug action. For researchers in the field, the story of this compound serves as a valuable case study in the multifaceted challenges of CNS drug development.

References

Validating ACT-462206's Selectivity for Orexin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ACT-462206's performance with other orexin receptor antagonists, supported by experimental data. The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 (OX1R) and orexin 2 (OX2R), is a key regulator of wakefulness.[1] Dual orexin receptor antagonists (DORAs) that block both receptors are a novel class of therapeutics for insomnia.[1] this compound is a potent, orally active DORA that has been investigated for its sleep-promoting and anxiolytic-like effects.[1] This guide will delve into its selectivity profile by comparing its binding affinity and functional activity with other prominent DORAs.

Quantitative Comparison of Orexin Receptor Antagonists

The following tables summarize the in vitro pharmacological data for this compound and other well-characterized DORAs. The data is presented for human orexin receptors to ensure clinical relevance.

Table 1: In Vitro Pharmacology of this compound at Orexin Receptors

SpeciesReceptorBinding Affinity (Kb, nM)Functional Activity (IC50, nM)
HumanOX1R1760
OX2R2.411
RatOX1R2848
OX2R9.99.6
DogOX1R2768
OX2R4.226

Data sourced from MedchemExpress.

Table 2: Comparative Functional Activity (IC50, nM) of Dual Orexin Receptor Antagonists at Human Receptors

CompoundOX1R (IC50, nM)OX2R (IC50, nM)OX1R/OX2R Ratio
This compound 60115.5
Suvorexant65 (Kb)41 (Kb)1.6
Lemborexant6.12.62.3
Daridorexant0.5 (Kb)0.8 (Kb)0.6
Almorexant13 (IC50)--

Note: Data for suvorexant and daridorexant are presented as Kb values from functional inhibition assays, which are comparable to IC50 values.[1][2] Data for lemborexant and almorexant are IC50 values.[3][4] The OX1R/OX2R ratio is calculated from the provided IC50 or Kb values and indicates the degree of selectivity for OX2R over OX1R (a lower ratio indicates less selectivity).

Orexin Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the orexin signaling pathway and a typical experimental workflow.

G Orexin Signaling Pathway OrexinA Orexin A OX1R OX1 Receptor OrexinA->OX1R OX2R OX2 Receptor OrexinA->OX2R OrexinB Orexin B OrexinB->OX2R Gq11 Gq/11 OX1R->Gq11 OX2R->Gq11 Gs Gs OX2R->Gs Gi_o Gi/o OX2R->Gi_o PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release AC Adenylyl Cyclase Gs->AC Gi_o->AC cAMP cAMP AC->cAMP

Caption: Orexin receptor signaling cascade.

Caption: Workflow for a FLIPR-based functional assay.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies:

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Kb or Ki) of a compound to its target receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.

  • Assay Buffer: The assay is typically performed in a buffer containing 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin at pH 7.4.[5]

  • Incubation: A fixed concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I] Orexin A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound).[5]

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Competition binding curves are generated, and the IC₅₀ values are determined. These are then converted to Ki or Kb values using the Cheng-Prusoff equation.[6]

Functional Calcium Mobilization Assays (FLIPR)

Functional assays, such as the Fluorometric Imaging Plate Reader (FLIPR) assay, are used to measure the ability of an antagonist to inhibit the downstream signaling of the receptor in response to an agonist. As orexin receptors couple to Gq proteins, their activation leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.[7][8]

Protocol:

  • Cell Culture: CHO cells stably expressing either the human OX1 or OX2 receptor are seeded into 96-well or 384-well microplates and cultured overnight.[9]

  • Dye Loading: The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM, for approximately one hour at 37°C.[9] Probenecid may be included to prevent the dye from being extruded from the cells.[9]

  • Compound Addition: The plate is placed in the FLIPR instrument. Varying concentrations of the antagonist (e.g., this compound) are added to the wells, and the plate is incubated for a specific period.

  • Agonist Stimulation: A fixed concentration of an orexin agonist (e.g., Orexin-A) is then added to the wells to stimulate the receptors.[9]

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified. Dose-response curves are generated, and the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, is calculated.

Conclusion

The presented data validates this compound as a potent dual orexin receptor antagonist. With IC₅₀ values of 60 nM and 11 nM for OX1R and OX2R, respectively, it demonstrates a slight preference for the OX2R. This profile is consistent with other DORAs like suvorexant and lemborexant, which also exhibit slightly higher potency for OX2R.[2][3] The in vitro pharmacological data, obtained through robust and standardized experimental protocols, confirms the mechanism of action of this compound and provides a strong basis for its further investigation as a therapeutic agent for sleep-related disorders. The detailed methodologies and comparative data presented in this guide offer a valuable resource for researchers in the field of orexin pharmacology and drug development.

References

A Comparative Analysis of the Side Effect Profile of ACT-462206 and Other Dual Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of the investigational dual orexin receptor antagonist (DORA), ACT-462206, with other drugs in its class, including the first-generation DORA, almorexant, and the FDA-approved medications suvorexant, lemborexant, and daridorexant. The information is compiled from publicly available clinical trial data and is intended to assist researchers and drug development professionals in understanding the relative safety profiles of these compounds.

Executive Summary

This compound, a novel DORA, has been shown in early clinical trials to be generally well-tolerated. Its most frequently reported side effects are sleepiness, headache, and fatigue, with the incidence of sleepiness appearing to be dose-dependent.[1] This profile is broadly consistent with that of other DORAs, which are known to have a more favorable side effect profile compared to older classes of hypnotics like benzodiazepines and "Z-drugs," particularly concerning cognitive and memory impairments, behavioral changes, and dependence. However, a direct quantitative comparison of the incidence of adverse events for this compound is challenging due to the limited publicly available data from its early-stage clinical development. This guide presents the available qualitative data for this compound alongside quantitative data from later-stage clinical trials of its comparators to provide a comprehensive overview.

Data Presentation: Adverse Event Profiles

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and other selected DORAs from placebo-controlled clinical trials. It is important to note that the data for this compound is qualitative, as specific percentages from a placebo-controlled trial are not publicly available.

Adverse EventThis compoundAlmorexantSuvorexantLemborexantDaridorexantPlacebo (Representative)
Somnolence/Sleepiness Most frequently reported, dose-dependent[1]Similar to placebo[2][3]13%[4]7% (5mg), 10% (10mg)[5]6% (25mg), 5% (50mg)3%[4]
Headache Frequently reported[1]Frequently reported[6]7%5-6%5-7%5-7%
Fatigue Frequently reported[1]Frequently reported[6]2%3-5%3%2%
Nasopharyngitis Not reported as a common AENot reported as a common AE3%3%6-7%5%
Dizziness Not reported as a common AENot reported as a common AE3%2-3%2-3%2%

Note: Data for almorexant is from a 16-day trial where adverse events were found to be similar to placebo.[2][3] Data for suvorexant is from a 1-year study.[4] Data for lemborexant is from a 6-month study.[5] Data for daridorexant is from two 3-month studies. Percentages for comparators are approximate and may vary slightly between different clinical trials and dosages.

Experimental Protocols

The safety and tolerability of DORAs are typically assessed in randomized, double-blind, placebo-controlled clinical trials. The following outlines a general methodology for the collection and analysis of adverse event data in these studies.

1. Subject Population: Trials enroll healthy volunteers in early-phase studies and patients with a diagnosis of insomnia disorder in later-phase studies. Key exclusion criteria often include other sleep disorders, unstable medical or psychiatric conditions, and the use of other medications that could affect sleep or safety.

2. Treatment Administration: Participants are randomly assigned to receive the investigational drug (at various doses), a placebo, or an active comparator. Dosing typically occurs shortly before bedtime.

3. Adverse Event Monitoring and Reporting:

  • Spontaneous Reporting: Participants are instructed to report any new or worsening symptoms to the clinical trial staff at any time.

  • Systematic Inquiry: At scheduled study visits and during phone contacts, clinical staff systematically inquire about adverse events using non-leading questions (e.g., "How have you been feeling since your last visit?").

  • Standardized Terminology: All adverse events are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting and analysis.

  • Severity and Causality Assessment: The investigator assesses the severity of each adverse event (e.g., mild, moderate, severe) and its potential relationship to the study drug (e.g., related, possibly related, not related).

  • Serious Adverse Events (SAEs): Any adverse event that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as an SAE and requires expedited reporting to regulatory authorities and the institutional review board.

4. Data Analysis: The incidence of all treatment-emergent adverse events (TEAEs) is summarized by treatment group. The primary analysis compares the frequency of AEs in the active treatment groups to the placebo group to identify potential drug-related side effects.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of dual orexin receptor antagonists and a typical workflow for assessing adverse events in a clinical trial.

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_Peptides Orexin-A & Orexin-B Orexin_Neuron->Orexin_Peptides Releases Wake_Promoting_Neuron Wake-Promoting Neuron Arousal Wakefulness & Arousal Wake_Promoting_Neuron->Arousal Promotes OX1R Orexin 1 Receptor (OX1R) OX1R->Wake_Promoting_Neuron Activates OX2R Orexin 2 Receptor (OX2R) OX2R->Wake_Promoting_Neuron Activates Orexin_Peptides->OX1R Binds to Orexin_Peptides->OX2R Binds to ACT_462206 This compound (DORA) ACT_462206->OX1R Blocks ACT_462206->OX2R Blocks

Caption: Mechanism of action of this compound as a dual orexin receptor antagonist (DORA).

AE_Workflow Start Patient Enrolled in Clinical Trial Drug_Admin Drug/Placebo Administration Start->Drug_Admin AE_Occurrence Adverse Event (AE) Occurs Drug_Admin->AE_Occurrence Spontaneous_Report Spontaneous Patient Report AE_Occurrence->Spontaneous_Report Detected by Investigator_Query Investigator Inquiry AE_Occurrence->Investigator_Query Detected by Record_AE Record AE in Source Document & CRF Spontaneous_Report->Record_AE Investigator_Query->Record_AE Assess_AE Assess Severity & Causality Record_AE->Assess_AE Is_SAE Is it a Serious Adverse Event (SAE)? Assess_AE->Is_SAE Report_SAE Expedited Reporting to Sponsor & IRB Is_SAE->Report_SAE Yes Routine_Report Routine Reporting in Clinical Study Report Is_SAE->Routine_Report No Report_SAE->Routine_Report End Trial Completion Routine_Report->End

Caption: Workflow for Adverse Event (AE) assessment in a clinical trial.

References

The Sleep-Promoting Effects of ACT-462206: A Comparative Analysis of Dual Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of ACT-462206 and its alternatives in promoting sleep.

Introduction

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, impacting overall health and quality of life.[1][2] Traditional treatments primarily include benzodiazepines and "Z-drugs," which act as positive allosteric modulators of the GABA-A receptor.[2][3] However, these treatments can be associated with side effects such as cognitive impairment, motor discoordination, and the potential for dependence.[2][3] A newer class of drugs, the dual orexin receptor antagonists (DORAs), offers a novel mechanism of action by targeting the orexin neuropeptide system, a key regulator of wakefulness.[2][4][5] This guide provides a comparative analysis of this compound (daridorexant), a potent DORA, and other agents in its class, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Orexin System

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, plays a crucial role in maintaining arousal and wakefulness.[4][5] Orexin neurons, located in the lateral hypothalamus, project throughout the brain, promoting wakefulness.[5][6] DORAs, such as this compound, competitively inhibit the binding of orexin peptides to both OX1R and OX2R, thereby suppressing the wake drive and promoting the transition to sleep.[4][5][7] This mechanism of "inactivating wakefulness" differs from the general central nervous system depression induced by GABA-A modulators.[5][8]

cluster_OrexinSystem Orexin System cluster_TargetReceptors Target Receptors cluster_Effect Physiological Effect cluster_Intervention Pharmacological Intervention Orexin_Neurons Orexin Neurons (Lateral Hypothalamus) Orexin_Peptides Orexin A & B Orexin_Neurons->Orexin_Peptides Release OX1R OX1 Receptor Orexin_Peptides->OX1R Activate OX2R OX2 Receptor Orexin_Peptides->OX2R Activate Wakefulness Wakefulness OX1R->Wakefulness OX2R->Wakefulness Sleep Sleep Wakefulness->Sleep Inhibition of wakefulness promotes sleep DORAs This compound (DORAs) DORAs->OX1R Block DORAs->OX2R Block

Caption: Mechanism of action of Dual Orexin Receptor Antagonists (DORAs) like this compound.

Comparative Efficacy of Dual Orexin Receptor Antagonists

Clinical and preclinical studies have demonstrated the sleep-promoting effects of various DORAs. The following tables summarize key quantitative data from studies on this compound (daridorexant) and other notable DORAs like suvorexant and lemborexant.

Table 1: Preclinical Efficacy of this compound in Animal Models

SpeciesDose Range (mg/kg, p.o.)Effect on WakefulnessEffect on NREM SleepEffect on REM Sleep
RatNot SpecifiedDecreaseIncreaseIncrease
DogNot SpecifiedDecreaseIncreaseIncrease

Source: Betschart et al., 2013[4]

Table 2: Clinical Efficacy of Daridorexant (ACT-541468) in Healthy Male Subjects

Dose (mg)Effect on CNSTime to Max Concentration (tmax)Terminal Half-life (t1/2)
≥ 25Clear dose-related effects0.8 - 2.8 hours5.9 - 8.8 hours

Source: Clinical Trial NCT03642028[9]

Table 3: Comparative Efficacy of Approved DORAs in Primary Insomnia

DrugDose (mg)Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes)Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes)
Suvorexant20-29.9-12.0
Suvorexant40-34.8-15.6
Lemborexant5-25.2-17.4
Lemborexant10-28.2-20.4
Daridorexant25-22.8-11.4
Daridorexant50-29.1-11.7

Source: Bayesian network analysis of clinical trial data.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies of DORAs.

Preclinical Sleep Studies in Rodents

Objective: To assess the sleep-promoting effects of DORAs in freely moving rats.

Methodology:

  • Animal Model: Male Wistar rats.

  • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor sleep-wake states.

  • Acclimatization: Rats are allowed to recover from surgery and are habituated to the recording chambers and procedures.

  • Drug Administration: The DORA or vehicle is administered orally (p.o.) at the beginning of the dark phase (the active period for nocturnal animals).

  • Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period (e.g., 8-12 hours) post-dosing.

  • Sleep Scoring: The recorded data is visually or automatically scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep.

  • Data Analysis: The total time spent in each state, sleep efficiency (total sleep time / total recording time), and sleep latency (time to the first consolidated NREM sleep episode) are calculated and compared between drug-treated and vehicle-treated groups.

cluster_Setup Experimental Setup cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis A1 Surgical Implantation (EEG/EMG Electrodes) A2 Acclimatization A1->A2 B1 Drug Administration (DORA or Vehicle) A2->B1 B2 EEG/EMG Recording B1->B2 C1 Sleep Scoring (Wake, NREM, REM) B2->C1 C2 Quantitative Analysis (Sleep Parameters) C1->C2

Caption: Workflow for preclinical sleep studies in rodents.

Human Clinical Trials for Insomnia

Objective: To evaluate the efficacy and safety of DORAs in patients with primary insomnia.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.[10][11][12]

  • Patient Population: Adult and/or elderly patients diagnosed with primary insomnia according to established criteria (e.g., DSM-5).

  • Intervention: Patients receive the DORA at various doses or a placebo nightly for a specified duration (e.g., 1 to 3 months).[11]

  • Efficacy Endpoints:

    • Polysomnography (PSG): Objective measures of sleep including Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and Sleep Efficiency (SE).[10][11]

    • Subjective Measures: Patient-reported outcomes such as subjective Total Sleep Time (sTST) and subjective Time to Sleep Onset (sTSO) collected via sleep diaries.[11]

  • Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

  • Data Analysis: Statistical comparison of the changes from baseline in efficacy endpoints between the DORA-treated groups and the placebo group.

Comparison with GABA-A Modulators

DORAs present a distinct pharmacological profile compared to traditional GABA-A receptor modulators.

Table 4: Mechanistic and Functional Comparison of DORAs and GABA-A Modulators

FeatureDual Orexin Receptor Antagonists (DORAs)GABA-A Receptor Modulators
Mechanism of Action Blockade of orexin receptors (OX1R and OX2R)Positive allosteric modulation of GABA-A receptors
Effect on Wakefulness Suppresses the wake driveGeneral central nervous system depression
Effect on REM Sleep Generally preserves or increases REM sleepOften suppresses REM sleep[8]
Cognitive Side Effects Lower potential for next-day cognitive impairment[3]Can be associated with next-day residual effects and cognitive deficits[3][13]
Dependence and Tolerance Appear to be devoid of dependence and tolerance-inducing effects[2]Potential for dependence, tolerance, and rebound insomnia[5]

Conclusion

This compound (daridorexant) and other dual orexin receptor antagonists represent a significant advancement in the pharmacological treatment of insomnia. Their targeted mechanism of action, which focuses on suppressing wakefulness rather than inducing broad central nervous system depression, offers a favorable efficacy and safety profile compared to older classes of hypnotics. Specifically, the ability of DORAs to promote a more natural sleep architecture, with less disruption to REM sleep, and a lower incidence of next-day residual effects, makes them a promising therapeutic option for individuals with insomnia.[2][3][8] Further head-to-head comparative studies will continue to elucidate the nuanced differences between various DORAs and solidify their place in the clinical management of sleep disorders.

References

Safety Operating Guide

Navigating the Disposal of ACT-462206: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the dual orexin receptor antagonist, ACT-462206, this guide is intended for researchers, scientists, and drug development professionals. In the absence of specific manufacturer's disposal instructions, this document outlines a procedural framework based on established laboratory safety protocols and hazardous waste management principles.

Key Compound Information

A summary of the technical data for this compound is provided below. This information can be useful for EHS professionals in classifying the waste stream.

PropertyValue
Chemical Name(2S)-N-(3,5-Dimethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinecarboxamide
Molecular FormulaC20H24N2O4S[1]
Molecular Weight388.48 g/mol [1]
Purity≥98% (HPLC)[1]
CAS Number1361321-96-1[1]
StorageStore at +4°C[1]
SolubilitySoluble to 100 mM in DMSO and to 100 mM in ethanol

Procedural Steps for Proper Disposal

The proper disposal of any chemical waste, including this compound, is a critical aspect of laboratory safety and environmental responsibility. The following steps provide a general framework for managing this process.

Step 1: Waste Identification and Classification

The first and most crucial step is to determine if the waste containing this compound should be classified as hazardous waste. This determination is the responsibility of the waste generator (the laboratory).

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in the public domain, it is best practice to always seek one from the supplier. The SDS will contain a section on disposal considerations.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on waste classification.[2] They can help determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[2]

Step 2: Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Designated Waste Containers: Collect waste containing this compound in a designated, properly labeled hazardous waste container.[3]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[3] For example, separate organic solvent waste from aqueous waste.

  • Container Integrity: Ensure waste containers are in good condition, chemically resistant, and kept closed except when adding waste.[3]

Step 3: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:

  • Safety glasses or goggles

  • Lab coat

  • Chemically resistant gloves

Step 4: Storage of Waste

Store waste containers in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills.[3]

  • Labeling: Ensure all waste containers are clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the date of accumulation.

Step 5: Disposal and Removal

  • Scheduled Pick-up: Arrange for the pick-up of hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste vendor for proper disposal, which is typically incineration for pharmaceutical waste.[2]

  • Do Not Dispose in Regular Trash or Drains: Never dispose of chemical waste, including this compound, in the regular trash or down the drain.[3] Evaporation is also not an acceptable method of disposal.[3]

Experimental Workflow for Disposal

Disposal_Workflow cluster_prep Preparation & Identification cluster_assessment Hazard Assessment cluster_hazardous Hazardous Waste Protocol cluster_nonhazardous Non-Hazardous Waste Protocol A Identify this compound Waste Stream (e.g., unused solid, contaminated solutions) B Consult Safety Data Sheet (SDS) (If available from supplier) A->B C Contact Environmental Health & Safety (EHS) B->C D Classify Waste (Hazardous vs. Non-Hazardous) C->D E Segregate and Collect in Labeled Hazardous Waste Container D->E Hazardous H Follow Institutional Guidelines for Non-Hazardous Chemical Waste D->H Non-Hazardous F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Arrange for EHS Pick-up and Disposal by Licensed Vendor F->G

Caption: General workflow for the proper disposal of laboratory chemical waste.

This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of this compound. Adherence to these general principles and, most importantly, to the specific directives of your institution's EHS department, is paramount for ensuring a safe and compliant laboratory environment.

References

Essential Safety and Handling Protocols for ACT-462206

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like ACT-462206 is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a dual orexin receptor antagonist. The following protocols are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound dictates the necessity of specific PPE. The following table summarizes the recommended equipment for various laboratory operations involving this compound.

OperationRequired PPEAdditional Recommendations
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Safety Glasses with side shields- N95 or higher-rated respirator (if not handled in a ventilated enclosure)- Use a ventilated balance enclosure or a chemical fume hood.- Disposable sleeve covers.
Solution Preparation and Handling - Disposable Nitrile Gloves- Lab Coat- Safety Goggles- Perform in a chemical fume hood to avoid aerosol inhalation.- A face shield may be necessary if there is a splash hazard.
General Laboratory Use - Disposable Nitrile Gloves- Lab Coat- Safety Glasses- Maintain good laboratory hygiene.
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Lab Coat or disposable gown- Safety Goggles- N95 or higher-rated respirator- Refer to the spill cleanup protocol for more details.

Operational and Handling Plan

Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.

Compound Receipt and Storage

Upon receipt, visually inspect the container for any signs of damage. If the container is compromised, it should be handled as a spill. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is +4°C.

Weighing and Solution Preparation

All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation and contamination of the general laboratory space. Use dedicated spatulas and weigh boats, and exercise care to avoid the creation of dust. When preparing solutions, add the solvent to the solid slowly to prevent splashing.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).

Waste Disposal Procedures
  • Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and leak-proof container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. Do not dispose of this waste down the drain.

  • Decontamination: All non-disposable equipment that has come into contact with this compound should be decontaminated using a suitable solvent and then washed with soap and water. The rinsate from this process should be collected as hazardous waste.

All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.

cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Management receive Receive Compound inspect Inspect Container receive->inspect store Store at +4°C inspect->store weigh Weigh Solid in Ventilated Enclosure store->weigh prepare Prepare Solution in Fume Hood weigh->prepare experiment Conduct Experiment prepare->experiment segregate_solid Segregate Solid Waste experiment->segregate_solid segregate_liquid Segregate Liquid Waste experiment->segregate_liquid dispose Dispose via Hazardous Waste Service segregate_solid->dispose segregate_liquid->dispose

Caption: Workflow for Safe Handling of this compound.

By adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACT-462206
Reactant of Route 2
Reactant of Route 2
ACT-462206

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.